(R)-Styrene oxide
描述
Structure
3D Structure
属性
IUPAC Name |
(2R)-2-phenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVMTVKBNGEAK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20780-53-4 | |
| Record name | (+)-Styrene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styrene oxide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-styrene oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04499 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STYRENE OXIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HB27D5MRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Styrene oxide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
(R)-Styrene oxide, a chiral epoxide, serves as a critical building block in asymmetric synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its unique structure, featuring a strained three-membered oxirane ring attached to a phenyl group, imparts significant reactivity, making it a versatile intermediate for introducing chirality and functionalizing molecules. This document provides an in-depth overview of its chemical properties, structure, and key experimental applications.
Core Chemical and Physical Properties
This compound is the (R)-enantiomer of phenyloxirane.[1][2] Its physical and chemical characteristics are fundamental to its application in controlled chemical synthesis.
| Property | Value | Citations |
| IUPAC Name | (2R)-2-phenyloxirane | [2] |
| Synonyms | (R)-(+)-Styrene oxide, (R)-Phenyloxirane, (R)-Phenylethylene oxide | [1][2] |
| CAS Number | 20780-53-4 | [1][3] |
| Molecular Formula | C₈H₈O | [1][3] |
| Molecular Weight | 120.15 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | -37 °C | |
| Boiling Point | 194 °C (at 760 mmHg); 89-90 °C (at 23 mmHg) | |
| Density | 1.051 g/mL at 25 °C | |
| Solubility | Insoluble in water; Soluble in chloroform (B151607) and other organic solvents. | |
| Optical Rotation | [α]20/D +33° (neat) | |
| Refractive Index | n20/D 1.534 (lit.) | |
| Enantiomeric Purity | Typically >97% ee (GLC) |
Structural and Spectroscopic Data
The structure of this compound is characterized by a phenyl group attached to a chiral epoxide ring.
SMILES: C1O[C@@H]1c2ccccc2 InChI: 1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1
¹H NMR Spectroscopy: A representative ¹H NMR spectrum shows distinct signals for the protons of the epoxide ring and the phenyl group.[4][5]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[6][7]
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in this compound.[2][8][9]
Mass Spectrometry: Mass spectral data confirms the molecular weight of this compound.[2][10]
Key Experimental Protocols
Asymmetric Synthesis via Jacobsen Epoxidation
The Jacobsen epoxidation is a widely used method for the enantioselective synthesis of epoxides from prochiral olefins. For the synthesis of this compound, the (R,R)-enantiomer of the salen-manganese catalyst is typically employed.
Methodology:
-
Catalyst Preparation: The Jacobsen catalyst, [N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino]manganese(III) chloride, is prepared from the corresponding salen ligand and a manganese(II) salt, followed by oxidation.[11]
-
Epoxidation Reaction:
-
To a solution of styrene (B11656) in a suitable solvent (e.g., dichloromethane), the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) is added.[12]
-
The mixture is cooled, and a terminal oxidant, such as aqueous sodium hypochlorite (B82951) (bleach) buffered with a phosphate (B84403) buffer, is added slowly while stirring vigorously.[12][13]
-
The reaction progress is monitored by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion, the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.[13]
-
Figure 1. Workflow for the asymmetric synthesis of this compound.
Determination of Enantiomeric Excess (ee)
Ensuring the enantiopurity of this compound is crucial for its applications. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for this analysis.
Chiral GC Methodology: [14]
-
Column: A chiral capillary column, such as Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[14]
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program: An isothermal or temperature-programmed method is developed to achieve baseline separation of the (R)- and (S)-enantiomers. For example, an isothermal temperature of 80°C can be used.[14]
-
Detector: Flame Ionization Detector (FID).
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [((R) - (S)) / ((R) + (S))] * 100.
Chiral HPLC Methodology: [15][16]
-
Column: Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.
-
Mobile Phase: A mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase mode.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
-
Detector: UV detector set at a wavelength where styrene oxide absorbs (e.g., 254 nm).
-
Analysis: Similar to GC, the ee is determined by the relative areas of the two enantiomer peaks.
Chemical Reactivity: Nucleophilic Ring-Opening
The high ring strain of the epoxide makes this compound susceptible to ring-opening reactions by a wide range of nucleophiles. These reactions are highly regioselective and stereospecific, proceeding via an Sₙ2 mechanism.
General Principles:
-
Basic/Neutral Conditions: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide ring.[17]
-
Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted (benzylic) carbon, which can better stabilize the partial positive charge that develops in the transition state.[17]
Ring-Opening with Amines
The reaction of this compound with amines yields chiral β-amino alcohols, which are valuable intermediates in pharmaceutical synthesis.
-
A solution of this compound and the desired amine (aromatic or aliphatic) is prepared, often under solvent-free conditions or in a suitable solvent.[18][19]
-
The reaction can be catalyzed by a Lewis acid (e.g., YCl₃) or a solid acid catalyst (e.g., graphite (B72142) oxide) to enhance the reaction rate and selectivity.[18][19]
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The product is then isolated and purified, typically by chromatography. The nucleophilic attack generally occurs at the benzylic carbon.[19]
Figure 2. Nucleophilic ring-opening of this compound with an amine.
Safety and Toxicology
This compound is considered a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is harmful in contact with skin and toxic if inhaled.[13][14] It causes serious eye and skin irritation and may cause an allergic skin reaction.[13][14] It is also suspected of causing genetic defects and is classified as a probable human carcinogen (Group 2A) by IARC.[20]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Keep away from heat, sparks, and open flames.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like acids and bases.[13] Refrigeration is often recommended.[13]
-
Toxicity: this compound is generally found to be more toxic than its (S)-enantiomer.[8] It is a metabolite of styrene and can cause damage to organs, particularly the liver, through prolonged or repeated exposure.[18]
This guide provides a foundational understanding of this compound for professionals in chemical research and drug development. Due to its hazardous nature, all experimental work should be conducted with strict adherence to safety protocols as outlined in the relevant Safety Data Sheets (SDS).
References
- 1. Efficient asymmetric hydrolysis of styrene oxide catalyzed by Mung bean epoxide hydrolases in ionic liquid-based biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Styrene oxide | C8H8O | CID 114705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 20780-53-4 [chemicalbook.com]
- 4. This compound(20780-53-4) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Styrene oxide(96-09-3) 13C NMR spectrum [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Styrene oxide(96-09-3) IR Spectrum [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. uma.es [uma.es]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. jsynthchem.com [jsynthchem.com]
- 18. mdpi.com [mdpi.com]
- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Enantioselective Synthesis of (R)-Styrene Oxide from Styrene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the principal methodologies for the enantioselective synthesis of (R)-styrene oxide, a valuable chiral building block in the pharmaceutical industry. The guide focuses on three core strategies: enzymatic epoxidation, asymmetric epoxidation using chiral catalysts, and kinetic resolution of racemic styrene (B11656) oxide. Each section provides a comparative analysis of quantitative data, detailed experimental protocols, and visual representations of the underlying processes to facilitate practical application in a research and development setting.
Enzymatic Epoxidation with Engineered Cytochrome P450
The use of biocatalysts, particularly engineered enzymes, offers a highly selective and environmentally benign route to this compound. Recent advancements in protein engineering have led to the development of cytochrome P450 peroxygenases with exceptional enantioselectivity and activity for the epoxidation of styrene.
Quantitative Data
The following table summarizes the performance of various engineered P450BM3 mutants in the H₂O₂-dependent epoxidation of styrene. These systems can achieve outstanding enantiomeric excess (ee) for the (R)-enantiomer, a significant improvement over many chemical catalysts.[1][2][3][4][5]
| Catalyst/Mutant | Enantiomeric Excess (ee%) of this compound | Turnover Number (TON) | Isolated Yield (%) | Reference |
| P450BM3 F87A/T268I/L181Q | 99% | 918 | Moderate | [1][2][3] |
| P450BM3 F87A/T268I/V78A/A184L | 98% | 4350 | Moderate | [1][2][3] |
| P450BM3 F87A/T268I/V78A/A82V | 98% | ~4500 | 41% | [3] |
Experimental Protocol: Semi-preparative Scale Synthesis
This protocol is adapted from the work of Rui-lin et al. on DFSM-facilitated P450 peroxygenase systems.[3]
Materials:
-
Heme domain of P450BM3 mutant (e.g., F87A/T268I/L181Q or F87A/T268I/V78A/A82V)
-
Styrene (10 mM final concentration)
-
Hydrogen peroxide (H₂O₂, 80 mM final concentration)
-
Dual-functional small molecule (DFSM), Im-C6-Phe (2 mM final concentration)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a 50 mL flask, prepare a 20 mL reaction mixture in 0.1 M phosphate buffer (pH 8.0).
-
Add the P450BM3 mutant to a final concentration of 2.5 µM (for the most active mutant) or 6.0 µM (for the most enantioselective mutant).[3]
-
Add the DFSM, Im-C6-Phe, to a final concentration of 2 mM.
-
Dissolve styrene in a minimal amount of methanol (to achieve a final methanol concentration of 2% v/v) and add it to the reaction mixture to a final concentration of 10 mM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Initiate the reaction by adding hydrogen peroxide to a final concentration of 80 mM.
-
Stir the reaction at 0 °C and monitor its progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC).
-
Upon completion, quench the reaction by adding catalase or sodium sulfite.
-
Extract the product from the aqueous phase with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by flash chromatography on silica (B1680970) gel if necessary.
Workflow and Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Enantioselective Epoxidation of Styrene to (R)-Styrene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active epoxides are crucial building blocks in the synthesis of a wide array of chiral molecules, particularly pharmaceuticals. Among these, (R)-styrene oxide is a valuable intermediate. The development of efficient and highly selective methods for the enantioselective epoxidation of styrene (B11656) to its (R)-enantiomer is a significant area of research in synthetic organic chemistry. This technical guide provides an in-depth overview of the core methodologies employed for this transformation, focusing on catalytic systems, experimental protocols, and comparative data to aid researchers in selecting and implementing the most suitable strategy for their needs.
Catalytic Systems for this compound Synthesis
The enantioselective epoxidation of styrene to this compound can be achieved through several catalytic approaches, broadly categorized as enzymatic, metal-based, and organocatalytic methods. Each approach offers distinct advantages in terms of selectivity, substrate scope, and operational simplicity.
Enzymatic Epoxidation
Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. Engineered enzymes, in particular, have shown remarkable success in producing this compound.
-
Engineered Cytochrome P450 Peroxygenases: Wild-type cytochrome P450 enzymes typically exhibit low enantioselectivity for styrene epoxidation. However, through protein engineering, variants of P450 peroxygenases have been developed that can catalyze the epoxidation of styrene to this compound with exceptional enantiomeric excess (ee), reaching up to 99%.[1][2][3][4][5][6][7][8] These systems often utilize hydrogen peroxide as the oxidant. The turnover number (TON) of these engineered enzymes can be substantial, with some mutants achieving TONs in the thousands.[2]
-
Styrene Monooxygenases (SMOs): While many natural styrene monooxygenases produce (S)-styrene oxide with high selectivity, specific strains and engineered versions have been identified that favor the formation of the (R)-enantiomer.[1][6] For instance, a natural SMO from Streptomyces sp. NRRL S-31 was found to generate this compound with 91% ee.[1]
Metal-Based Catalysis
Chiral metal complexes are widely employed for asymmetric epoxidation, with catalysts based on manganese, titanium, and other transition metals being prominent.
-
Jacobsen-Katsuki Epoxidation: The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as the catalyst.[9][10][11][12] While highly effective for many olefins, the standard Jacobsen catalyst typically provides only moderate enantioselectivity for the (R)-epoxidation of styrene, with reported ee values around 57%.[1][6] However, optimizing reaction conditions, such as performing the reaction at very low temperatures (-78 °C), can significantly improve the enantioselectivity to as high as 86% ee for this compound.[1][6]
-
Shi Epoxidation (Modified): The Shi epoxidation employs a fructose-derived ketone as an organocatalyst to generate a chiral dioxirane (B86890) in situ, which then acts as the epoxidizing agent. While the original Shi epoxidation is highly effective for various olefins, modifications to the catalyst and reaction conditions have been explored to achieve good enantioselectivity for styrene, yielding this compound with 71-85% ee.[1][6]
Comparative Data of Catalytic Systems
The selection of a suitable catalytic system depends on a variety of factors, including the desired enantioselectivity, yield, and scalability. The following table summarizes the performance of the key catalytic systems discussed.
| Catalytic System | Catalyst | Oxidant | Temperature (°C) | This compound ee (%) | Yield (%) / TON |
| Engineered P450 | Site-mutated P450BM3 | H₂O₂ | 0 - 25 | up to 99 | up to 4350 (TON) |
| Styrene Monooxygenase | Natural SMO (Streptomyces sp.) | NADH/O₂ | N/A | 91 | N/A |
| Jacobsen-Katsuki | (R,R)-Mn(III)-salen | NaOCl | -78 | 86 | N/A |
| Jacobsen-Katsuki | (R,R)-Mn(III)-salen | NaOCl | Room Temp. | 57 | N/A |
| Modified Shi Epoxidation | Fructose-derived ketone | Oxone | 0 | 71-85 | N/A |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in synthetic chemistry. Below are representative protocols for the key methods discussed.
Protocol 1: Enzymatic Epoxidation using Engineered P450 Peroxygenase
This protocol is a general guideline based on reported procedures for the H₂O₂-dependent epoxidation of styrene using engineered P450 enzymes.[6]
Materials:
-
Purified engineered P450 peroxygenase (e.g., a suitable mutant of P450BM3)
-
Styrene (freshly passed through a column of basic alumina (B75360) to remove inhibitors)
-
Hydrogen peroxide (H₂O₂) solution (concentration to be optimized)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a reaction mixture containing the phosphate buffer and the purified engineered P450 enzyme to the desired concentration (e.g., 1-10 µM).
-
Add styrene to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
-
Initiate the reaction by the controlled addition of the hydrogen peroxide solution. The rate of addition and final concentration of H₂O₂ should be optimized to maximize catalyst turnover and minimize enzyme inactivation.
-
Maintain the reaction at a constant temperature (e.g., 0-25 °C) with gentle stirring for a predetermined time (e.g., 1-24 hours).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
Upon completion, quench the reaction (e.g., by adding a quenching agent like sodium sulfite (B76179) or by extraction).
-
Extract the product, this compound, from the aqueous phase using an organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and carefully remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
-
Determine the enantiomeric excess of the purified this compound by chiral GC or HPLC analysis.
Protocol 2: Jacobsen-Katsuki Epoxidation at Low Temperature
This protocol is adapted from general procedures for the Jacobsen-Katsuki epoxidation, with modifications for achieving higher (R)-selectivity for styrene.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Styrene (freshly purified)
-
Commercial bleach (sodium hypochlorite, NaOCl solution), buffered to pH ~11.3
-
4-Phenylpyridine N-oxide (PPNO) as an axial ligand (optional, but can enhance reactivity and selectivity)
-
Dichloromethane (CH₂Cl₂) as the organic solvent
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), if needed
-
Anhydrous sodium sulfate
Procedure:
-
Set up a reaction vessel equipped with a magnetic stirrer and cool it to -78 °C using a dry ice/acetone bath.
-
In the reaction vessel, dissolve the (R,R)-Jacobsen's catalyst (e.g., 1-5 mol%) and, if used, the axial ligand PPNO in dichloromethane.
-
Add the purified styrene to the cooled catalyst solution.
-
Slowly add the pre-cooled, buffered bleach solution to the vigorously stirred reaction mixture. The two-phase system should be stirred efficiently to ensure good mixing.
-
Maintain the reaction at -78 °C and monitor its progress by TLC or GC analysis.
-
Once the reaction is complete, allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the this compound by flash column chromatography on silica gel.
-
Analyze the enantiomeric excess of the product by chiral GC or HPLC.
Visualizations
To further clarify the concepts and workflows, the following diagrams are provided.
Caption: General catalytic cycle for the enantioselective epoxidation of styrene.
Caption: A typical experimental workflow for the synthesis and analysis of this compound.
Caption: Major catalytic approaches for the enantioselective epoxidation of styrene.
Conclusion
The enantioselective epoxidation of styrene to this compound is a well-developed field with several robust and highly selective methods available to the synthetic chemist. Engineered enzymes, particularly P450 peroxygenases, currently offer the highest enantioselectivities. For practitioners of more traditional organic synthesis, the Jacobsen-Katsuki epoxidation at low temperatures and modified Shi epoxidation provide viable, albeit in some cases less selective, alternatives. The choice of method will ultimately be guided by the specific requirements of the synthesis, including the desired level of enantiopurity, scalability, and available resources. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this compound for their advanced applications.
References
- 1. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chiral MnIII (Salen) Covalently Bonded on Modified ZPS-PVPA and ZPS-IPPA as Efficient Catalysts for Enantioselective Epoxidation of Unfunctionalized Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Shi Epoxidation [organic-chemistry.org]
- 10. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 11. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 12. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
An In-depth Technical Guide to the Physical and Spectral Properties of (R)-Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Styrene oxide, with the IUPAC name (2R)-2-phenyloxirane, is a chiral epoxide that serves as a crucial intermediate in organic synthesis and is a significant metabolite of styrene (B11656). Its stereochemistry plays a pivotal role in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. Understanding its physical and spectral characteristics is fundamental for its application in research and development. This guide provides a comprehensive overview of the key physical and spectral properties of this compound, along with experimental protocols for their determination and a visualization of its role in the metabolic pathway of styrene.
Physical Properties of this compound
The physical properties of this compound are summarized in the table below. These parameters are essential for its handling, storage, and use in various experimental setups.
| Property | Value |
| Molecular Formula | C₈H₈O |
| Molecular Weight | 120.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | -37 °C |
| Boiling Point | 194 °C (at 760 mmHg); 89-90 °C (at 23 mmHg) |
| Density | 1.051 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.534 - 1.535 |
| Specific Rotation ([α]²⁰/D) | +31° to +34° (neat) |
| Water Solubility | Insoluble |
Spectral Properties of this compound
The spectral data of this compound are critical for its identification and structural elucidation. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals for the oxirane ring protons and the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.27 – 7.37 | m | 5H | Aromatic protons (Ar-H) |
| 3.87 | t | 1H | Methine proton on the oxirane ring (O-CH) |
| 3.16 | q | 1H | Methylene proton on the oxirane ring (O-CH₂) |
| 2.81 | q | 1H | Methylene proton on the oxirane ring (O-CH₂) |
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~137 | C1 (quaternary aromatic carbon) |
| ~128 | C3/C5 (aromatic CH) |
| ~127 | C4 (aromatic CH) |
| ~125 | C2/C6 (aromatic CH) |
| ~52 | C7 (methine carbon of oxirane) |
| ~51 | C8 (methylene carbon of oxirane) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| ~3030 | C-H stretch (aromatic) |
| ~2990 | C-H stretch (aliphatic) |
| ~1600, ~1490, ~1450 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (epoxide ring) |
| ~950, ~840 | Epoxide ring vibrations (asymmetric and symmetric stretching) |
| ~750, ~700 | C-H bend (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound displays a molecular ion peak and characteristic fragment ions.
| m/z | Ion |
| 120 | [M]⁺ (Molecular ion) |
| 119 | [M-H]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 90 | [M-CH₂O]⁺ |
| 89 | [M-CHO]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
Detailed methodologies for the acquisition of spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
-
Process the data similarly to the ¹H NMR spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, it can be analyzed as a neat thin film. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample assembly in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
Temperature Program: Start at a low oven temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-200.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare its mass spectrum with a reference library.
-
Metabolic Pathway of Styrene
This compound is a key intermediate in the metabolic pathway of styrene. The following diagram illustrates this biochemical transformation.
Caption: Metabolic pathway of styrene to mandelic acid.
Conclusion
This technical guide has provided a detailed overview of the physical and spectral properties of this compound, essential for its effective use in research and development. The tabulated data, experimental protocols, and the visualization of its metabolic context offer a comprehensive resource for scientists and professionals in the fields of chemistry and drug development. Accurate characterization of this important chiral building block is paramount for its successful application in the synthesis of complex molecules and for understanding its biological roles.
(R)-Styrene oxide solubility and stability data
An In-depth Technical Guide to (R)-Styrene Oxide: Solubility and Stability for Researchers and Drug Development Professionals
This guide provides comprehensive technical information on the solubility and stability of this compound, a critical chiral intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Understanding its physicochemical properties is paramount for its effective use in research and development.
Physicochemical Properties
This compound, also known as (R)-(+)-phenyloxirane or (R)-1,2-epoxyethylbenzene, is a colorless to light yellow liquid. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 20780-53-4 | [1][2] |
| Molecular Formula | C₈H₈O | [1][2] |
| Molecular Weight | 120.15 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Density | 1.051 - 1.054 g/mL at 25 °C | [1][3] |
| Boiling Point | 194 °C (at 760 mmHg) 89-90 °C (at 23 mmHg) | [1][4] |
| Melting Point | -37 °C | [1][4] |
| Refractive Index (n20/D) | 1.534 - 1.535 | [1][3] |
| Optical Rotation ([α]20/D) | +31° to +34° (neat) | [5] |
| Flash Point | 76 - 80 °C (175 °F) | [1][3] |
| Vapor Pressure | 0.3 - <1 mmHg at 20 °C | [6] |
Solubility Data
This compound exhibits solubility characteristics typical of a molecule with both a nonpolar aromatic ring and a polar epoxide functional group. It is poorly soluble in water but shows high solubility in a wide range of common organic solvents.
| Solvent | Quantitative Solubility | Qualitative Description | Reference(s) |
| Water | 3 g/L (0.3 g/100 mL) at 20-25 °C | Slightly soluble, Poorly soluble | [6][7][8] |
| Chloroform | Data not available | Soluble | [1] |
| Methanol | Data not available | Completely Soluble | [6] |
| Ethanol | Data not available | Soluble | [9][10] |
| Acetone | Data not available | Completely Soluble, Soluble | [6][9][10] |
| Benzene | Data not available | Completely Soluble, Soluble | [6][9] |
| Ethyl Ether | Data not available | Completely Soluble | [6] |
| Carbon Tetrachloride | Data not available | Completely Soluble | [6] |
| Heptane | Data not available | Completely Soluble | [6] |
Stability Profile
This compound is a reactive molecule due to the inherent ring strain of the epoxide group. Its stability is significantly influenced by the storage conditions and the presence of other chemical species.
Chemical Stability and Incompatibilities
This compound is susceptible to degradation through several pathways:
-
Polymerization: The substance can polymerize exothermically, particularly when heated above its flash point or in the presence of initiators such as acids, bases, or certain salts.[8][11] It is unstable and polymerizes readily with compounds possessing a labile hydrogen, such as alcohols and acids.[7][10]
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, and bases.[10][12][13] Contact with these materials can lead to vigorous, exothermic reactions.
-
Moisture Sensitivity: The compound is sensitive to moisture and can undergo hydrolysis.[10][13]
Hydrolytic Stability
The hydrolysis of styrene (B11656) oxide is highly pH-dependent. Acidic conditions significantly accelerate the ring-opening reaction. The data below is for racemic styrene oxide, but provides a strong indication of the stability of the (R)-enantiomer.
| pH | Half-life (t₁/₂) |
| 3 | 0.17 hours |
| 7 | 28 hours |
| 9 | 40.9 hours |
| Data reported for racemic styrene-7,8-oxide.[6] |
Storage and Handling
For optimal shelf-life, this compound should be stored under the following conditions:
-
Temperature: Refrigerated temperatures (2-8°C) are recommended.[1] Storage should be below +30°C.[7]
-
Atmosphere: Store under an inert gas to prevent degradation from air and moisture.[5]
-
Containers: Use tightly sealed, original containers.[11][12] Due to the risk of polymerization and pressure buildup, containers should be checked for bulging and vented periodically.[12] Avoid brass or copper containers.[12]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials, heat, and sources of ignition.[11][12]
Reaction and Degradation Pathways
Several key chemical and biological pathways involving this compound are critical for its application and toxicological assessment.
Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide ring is activated by protonation, making it highly susceptible to nucleophilic attack. The reaction proceeds via a mechanism with mixed Sₙ1 and Sₙ2 characteristics.[14][15] The nucleophile preferentially attacks the more substituted benzylic carbon, which can better stabilize the partial positive charge that develops in the transition state.[16][17]
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Biological Metabolic Pathway
In biological systems, styrene is metabolized primarily by Cytochrome P450 (CYP) enzymes to form styrene oxide.[4] this compound is a major metabolite and is subsequently detoxified by the enzyme epoxide hydrolase (EH), which catalyzes its hydrolysis to (R)-styrene glycol.[18][19] This diol can be further oxidized to mandelic acid and phenylglyoxylic acid before excretion.[4][19]
Caption: Primary metabolic pathway of styrene via this compound.
Experimental Protocols
Protocol for Determination of Solubility
This protocol provides a general method for determining the solubility of this compound in a given solvent.
Caption: Workflow for experimental determination of solubility.
Methodology:
-
Preparation: Bring the solvent and this compound to the desired, constant temperature (e.g., 25 °C).
-
Addition: To a known volume of the solvent in a sealed vial, add a small, accurately weighed amount of this compound.
-
Mixing: Vigorously agitate the mixture for a sufficient time to ensure good mixing.
-
Equilibration: Allow the mixture to equilibrate at a constant temperature for an extended period (e.g., 24 hours) to ensure a saturated solution is formed if the added amount exceeds the solubility limit.
-
Separation: If undissolved this compound is present (as a separate phase), carefully separate the saturated solution from the excess solute by filtration (e.g., using a syringe filter) or centrifugation.
-
Quantification: Accurately dilute a known volume of the saturated solution and determine the concentration of this compound using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[20][21][22]
-
Calculation: Calculate the solubility from the determined concentration. The process can be repeated at different temperatures to establish a solubility curve.
Protocol for Stability Assessment (Stability-Indicating HPLC Method)
This protocol outlines the development of an HPLC method to assess the stability of this compound and quantify its degradation over time.
Caption: Workflow for a stability-indicating HPLC method.
Methodology:
-
Forced Degradation Studies: Subject this compound to stress conditions to intentionally generate degradation products.[23][24] This typically includes:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., heating the solid or a solution at 80 °C.
-
-
HPLC Method Development: Develop a reverse-phase HPLC method (RP-HPLC) capable of separating the intact this compound peak from all generated degradation product peaks and any other impurities.[25] Key parameters to optimize include the column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradient), pH, and detector wavelength.[26]
-
Method Validation: Validate the analytical method according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[23][26]
-
Stability Study Execution:
-
Prepare solutions of this compound in the desired buffer or solvent system.
-
Store these solutions under the defined stability conditions (e.g., specific pH and temperature).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots using the validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
-
Data Analysis: Plot the concentration of this compound versus time. From this data, the degradation kinetics (e.g., half-life and rate constant) under each condition can be calculated.
References
- 1. Cas 20780-53-4,this compound | lookchem [lookchem.com]
- 2. This compound | 20780-53-4 [chemicalbook.com]
- 3. (R)-(+)-Styrene oxide 97 , ee 97 GLC 20780-53-4 [sigmaaldrich.com]
- 4. Styrene oxide - Wikipedia [en.wikipedia.org]
- 5. This compound | 20780-53-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 96-09-3 CAS MSDS (Styrene oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. ICSC 1201 - STYRENE OXIDE [inchem.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. STYRENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
- 16. chimia.ch [chimia.ch]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Metabolism of styrene oxide to styrene glycol in enriched mouse clara-cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of a sampling and analytical method for styrene oxide, November 1, 1978-March 31, 1979. [stacks.cdc.gov]
- 21. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a sampling and analytical method for styrene oxide, November 1, 1978-March 31, 1979 (Technical Report) | OSTI.GOV [osti.gov]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. scispace.com [scispace.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. altabrisagroup.com [altabrisagroup.com]
The Biological Activity of (R)-Styrene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-styrene oxide, an enantiomer of the chiral epoxide derived from styrene (B11656), exhibits significant biological activity, primarily characterized by its toxicological profile. As a major metabolite of styrene, a widely used industrial chemical, understanding the stereospecific actions of this compound is crucial for assessing human health risks and for its potential application as a chiral intermediate in pharmaceutical synthesis.[1] This technical guide provides an in-depth overview of the biological activity of the this compound enantiomer, with a focus on its metabolism, toxicity, and the underlying molecular mechanisms.
Metabolism of this compound
The metabolism of styrene in the body, primarily in the liver, leads to the formation of styrene oxide through the action of cytochrome P450 (CYP) enzymes.[2][3] Animal studies have indicated that the formation of the (R)-enantiomer is favored in mice, particularly in the lungs, whereas the (S)-enantiomer is preferentially generated in rats.[2][3] In humans, the (S)-enantiomer appears to be the predominant form produced.[3][4]
Once formed, this compound is further metabolized by two primary pathways: hydrolysis by epoxide hydrolase (EH) to form styrene glycol, and conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs).[2][5] The resulting styrene glycol can be further oxidized to mandelic acid and phenylglyoxylic acid.[2][3]
Metabolic Pathway of this compound
Quantitative Data on Enzyme Kinetics and Inhibition
The following tables summarize the available quantitative data on the enzymes involved in the metabolism of this compound and its inhibitory potential against cytochrome P450 enzymes.
Table 1: Kinetic Parameters for Epoxide Hydrolase with Styrene Oxide Enantiomers
| Enzyme Source | Substrate | kcat (s-1) | Km (mM) | Reference |
| Agrobacterium radiobacter AD1 | This compound | 3.8 | - | [1] |
| Agrobacterium radiobacter AD1 | (S)-Styrene Oxide | 10.5 | - | [1] |
| Corynebacterium sp. AC-5 (Isomerase) | Styrene Oxide (racemic) | - | 0.077 | [6] |
Table 2: Inhibition of Cytochrome P450 by Styrene Oxide
| Enzyme | Inhibitor | IC50 (µM) | Reference |
| Human Liver Microsomes (CYP2E1) | Styrene Oxide | 55 | [7] |
| CYP2E1 Supersomes | Styrene Oxide | 170 | [7] |
Toxicity of this compound
This compound is consistently reported to be more toxic than its (S)-enantiomer.[3][8] Its toxicity is linked to its ability to form covalent adducts with cellular macromolecules, including DNA and proteins, leading to genotoxicity and potential carcinogenicity.[9] The International Agency for Research on Cancer (IARC) has not classified this compound specifically, but styrene oxide (racemic) is classified as "probably carcinogenic to humans" (Group 2A).
Genotoxicity and Carcinogenicity
This compound is a genotoxic compound that can directly interact with DNA to form adducts, primarily at the N7 position of guanine.[9][10] This DNA damage, if not repaired, can lead to mutations and potentially initiate carcinogenesis. Animal studies have shown that oral administration of styrene oxide can induce tumors in rodents.
Organ-Specific Toxicity
Studies in mice have demonstrated that this compound exhibits toxicity in the liver and lungs.[8][11] The hepatotoxicity is characterized by increases in serum sorbitol dehydrogenase (SDH) activity, while pneumotoxicity is indicated by elevated levels of lactate (B86563) dehydrogenase (LDH) and protein in bronchoalveolar lavage fluid (BALF).[11]
Table 3: Dose-Response Data for this compound Toxicity in Mice
| Dose (mg/kg, i.p.) | Organ | Biomarker | Effect | Reference |
| 300 | Liver | Serum SDH | Significant increase | [11] |
| 300 | Lung | BALF LDH & Protein | Elevation | [11] |
Molecular Mechanisms of Toxicity
The toxicity of this compound is mediated through several molecular mechanisms, including oxidative stress and the induction of apoptosis.
Oxidative Stress
Exposure to this compound can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[11][12] This oxidative stress can damage cellular components and activate stress-response signaling pathways.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in various cell lines.[13][14] This process is characterized by a cascade of events including the activation of caspases, which are proteases that execute the apoptotic program.
Signaling Pathways Involved in this compound Toxicity
Experimental Protocols
Protocol for Microsomal Metabolism Assay of this compound
This protocol is a generalized procedure based on methodologies described in the literature for studying the metabolism of styrene oxide by liver microsomes.[15]
-
Preparation of Microsomes:
-
Homogenize liver tissue from the species of interest (e.g., rat, mouse, human) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to pellet cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Incubation:
-
Prepare incubation mixtures containing the microsomal protein, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding this compound (dissolved in a suitable solvent like acetonitrile (B52724) or DMSO) to the incubation mixture.
-
-
Termination and Extraction:
-
Terminate the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile or methanol).
-
Centrifuge the mixture to precipitate the protein.
-
Extract the metabolites from the supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the extracted metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of styrene glycol and other metabolites.
-
Workflow for DNA Adduct Measurement by 32P-Postlabeling
This workflow is a simplified representation of the 32P-postlabeling technique used for detecting DNA adducts.[2][9][16][17]
Conclusion
This compound is a biologically active molecule with significant toxicological implications. Its stereochemistry plays a crucial role in its metabolic fate and toxicity, with the (R)-enantiomer generally exhibiting greater toxicity than the (S)-enantiomer. The formation of DNA and protein adducts, induction of oxidative stress, and activation of apoptotic pathways are key mechanisms underlying its adverse effects. A thorough understanding of these processes is essential for risk assessment in occupational and environmental settings and for the safe handling and application of this compound in chemical synthesis. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to develop more precise biomarkers of exposure and effect.
References
- 1. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Styrene oxide DNA adducts: quantitative determination using 31P monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Styrene oxide - Wikipedia [en.wikipedia.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Styrene Oxide Isomerase, a Key Enzyme of Styrene and Styrene Oxide Metabolism in Corynehacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Evidence for DNA and protein binding by styrene and styrene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of vitamin B12 on DNA adduction by styrene oxide, a genotoxic xenobiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative stress due to this compound exposure and the role of antioxidants in non-Swiss albino (NSA) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Oxidative stress due to styrene and styrene oxide exposure and the rol" by Anna Meszka-Jordan [docs.lib.purdue.edu]
- 13. researchgate.net [researchgate.net]
- 14. Styrene Oxide Caused Cell Cycle Arrest and Abolished Myogenic Differentiation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of inducers and inhibitors on the microsomal metabolism of styrene to styrene oxide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of (R)-Styrene Oxide in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Styrene oxide, an enantiomer of the racemic mixture styrene (B11656) oxide, is a significant metabolite of styrene, a widely used industrial chemical. Its toxicological profile is of considerable interest due to its potential for human exposure and its demonstrated carcinogenic and genotoxic effects in animal models. This technical guide provides a comprehensive overview of the toxicological effects of this compound in various animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying metabolic and toxicological pathways.
Acute Toxicity
This compound exhibits a higher acute toxicity profile compared to its (S)-enantiomer, particularly concerning liver damage.[1] The primary routes of acute exposure studied in animal models are oral, intraperitoneal, and percutaneous.
Table 1: Acute Toxicity of Styrene Oxide in Animal Models
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 3000 mg/kg | [1] |
| Rat | Intraperitoneal | 460-610 mg/kg | [1] |
| Rat | Percutaneous | 930 mg/kg | [1] |
Note: The provided LD50 values are for racemic styrene oxide, as specific data for the (R)-enantiomer is limited in the reviewed literature. It is established that this compound demonstrates greater toxicity.
Carcinogenicity
Chronic exposure to styrene oxide has been shown to induce tumors in both rats and mice, with the forestomach being the primary target organ following oral administration.
Table 2: Carcinogenicity of Styrene Oxide in Rodent Models (Gavage Administration)
| Species | Sex | Dose (mg/kg) | Dosing Regimen | Tumor Type | Incidence in Treated Group | Incidence in Control Group | Reference |
| F344 Rat | Male | 275 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |
| F344 Rat | Female | 275 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |
| F344 Rat | Male | 550 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |
| F344 Rat | Female | 550 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |
| B6C3F1 Mouse | Male | 375 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |
| B6C3F1 Mouse | Female | 375 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |
| B6C3F1 Mouse | Male | 750 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |
| B6C3F1 Mouse | Female | 750 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |
Experimental Protocol: Carcinogenicity Bioassay (Gavage)
A typical long-term carcinogenicity bioassay for styrene oxide administered by gavage involves the following steps:
-
Animal Model: Fischer 344 rats and B6C3F1 mice are commonly used strains. Groups of 52 males and 52 females per dose group are standard.
-
Test Substance Preparation: Styrene oxide is dissolved in a suitable vehicle, such as corn oil.
-
Dose Administration: The test substance is administered by oral gavage at predetermined dose levels (e.g., 275 and 550 mg/kg for rats; 375 and 750 mg/kg for mice) three times a week for a duration of 104 weeks. A control group receives the vehicle only.[2]
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, a complete necropsy is performed on all animals. All organs and tissues are examined macroscopically. Tissues, particularly the forestomach, are preserved for histopathological evaluation.
Genotoxicity
This compound is a known genotoxic agent, capable of inducing DNA adducts, micronuclei, and sister chromatid exchanges in vivo.
Table 3: Genotoxicity of this compound in Animal Models
| Assay | Species/Cell Type | Dose/Concentration | Endpoint | Result | Reference |
| Micronucleus Test | Rodent Bone Marrow | Dose-dependent | Frequency of micronucleated erythrocytes | Positive | General protocol[3][4][5] |
| Sister Chromatid Exchange | Rodent Lymphocytes | Dose-dependent | Frequency of sister chromatid exchanges | Positive | General protocol[6][7] |
| DNA Adducts | Mouse Lung | Inhalation exposure to styrene | Formation of styrene oxide-based DNA adducts | Positive | [5] |
Experimental Protocol: In Vivo Micronucleus Assay
The in vivo micronucleus test assesses the ability of a test substance to induce chromosomal damage. A general protocol is as follows:
-
Animal Model: Male and/or female mice or rats are used.
-
Dose Administration: The test substance is administered at three dose levels, typically on two or more occasions 24 hours apart.
-
Sample Collection: Approximately 24 hours after the final dose, bone marrow is collected from the femur or tibia, or peripheral blood is sampled.
-
Slide Preparation: Bone marrow cells are flushed, and a smear is prepared on a slide. For peripheral blood, a thin smear is made.
-
Staining: Slides are stained with a DNA-specific stain (e.g., Giemsa, Hoechst 33342) to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).[4]
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs (e.g., 2000 per animal) under a microscope.[3][5]
Experimental Protocol: In Vivo Sister Chromatid Exchange (SCE) Assay
The SCE assay detects reciprocal interchanges of DNA between sister chromatids. The general procedure is:
-
Animal Model: Rodents, such as rats, are commonly used.
-
Exposure: Animals are exposed to the test substance.
-
BrdU Administration: During the period of DNA synthesis following exposure, animals are treated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
-
Cell Culture: Peripheral blood lymphocytes are collected and cultured in the presence of a spindle inhibitor (e.g., colchicine) to arrest cells in metaphase.[6]
-
Slide Preparation and Staining: Chromosome preparations are made and stained using a method that allows for the differential staining of sister chromatids (e.g., fluorescence plus Giemsa).[6][7]
-
Analysis: The number of SCEs per metaphase is scored.
Reproductive and Developmental Toxicity
Inhalation exposure to styrene oxide has been shown to cause reproductive and developmental toxicity in rats and rabbits.
Table 4: Reproductive and Developmental Toxicity of Styrene Oxide (Inhalation)
| Species | Exposure Concentration (ppm) | Duration of Exposure | Observed Effects | Reference |
| Rat | 100 | 7 h/day, 5 days/week for 3 weeks, then daily through gestation day 18 | Increased pre-implantation loss, reduced fetal weight and crown-rump length, increased incidence of ossification defects | [8] |
| Rabbit | 15 and 50 | 7 h/day through gestation day 24 | Increased incidence of resorptions, reduced fetal weight and crown-rump length | [8] |
Experimental Protocol: Reproductive and Developmental Toxicity Study (Inhalation)
A typical study to assess the reproductive and developmental toxicity of an inhaled substance involves:
-
Animal Model: Pregnant female rats or rabbits are used.
-
Exposure: Animals are exposed to the test substance via whole-body inhalation for a specified duration and concentration during gestation (e.g., 7 hours/day from gestation day 6 to 18 for rats).[8] Control groups are exposed to filtered air.
-
Maternal Evaluation: Maternal body weight, food consumption, and clinical signs of toxicity are monitored throughout the study. At termination, a necropsy is performed to examine reproductive organs.
-
Fetal Evaluation: Near the end of gestation, fetuses are delivered by cesarean section. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed, and crown-rump length is measured. A subset of fetuses is examined for external, visceral, and skeletal malformations.[8]
Signaling Pathways and Experimental Workflows
Metabolic Activation and Detoxification of this compound
This compound is primarily formed from styrene through the action of cytochrome P450 enzymes, particularly CYP2E1 and CYP2F2.[9] It is then detoxified through two main pathways: hydrolysis by epoxide hydrolase to form styrene glycol, and conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs).
References
- 1. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Independent Assessment of Styrene - Review of the Styrene Assessment in the National Toxicology Program 12th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The automated bone marrow micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometric analysis of micronuclei in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. eCFR :: 40 CFR 79.65 -- In vivo sister chromatid exchange assay. [ecfr.gov]
- 7. Analysis for Sister Chromatid Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reproductive toxicology of inhaled styrene oxide in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Pathways of (R)-Styrene Oxide In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Styrene oxide, an enantiomer of the reactive metabolite of styrene (B11656), undergoes extensive metabolic transformation in vivo, primarily through two competing pathways: enzymatic hydrolysis and glutathione (B108866) conjugation. These pathways, catalyzed by microsomal epoxide hydrolase (mEH) and glutathione S-transferases (GSTs) respectively, are critical in determining the toxicological profile of this compound. This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, presenting quantitative data on metabolite distribution, detailed experimental protocols for key assays, and visual representations of the metabolic pathways and experimental workflows. Understanding these pathways is crucial for assessing the risk associated with styrene exposure and for the development of therapeutic strategies to mitigate its potential toxicity.
Core Metabolic Pathways
The in vivo metabolism of this compound is predominantly a detoxification process involving two major enzymatic pathways.
1.1. Hydrolytic Pathway via Epoxide Hydrolase
The primary route for the detoxification of this compound is hydrolysis catalyzed by microsomal epoxide hydrolase (mEH). This enzyme facilitates the addition of a water molecule to the epoxide ring, yielding (R)-styrene glycol (1-phenylethane-1,2-diol).[1] (R)-styrene glycol can be further oxidized to (R)-mandelic acid and subsequently to phenylglyoxylic acid, which are the major urinary metabolites excreted.[1]
1.2. Glutathione Conjugation Pathway
A second significant pathway involves the conjugation of this compound with endogenous glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This results in the formation of two positional isomers of S-(phenyl-2-hydroxyethyl)glutathione conjugates. These conjugates are further metabolized through the mercapturic acid pathway, ultimately being excreted in the urine as N-acetylcysteine derivatives.[1]
Metabolic Pathway of this compound
Caption: Major metabolic pathways of this compound in vivo.
Quantitative Data on Metabolite Distribution
The distribution and excretion of this compound and its metabolites have been quantified in various in vivo and in vitro models. The following tables summarize key quantitative findings.
Table 1: Tissue Distribution of Radioactivity after a Single Intraperitoneal Injection of [14C]-(R)-Styrene Oxide in Male Sprague-Dawley Rats
| Tissue | Radioactivity Level (Relative to Blood) |
| Liver | Higher |
| Brain | Higher |
| Kidney | Higher |
| Duodenal Contents | Higher |
| Blood | Baseline |
| Lungs | Lower |
| Spinal Cord | Lower |
| Data adapted from Savolainen & Vainio, 1977.[2] |
Table 2: Urinary Excretion of Styrene Metabolites in Humans
| Metabolite | Percentage of Total Excreted Metabolites |
| Mandelic Acid | 60-80% |
| Phenylglyoxylic Acid | ~30% |
| Glutathione-derived Conjugates | <10% |
| Data represents metabolites derived from styrene exposure, with styrene oxide as the primary intermediate.[1][3] |
Table 3: Excretion of [14C]-Styrene Oxide-Glutathione Conjugate Metabolites in the Intact Rat
| Excretion Route | Percentage of Administered Radioactivity |
| Urine (as Mercapturic Acids) | Almost entirely |
| Bile | ~5% |
| Feces | <1% |
| Data from a study administering pre-formed glutathione conjugates.[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism in vivo.
3.1. In Vivo Metabolism and Distribution Study in Rodents
This protocol outlines a typical in vivo study to assess the metabolism and distribution of this compound.
Objective: To determine the pharmacokinetic profile and tissue distribution of this compound and its major metabolites.
Materials:
-
This compound (radiolabeled or unlabeled)
-
Vehicle for administration (e.g., corn oil, saline)
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Metabolic cages for urine and feces collection
-
Surgical instruments for tissue harvesting
-
Scintillation counter (for radiolabeled studies)
-
Analytical instrumentation (GC-MS or LC-MS/MS)
Procedure:
-
Animal Acclimation: House animals in a controlled environment (12-h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with free access to food and water.
-
Dosing: Administer a single dose of this compound via a relevant route (e.g., intraperitoneal injection or oral gavage). A typical dose for toxicological studies in rats is in the range of 50-200 mg/kg body weight.[4]
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Urine and Feces: House animals in metabolic cages and collect urine and feces at timed intervals (e.g., 0-8, 8-24, 24-48 hours).
-
Tissues: At the final time point, euthanize the animals and harvest key organs (liver, kidneys, lungs, brain, fat).
-
-
Sample Processing:
-
Blood: Centrifuge to separate plasma or serum.
-
Tissues: Homogenize tissues in an appropriate buffer.
-
Urine: Measure the total volume.
-
-
Metabolite Analysis:
-
Quantify the parent compound and its metabolites (styrene glycol, mandelic acid, phenylglyoxylic acid, and mercapturic acids) in all biological matrices using a validated analytical method such as GC-MS or LC-MS/MS. For radiolabeled studies, determine the total radioactivity in each sample using a scintillation counter.
-
Experimental Workflow for In Vivo Study
Caption: Workflow for a typical in vivo metabolism study.
3.2. Microsomal Epoxide Hydrolase (mEH) Activity Assay
This protocol describes an assay to measure the activity of mEH using this compound as a substrate.
Objective: To determine the rate of (R)-styrene glycol formation from this compound by liver microsomes.
Materials:
-
Liver microsomes (from human, rat, or other species of interest)
-
This compound
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.4)
-
(R)-Styrene glycol standard
-
Organic solvent for extraction (e.g., ethyl acetate)
-
GC-MS or HPLC system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), and Tris-HCl buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding this compound (e.g., to a final concentration of 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate) to precipitate the protein and extract the analyte.
-
Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Analysis: Analyze the organic layer for the formation of (R)-styrene glycol using a calibrated GC-MS or HPLC method.
-
Calculation: Calculate the enzyme activity as nmol of (R)-styrene glycol formed per minute per mg of microsomal protein.
3.3. Glutathione S-Transferase (GST) Activity Assay
This protocol details an assay for measuring GST activity towards this compound.
Objective: To determine the rate of glutathione conjugate formation from this compound.
Materials:
-
Cytosolic fraction (containing GSTs) from liver or other tissues
-
This compound
-
Reduced glutathione (GSH)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5-7.5)
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the cytosolic fraction (e.g., 1 mg/mL protein), GSH (e.g., 5 mM), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (e.g., to a final concentration of 1 mM) to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-60 minutes).
-
Termination of Reaction: Terminate the reaction by adding a protein precipitating agent (e.g., cold acetonitrile (B52724) or perchloric acid).
-
Sample Preparation: Centrifuge the mixture to remove precipitated protein. The supernatant contains the glutathione conjugates.
-
Analysis: Analyze the supernatant for the formation of styrene oxide-glutathione conjugates using a validated LC-MS/MS method.
-
Calculation: Determine the GST activity as nmol of conjugate formed per minute per mg of cytosolic protein.
3.4. Analytical Methodology for Metabolite Quantification (GC-MS)
This section provides a general procedure for the quantification of styrene glycol in biological samples.
Objective: To quantify the concentration of styrene glycol in plasma, urine, or tissue homogenates.
Materials:
-
Biological sample (plasma, urine, or tissue homogenate)
-
Internal standard (e.g., deuterated styrene glycol)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
Procedure:
-
Sample Preparation: To a known volume of the biological sample, add the internal standard.
-
Extraction: Perform a liquid-liquid extraction with an appropriate organic solvent.
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the residue in a derivatizing agent (e.g., BSTFA in a suitable solvent) and heat (e.g., at 60-80°C) to form a volatile derivative.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column for separation and operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection.
-
Quantification: Create a calibration curve using standards of known concentrations and calculate the concentration of styrene glycol in the original sample based on the peak area ratio to the internal standard.[4][5][6]
Conclusion
The in vivo metabolism of this compound is a complex process involving multiple enzymatic pathways that ultimately lead to its detoxification and excretion. The balance between the epoxide hydrolase and glutathione S-transferase pathways is a key determinant of the potential for toxicity. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals in drug development to investigate the metabolic fate of this compound and other structurally related epoxides. A thorough understanding of these metabolic pathways is essential for accurate risk assessment and the development of safer chemicals and pharmaceuticals.
References
- 1. The metabolism and excretion of styrene oxide-glutathione conjugates in the rat and by isolated perfused liver, lung and kidney preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Independent Assessment of Styrene - Review of the Styrene Assessment in the National Toxicology Program 12th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Rare Natural Occurrence of (R)-Styrene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Styrene oxide is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. While its chemical and chemoenzymatic syntheses are well-established, its natural occurrence is exceptionally rare. The vast majority of naturally occurring styrene (B11656) monooxygenases (SMOs) exhibit high enantioselectivity for the production of (S)-styrene oxide. This technical guide provides an in-depth overview of the limited known natural sources of this compound, focusing on the specific microorganisms and enzymatic systems responsible for its biosynthesis. Detailed experimental protocols for microbial cultivation, enzymatic epoxidation, and analytical characterization are provided, alongside a summary of the quantitative data available to date. This guide serves as a comprehensive resource for researchers interested in the biocatalytic production and application of this important chiral epoxide.
Introduction: The Enantioselectivity of Styrene Epoxidation in Nature
Styrene oxide, a key epoxide intermediate, possesses a chiral center, leading to the existence of two enantiomers: (R)- and (S)-styrene oxide. In the realm of biocatalysis, styrene monooxygenases (SMOs) are the primary enzymes responsible for the epoxidation of styrene. A striking feature of these enzymes is their pronounced stereoselectivity. The overwhelming majority of characterized SMOs, particularly those from Pseudomonas species, exclusively produce (S)-styrene oxide with excellent enantiomeric excess (>99% ee).[1] This inherent preference has made the biocatalytic production of (S)-styrene oxide a well-established process.
The natural occurrence of this compound, however, is a significant anomaly. To date, scientific literature has identified only a few microbial enzymes that catalyze the epoxidation of styrene to its (R)-enantiomer with high selectivity. This guide focuses on the two primary examples: a novel styrene monooxygenase from Streptomyces sp. NRRL S-31 and an ethene monooxygenase from Mycobacterium sp. NBB4.
Microbial Sources of this compound
Streptomyces sp. NRRL S-31: The First (R)-Selective Styrene Monooxygenase
Recent genome mining efforts have led to the identification of a novel styrene monooxygenase component, StStyA, from Streptomyces sp. NRRL S-31.[2][3] When coupled with a known reductase component (PsStyB from Pseudomonas sp.), this enzyme system, termed StStyA/B, became the first identified natural SMO to exhibit a preference for the formation of this compound.[2]
The StStyA/B system has been shown to be active towards a range of aromatic alkenes, consistently displaying (R)-selectivity.[2] This discovery has opened new avenues for the biocatalytic production of various (R)-epoxides.
Mycobacterium sp. NBB4: An (R)-Selective Ethene Monooxygenase
Mycobacterium sp. NBB4, an ethene-oxidizing bacterium, possesses a multicomponent ethene monooxygenase that demonstrates a broad substrate range, including the epoxidation of styrene.[2][4] Notably, this enzyme exhibits high enantioselectivity for the production of this compound, with reported enantiomeric excesses greater than 95%.[2][4] Due to the instability of the enzyme in cell-free extracts, whole-cell biocatalysis is the preferred method for utilizing this system.[5]
Quantitative Data on this compound Production
The following tables summarize the quantitative data available for the enzymatic production of this compound by the identified microbial systems.
| Enzyme System | Substrate | Product | Enantiomeric Excess (% ee) of (R)-isomer | Reference |
| StStyA/B (Streptomyces sp. NRRL S-31) | Styrene | This compound | 91 | [2] |
| StStyA/B (Streptomyces sp. NRRL S-31) | p-chlorostyrene | (R)-p-chlorostyrene oxide | >99 | [2] |
| StStyA/B (Streptomyces sp. NRRL S-31) | m-chlorostyrene | (R)-m-chlorostyrene oxide | 98 | [2] |
| StStyA/B (Streptomyces sp. NRRL S-31) | o-chlorostyrene | (R)-o-chlorostyrene oxide | 91 | [2] |
| StStyA/B (Streptomyces sp. NRRL S-31) | p-methylstyrene | (R)-p-methylstyrene oxide | 94 | [2] |
| Ethene Monooxygenase (Mycobacterium sp. NBB4) | Styrene | This compound | >95 | [4] |
Table 1: Enantioselectivity of this compound and Analogues Production.
| Enzyme System | Substrate | Specific Activity (nmol min⁻¹ mg⁻¹ cell protein) | Reference |
| Ethene Monooxygenase (Mycobacterium sp. NBB4) | Styrene | 2.5 - 12.0 | [4] |
| Ethene Monooxygenase (Mycobacterium sp. NBB4) | Propene | 10.5 | [4] |
| Ethene Monooxygenase (Mycobacterium sp. NBB4) | 1-Butene | 12.0 | [4] |
| Ethene Monooxygenase (Mycobacterium sp. NBB4) | Cyclopentene | 4.5 | [4] |
| Ethene Monooxygenase (Mycobacterium sp. NBB4) | Indene | 3.0 | [4] |
Table 2: Specific Activity of Ethene Monooxygenase from Mycobacterium sp. NBB4 on Various Substrates.
Experimental Protocols
Cultivation of Microbial Strains
4.1.1. Cultivation of Streptomyces sp.
For general maintenance and growth of Streptomyces species, the following protocol can be adapted. Specific media and conditions for Streptomyces sp. NRRL S-31 may require optimization.
-
Media:
-
Liquid Medium (for mycelial growth): Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) medium.[6]
-
Solid Medium (for sporulation): ISP2 agar (B569324) or Oatmeal agar.[6]
-
-
Procedure for Liquid Culture:
-
Procedure for Solid Culture and Spore Collection:
-
Spread a liquid culture or spore suspension onto the surface of the agar plate.[7]
-
Incubate at 28°C for 5-10 days, or until sporulation is observed (often as a powdery appearance).[7]
-
To harvest spores, add sterile water to the plate and gently scrape the surface. Filter the spore suspension through sterile cotton wool to remove mycelial fragments.[7]
-
Centrifuge the spore suspension, resuspend in sterile water, and store as a 50% glycerol (B35011) stock at -80°C.[7]
-
4.1.2. Cultivation of Mycobacterium sp. NBB4
Mycobacterium sp. NBB4 is cultivated in a minimal salts medium with a gaseous carbon source.
-
Medium: Minimal Salts Medium (MSM).[9]
-
Procedure:
Whole-Cell Biocatalysis for this compound Production
4.2.1. Using Recombinant E. coli Expressing StStyA/B
Since StStyA is expressed recombinantly, E. coli is the typical host for whole-cell biocatalysis.
-
Procedure:
-
Grow the recombinant E. coli strain expressing StStyA and PsStyB to a desired cell density (e.g., OD₆₀₀ of 10-20).
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).
-
To the cell suspension, add a co-substrate for cofactor regeneration (e.g., glucose).
-
Add styrene (typically dissolved in a water-miscible organic solvent like DMSO or methanol (B129727) to a final concentration of 1-10 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
-
Monitor the reaction progress by periodically taking samples and analyzing for styrene consumption and this compound formation using chiral GC or HPLC.
-
After the reaction, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
4.2.2. Using Mycobacterium sp. NBB4 Whole Cells
-
Procedure:
-
Cultivate Mycobacterium sp. NBB4 on ethene as described above to induce the expression of the ethene monooxygenase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cells in the same buffer to a desired cell density.
-
Add styrene to the cell suspension. Due to the toxicity of styrene, it is often added in a two-phase system where an organic solvent (e.g., bis(2-ethylhexyl)phthalate) serves as a reservoir for the substrate and product.[11]
-
Incubate the reaction at 30°C with vigorous shaking to ensure proper mixing and aeration.
-
Monitor the formation of this compound in the organic phase by chiral GC analysis.
-
Analytical Methods for Chiral Separation of Styrene Oxide
The enantiomeric excess of styrene oxide is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Gas Chromatography (GC):
-
Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Rt-βDEXse, CP-Chirasil-DEX CB).[12][13]
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector: Split/splitless injector and Flame Ionization Detector (FID).
-
Temperature Program: An isothermal or temperature-programmed method is used to separate the enantiomers. For example, an isothermal temperature of 80-90°C can be effective.[13]
-
Sample Preparation: The extracted product is dissolved in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) before injection.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Chiral stationary phases (CSPs) such as those based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol (B130326) is commonly used.
-
Detector: UV detector set at a wavelength where styrene oxide absorbs (e.g., 254 nm).
-
Biosynthetic and Enzymatic Pathways
The following diagrams illustrate the proposed biosynthetic pathway for styrene in Streptomyces and the enzymatic epoxidation to this compound.
Caption: Proposed biosynthetic pathway of this compound in microorganisms.
The enzymatic reaction catalyzed by the two-component styrene monooxygenase involves an oxygenase and a reductase component.
Caption: Simplified workflow of the two-component (R)-selective styrene monooxygenase.
Conclusion
The natural occurrence of this compound is a rare phenomenon, with only a handful of microbial enzymes demonstrating the ability to catalyze its formation with high enantioselectivity. The (R)-selective styrene monooxygenase from Streptomyces sp. NRRL S-31 and the ethene monooxygenase from Mycobacterium sp. NBB4 represent valuable biocatalytic tools for the synthesis of this important chiral intermediate. The detailed protocols and data presented in this guide provide a foundation for researchers to explore the potential of these enzymatic systems in synthetic and drug development applications. Further research into the protein engineering of these enzymes could lead to improved activity, stability, and substrate scope, expanding their utility in industrial biocatalysis.
References
- 1. Biochemical Characterization of StyAB from Pseudomonas sp. Strain VLB120 as a Two-Component Flavin-Diffusible Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate range and enantioselectivity of epoxidation reactions mediated by the ethene-oxidising Mycobacterium strain NBB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of an (R)-selective styrene monooxygenase from streptomyces sp. NRRL S-31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method for evaluation of Streptomyces growth and metabolism in the presence of glyphosate-based herbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome mining of Streptomyces sp. BRB081 reveals the production of the antitumor pyrrolobenzodiazepine sibiromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epoxyalkane:Coenzyme M Transferase in the Ethene and Vinyl Chloride Biodegradation Pathways of Mycobacterium Strain JS60 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalytic Production of Perillyl Alcohol from Limonene by Using a Novel Mycobacterium sp. Cytochrome P450 Alkane Hydroxylase Expressed in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. agilent.com [agilent.com]
Spectroscopic Analysis of (R)-Styrene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (R)-Styrene oxide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The document details the structural information that can be elucidated from these techniques and provides comprehensive experimental protocols for obtaining high-quality spectra.
Introduction to this compound
This compound, also known as (2R)-2-phenyloxirane, is a chiral epoxide that serves as a valuable building block in the synthesis of numerous pharmaceutical compounds and other fine chemicals.[1] Its stereochemistry is often crucial for the biological activity and specificity of the final product. Therefore, unambiguous characterization of its structure and purity is of paramount importance. Spectroscopic techniques such as NMR and IR are powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a chiral molecule like this compound, NMR analysis in a standard achiral solvent will yield spectra identical to its enantiomer, (S)-Styrene oxide, and the racemic mixture.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals for the aromatic and epoxide protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Aromatic (C₆H₅) | 7.27 – 7.37 | m | - |
| Methine (O-CH) | 3.87 | t | 4.0 |
| Methylene (O-CH₂) | 3.16 | q | 4.0 |
| Methylene (O-CH₂) | 2.81 | q | 4.0 |
| Data sourced from a study on the cycloaddition of styrene (B11656) oxide.[2] |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| Quaternary Aromatic (C) | 137.5 |
| Aromatic (CH) | 128.5 |
| Aromatic (CH) | 128.0 |
| Aromatic (CH) | 125.5 |
| Methine (O-CH) | 52.3 |
| Methylene (O-CH₂) | 51.1 |
| Note: Specific peak assignments for the aromatic carbons may vary slightly depending on the reference source. Data is representative for styrene oxide. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the key characteristic absorptions are those of the epoxide ring and the aromatic phenyl group.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | ~3030 | Medium |
| C-H stretch (aliphatic) | ~2980 | Medium |
| C=C stretch (aromatic) | ~1600, 1490, 1450 | Medium-Strong |
| Epoxide ring stretch (asymmetric) | ~1250 | Strong |
| Epoxide ring stretch (symmetric) | ~875 | Strong |
| Characteristic epoxide ring stretching vibrations are highlighted.[3] |
Experimental Protocols
The following are detailed methodologies for obtaining high-quality NMR and IR spectra of this compound, which is a liquid at room temperature.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5] The deuterated solvent is necessary for the spectrometer's lock system.[5]
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[6]
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.[6]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[6]
-
For ¹³C NMR, a standard single-pulse experiment with proton decoupling is typically used.[6]
-
Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[6]
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Place a small drop of this compound directly onto the center of the ATR crystal.[7][8]
-
If the instrument has a pressure arm, apply gentle pressure to ensure good contact between the liquid sample and the crystal.[8]
-
Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.[9]
-
After the measurement is complete, clean the ATR crystal thoroughly with a suitable solvent.[7]
-
Workflow and Data Visualization
The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. (+)-Styrene oxide | C8H8O | CID 114705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. drawellanalytical.com [drawellanalytical.com]
The Stereochemistry of Phenyloxirane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyloxirane, also known as styrene (B11656) oxide, is a pivotal chiral building block in synthetic organic chemistry and drug development. Its strained three-membered epoxide ring allows for a variety of stereospecific ring-opening reactions, providing access to a wide array of enantiomerically pure 1,2-disubstituted synthons. The molecule possesses a single stereocenter at the benzylic carbon, existing as a pair of enantiomers: (R)-phenyloxirane and (S)-phenyloxirane. The absolute configuration of phenyloxirane dictates the stereochemical outcome of its subsequent transformations, making the enantioselective synthesis and resolution of this epoxide a critical area of research. This guide provides an in-depth overview of the core stereochemical aspects of phenyloxirane, including its synthesis, resolution, and chiroptical properties, with a focus on methodologies and quantitative data relevant to researchers in the field.
Enantioselective Synthesis of Phenyloxirane
The asymmetric epoxidation of styrene is the most direct route to enantiomerically enriched phenyloxirane. Several catalytic systems have been developed to achieve high enantioselectivity.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to catalyze the epoxidation of unfunctionalized alkenes like styrene. The catalyst, typically (R,R)- or (S,S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, facilitates the transfer of an oxygen atom from an oxidant, such as sodium hypochlorite (B82951) (bleach), to the double bond of styrene. The C2-symmetric chiral ligand environment around the manganese center directs the oxygen atom to one face of the alkene, resulting in the formation of one enantiomer of the epoxide in excess.
Experimental Protocol: Jacobsen-Katsuki Epoxidation of Styrene
-
Catalyst Preparation: The (R,R)-Mn(III)-salen catalyst is either purchased or synthesized by condensing (1R,2R)-(-)-1,2-diaminocyclohexane with 2 equivalents of 3,5-di-tert-butylsalicylaldehyde, followed by complexation with Mn(OAc)₂ and oxidation.
-
Reaction Setup: To a solution of styrene in a suitable solvent (e.g., dichloromethane) at 0 °C, the chiral Mn(III)-salen catalyst (1-5 mol%) is added.
-
Addition of Oxidant: A buffered aqueous solution of sodium hypochlorite is added slowly to the vigorously stirred reaction mixture. The pH is maintained in the range of 9.5 to 11.5.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield the enantioenriched phenyloxirane.
| Catalyst Configuration | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |
| (R,R)-Mn(III)-salen | (R)-Phenyloxirane | 86% | - | [1] |
| (S,S)-Mn(III)-salen | (S)-Phenyloxirane | up to 86% | - | [1] |
Shi Asymmetric Epoxidation
The Shi epoxidation is an organocatalytic method that employs a chiral ketone derived from D-fructose as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the stoichiometric oxidant.[2] The catalyst generates a chiral dioxirane (B86890) in situ, which then transfers an oxygen atom to the alkene. The stereochemical outcome is determined by the facial selectivity of the dioxirane's approach to the double bond, which is influenced by the steric environment of the catalyst. For the epoxidation of styrene, derivatives of the Shi catalyst have been developed to achieve high enantioselectivity.[3][4]
Experimental Protocol: Shi-type Asymmetric Epoxidation of Styrene
-
Reaction Setup: A mixture of styrene, the chiral ketone catalyst (10-30 mol%), and a buffer (e.g., K₂CO₃) in a biphasic solvent system (e.g., CH₃CN/DMM/H₂O) is prepared and cooled to 0 °C.
-
Oxidant Addition: A solution of Oxone in water is added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by TLC or GC for the consumption of the starting material.
-
Work-up and Purification: The reaction is quenched with sodium thiosulfate (B1220275) solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by flash chromatography.
| Catalyst | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |
| Fructose-derived ketone 1 | (R)-Phenyloxirane | 24% | - | [3][4] |
| Quinic acid-derived ketone 3 | (R)-Phenyloxirane | 90-93% | 63% | [3][4] |
Hydrolytic Kinetic Resolution of Racemic Phenyloxirane
Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds. In the hydrolytic kinetic resolution (HKR) of phenyloxirane, a chiral catalyst selectively catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer unreacted and thus enriched. Chiral (salen)Co(III) complexes are highly effective catalysts for this transformation.[5][6] The reaction uses water as the nucleophile and is often performed with low catalyst loadings.
Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-Phenyloxirane
-
Catalyst Activation: The (salen)Co(II) complex is activated by oxidation with air in the presence of a Brønsted acid (e.g., acetic acid) to form the active (salen)Co(III) species.
-
Reaction Setup: Racemic phenyloxirane is mixed with the chiral (salen)Co(III) catalyst (0.2-2.0 mol%) in a suitable solvent or neat.
-
Addition of Water: A substoichiometric amount of water (typically 0.5 equivalents relative to the racemic epoxide) is added.
-
Reaction Progress: The reaction is allowed to proceed at room temperature until approximately 50% conversion is reached, which can be monitored by GC analysis.
-
Isolation and Purification: The reaction mixture is then subjected to flash column chromatography to separate the unreacted, enantioenriched phenyloxirane from the 1,2-diol product.
| Catalyst Configuration | Recovered Epoxide Enantiomer | Epoxide ee | Diol Product Enantiomer | Diol ee | Reference |
| (R,R)-Co(III)-salen | (R)-Phenyloxirane | >99% | (S)-1-Phenyl-1,2-ethanediol | >98% | [5][6] |
| (S,S)-Co(III)-salen | (S)-Phenyloxirane | >99% | (R)-1-Phenyl-1,2-ethanediol | >98% | [5][6] |
Chiroptical Properties
The enantiomers of phenyloxirane are optically active, meaning they rotate the plane of polarized light.[7][8][9][10] The specific rotation is a characteristic physical property for each enantiomer.
| Enantiomer | Specific Rotation ([α]D) | Conditions | Reference |
| (R)-(+)-Phenyloxirane | +33.0° | c 1.0, CHCl₃ | Sigma-Aldrich |
| (S)-(-)-Phenyloxirane | -33.0° | c 1.0, CHCl₃ | Sigma-Aldrich |
Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules like phenyloxirane.[11][12][13][14] It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations.[15] For phenyloxirane and its derivatives, the sign and intensity of the Cotton effects in the CD spectrum are characteristic of the enantiomer and its conformation.[16]
Conclusion
The stereochemistry of phenyloxirane is a rich and vital area of study with significant implications for asymmetric synthesis and the development of chiral pharmaceuticals. The methods outlined in this guide, including Jacobsen-Katsuki epoxidation, Shi epoxidation, and hydrolytic kinetic resolution, provide robust pathways to access enantiomerically pure (R)- and (S)-phenyloxirane. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers aiming to utilize these powerful chiral building blocks in their synthetic endeavors. Further advancements in catalytic systems continue to improve the efficiency and selectivity of these transformations, solidifying the role of phenyloxirane as a cornerstone of modern stereoselective synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 6. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amherst.edu [amherst.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Circular dichroism - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Circular Dichroism Spectroscopy | Semantic Scholar [semanticscholar.org]
- 15. Absolute configuration assignment of (3-phenyloxirane-2,2-diyl)bis(phenylmethanone) via density functional calculations of optical rotation and vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conformation-specific circular dichroism spectroscopy of cold, isolated chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (R)-Styrene Oxide: Commercial Availability, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the commercial availability, synthesis, and analysis of (R)-Styrene oxide, a critical chiral building block in the pharmaceutical and fine chemical industries. This document offers a comparative overview of commercial suppliers, detailed experimental protocols for its synthesis and purification, and methods for assessing its chemical and enantiomeric purity.
Commercial Availability and Key Suppliers
This compound, also known as (R)-(+)-phenyloxirane or (R)-1,2-epoxyethylbenzene, is readily available from a variety of chemical suppliers. The quality and specifications of the commercially available product can vary, making a careful selection of suppliers crucial for research and development purposes. Key parameters to consider include chemical purity, enantiomeric excess (e.e.), and the availability of detailed certificates of analysis. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Enantiomeric Excess (e.e.) |
| Sigma-Aldrich | (R)-(+)-Styrene oxide | 20780-53-4 | C₈H₈O | 120.15 | 97% | 97% (GLC) |
| Thermo Fisher Scientific | (R)-(+)-Styrene oxide, 98% | 20780-53-4 | C₈H₈O | 120.15 | ≥97.5% (GC)[1] | Not specified |
| Chem-Impex | This compound | 20780-53-4 | C₈H₈O | 120.15 | ≥ 96% (GC)[2] | Not specified |
| Simson Pharma | This compound | 20780-53-4 | C₈H₈O | 120.15 | Custom Synthesis[3] | Not specified |
| Santa Cruz Biotechnology | (R)-(+)-Styrene oxide | 20780-53-4 | C₈H₈O | 120.15 | Not specified | Not specified |
Note: Specifications are subject to change and may vary by lot. It is highly recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | 89-90 °C at 23 mmHg | [4] |
| Density | 1.051 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.534-1.535 | [4] |
| Optical Rotation | [α]20/D +33° (neat) |
Experimental Protocols
Asymmetric Synthesis of this compound via Catalytic Epoxidation
A well-established method for the synthesis of enantiomerically enriched epoxides is the Jacobsen-Katsuki epoxidation. While the direct asymmetric epoxidation of styrene (B11656) can be challenging, related procedures for similar substrates provide a robust framework. The following protocol is adapted from established methods for asymmetric epoxidation.
Materials and Equipment:
-
Styrene (freshly distilled or passed through a column of basic alumina (B75360) to remove inhibitors)
-
Chiral Salen-Manganese(III) catalyst (e.g., Jacobsen's catalyst)
-
An oxidant, such as m-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (B82951) (NaOCl) with a phase-transfer catalyst.
-
Dichloromethane (CH₂Cl₂) or another suitable solvent.
-
Buffer solution (e.g., phosphate (B84403) buffer) if using NaOCl.
-
Standard laboratory glassware for organic synthesis, including a round-bottom flask, dropping funnel, and magnetic stirrer.
-
Chromatography equipment for purification.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the chiral Salen-Mn(III) catalyst in the chosen solvent (e.g., dichloromethane).
-
Add the freshly purified styrene to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) using an ice bath or cryocooler.
-
Slowly add the oxidant solution to the reaction mixture over a period of several hours using a dropping funnel. Maintaining a slow addition rate is crucial to control the reaction temperature and selectivity.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate) to destroy any excess oxidant.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica (B1680970) gel, typically using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Purification of Styrene Monomer Prior to Synthesis
To ensure high yields and enantioselectivity, it is critical to use inhibitor-free styrene. A simple column purification method is effective for this purpose.
Procedure:
-
Prepare a chromatography column packed with a layer of cotton, followed by a layer of basic aluminum oxide, and topped with a layer of anhydrous potassium carbonate.
-
Carefully pour the commercial styrene monomer into the column.
-
Allow the monomer to flow through the column under gravity. Do not apply pressure.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask. The inhibitor will be adsorbed onto the alumina, often visible as a yellow band.
Determination of Chemical and Enantiomeric Purity
Gas Chromatography (GC) for Chemical Purity:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 200 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
Analysis: The chemical purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (e.e.):
-
Column: A chiral stationary phase (CSP) column, such as a Chiralpak or Chiralcel column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Procedure:
-
Inject a racemic standard of styrene oxide to determine the retention times of the (R) and (S) enantiomers.
-
Inject the synthesized and purified this compound sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualized Workflows and Pathways
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (R)-Styrene Oxide Using Jacobsen's Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective epoxidation of styrene (B11656) to yield (R)-styrene oxide, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The synthesis utilizes the highly effective (R,R)-Jacobsen's catalyst, a manganese-salen complex renowned for its ability to catalyze asymmetric epoxidations.[1][2][3]
The Jacobsen epoxidation is a versatile reaction, capable of converting a range of unfunctionalized alkenes to their corresponding epoxides with high enantioselectivity.[1][4] This method is a significant advancement over earlier techniques, such as the Sharpless epoxidation, as it does not necessitate the presence of an allylic alcohol for stereocontrol.[1][5] The reaction mechanism, while not fully elucidated, is believed to involve a high-valent manganese(V)-oxo species as the active oxidant, which is generated in situ from the Mn(III) catalyst and a terminal oxidant.[1][3][4] The chiral salen ligand creates a specific steric environment around the metal center, directing the oxygen transfer to one face of the alkene and thereby inducing asymmetry.[3]
For the synthesis of this compound, the (R,R)-enantiomer of the Jacobsen catalyst is employed.[6] While the Jacobsen catalyst can provide good enantioselectivity, the epoxidation of styrene to the (R)-enantiomer has been noted to be challenging, with enantiomeric excess (ee) values being sensitive to reaction conditions, particularly temperature.[7][8] Lowering the reaction temperature has been shown to improve the enantioselectivity.[7][8]
Quantitative Data Summary
The following table summarizes representative quantitative data for the asymmetric epoxidation of styrene using the Jacobsen catalyst under various conditions.
| Catalyst | Oxidant | Co-oxidant/Additive | Solvent | Temp. (°C) | Yield (%) | ee (%) of this compound | Reference |
| (R,R)-Jacobsen's Catalyst | NaOCl | 4-(3-phenylpropyl)pyridine N-oxide (P3NO) | CH₂Cl₂ | N/A | 90 | 85-88 (for indene (B144670) oxide) | [9] |
| (R,R)-Jacobsen's Catalyst | m-CPBA | N-Methylmorpholine N-oxide (NMO) | CH₂Cl₂ | RT | N/A | N/A | [6] |
| (R,R)-Jacobsen's Catalyst | NaOCl | None | CH₂Cl₂ | N/A | N/A | 57 | [7][8] |
| (R,R)-Jacobsen's Catalyst | NaOCl | None | CH₂Cl₂ | -78 | N/A | 86 | [7][8] |
Note: Data for styrene epoxidation is often presented in broader studies. The indene oxide data is included to show the catalyst's capability under optimized conditions with a similar substrate. "N/A" indicates data not available in the cited source.
Experimental Protocols
This section provides detailed methodologies for the preparation of the (R,R)-Jacobsen's catalyst and the subsequent asymmetric epoxidation of styrene.
Protocol 1: Preparation of (R,R)-Jacobsen's Catalyst
The synthesis of Jacobsen's catalyst is a multi-step process that can be performed in a standard organic chemistry laboratory.[2][10][11]
Step 1: Resolution of trans-1,2-Diaminocyclohexane The commercially available mixture of 1,2-diaminocyclohexane isomers is resolved using L-(+)-tartaric acid to isolate the (R,R)-enantiomer as its tartrate salt. The lower solubility of the (R,R)-diamine-L-tartrate salt allows for its selective crystallization.[11]
Step 2: Synthesis of the Salen Ligand The resolved (R,R)-1,2-diaminocyclohexane tartrate salt is reacted with two equivalents of 3,5-di-tert-butylsalicylaldehyde in the presence of a base to form the Schiff base ligand, (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine.[11]
Step 3: Manganese Complexation The salen ligand is then treated with manganese(II) acetate (B1210297) tetrahydrate in a suitable solvent like ethanol. The resulting Mn(II) complex is oxidized in the presence of air to the more stable Mn(III) species. Subsequent addition of lithium chloride yields the final (R,R)-Jacobsen's catalyst, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride.[2][11]
Protocol 2: Asymmetric Epoxidation of Styrene
This protocol describes the epoxidation of styrene using the prepared (R,R)-Jacobsen's catalyst and buffered sodium hypochlorite (B82951) (bleach) as the terminal oxidant.
Materials and Reagents:
-
Styrene
-
(R,R)-Jacobsen's Catalyst
-
Dichloromethane (CH₂Cl₂)
-
Commercial household bleach (e.g., Clorox, ~5.25% NaOCl)
-
Disodium hydrogen phosphate (B84403) (Na₂HPO₄)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite or silica (B1680970) gel
Procedure:
-
Preparation of Buffered Bleach: Prepare a 0.05 M solution of Na₂HPO₄. To 12.5 mL of commercial bleach, add 5.0 mL of the 0.05 M Na₂HPO₄ solution. Adjust the pH of this buffered bleach solution to approximately 11.3 by the dropwise addition of 1 M NaOH.[11]
-
Reaction Setup: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve styrene (0.5 g) and (R,R)-Jacobsen's catalyst (typically 2-10 mol%) in 5 mL of dichloromethane.
-
Epoxidation Reaction: To the stirred solution of styrene and catalyst, add the buffered bleach solution. The reaction is biphasic and should be stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, separate the organic layer using a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure epoxide.[10]
-
Characterization and Enantiomeric Excess Determination: The structure of the product can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR). The enantiomeric excess (ee) of the this compound is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.[10]
Visualizations
Experimental Workflow for Asymmetric Epoxidation of Styrene
Caption: Workflow for the synthesis of this compound.
Catalytic Cycle of the Jacobsen Epoxidation
Caption: Simplified catalytic cycle of the Jacobsen epoxidation.
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 3. (R,R)-Jacobsen's Catalyst|Chiral Epoxidation Reagent [benchchem.com]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 6. redalyc.org [redalyc.org]
- 7. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 8. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for the Biocatalytic Synthesis of (R)-Styrene Oxide Using P450 Enzymes
Introduction
Optically pure epoxides are crucial building blocks in the pharmaceutical and fine chemical industries. (R)-Styrene oxide, in particular, is a valuable chiral intermediate. While natural styrene (B11656) monooxygenases typically produce (S)-styrene oxide with high enantioselectivity, achieving high enantiomeric excess for the (R)-enantiomer has been a significant challenge.[1][2][3][4][5][6][7] This document provides detailed application notes and protocols for the biocatalytic synthesis of this compound using engineered cytochrome P450 enzymes, specifically variants of P450 BM3 from Bacillus megaterium.
Recent advancements in protein engineering have led to the development of P450 BM3 mutants capable of catalyzing the H₂O₂-dependent epoxidation of styrene with exceptional (R)-enantioselectivity (up to 99% ee) and high turnover numbers (TON).[1][2][8] These novel biocatalysts operate in conjunction with a dual-functional small molecule (DFSM), which facilitates the activation of hydrogen peroxide and helps orient the substrate in the active site.[1][4][6][8] The protocols outlined below are intended for researchers, scientists, and drug development professionals seeking to implement this efficient and selective biocatalytic method.
Data Presentation
The following tables summarize the performance of key engineered P450 BM3 variants in the epoxidation of styrene and its derivatives.
Table 1: Performance of Engineered P450 BM3 Mutants in this compound Synthesis
| Enzyme Variant | Substrate | Enantiomeric Excess (ee) of this compound (%) | Turnover Number (TON) |
| F87A/T268I/L181Q | Styrene | 99 | 918 |
| F87A/T268I/V78A/A184L | Styrene | 98 | 4350 |
| F87A/T268I/V78A/A82V | Styrene | - | ~4500 (with 98% ee) |
Data sourced from studies on H₂O₂-dependent epoxidation.[1][2][4][8]
Table 2: Semi-Preparative Scale Synthesis of this compound
| Enzyme Variant | Enzyme Conc. (µM) | Styrene Conc. (mM) | H₂O₂ Conc. (mM) | DFSM Conc. (mM) | Consumption (%) | Isolated Yield (%) | ee (%) |
| F87A/T268I/V78A/A82V | 2.5 | 10 | 80 | 2 | >99 | 55 | 98 |
| F87A/T268I/L181Q | 6.0 | 10 | 80 | 2 | 85 | 42 | 99 |
Reaction conditions: 0.1 M phosphate (B84403) buffer (pH 8.0) at 0 °C.[1]
Experimental Protocols
Materials and Reagents
-
Engineered P450 BM3 heme domain variants (e.g., F87A/T268I/L181Q, F87A/T268I/V78A/A184L)
-
Styrene and styrene derivatives
-
Hydrogen peroxide (H₂O₂)
-
N-(ω-imidazolyl)-hexanoyl-l-phenylalanine (Im-C6-Phe) as the Dual-Functional Small Molecule (DFSM)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
-
Chiral Gas Chromatography (GC) system for analysis
Protocol 1: Small-Scale Biocatalytic Epoxidation
This protocol is suitable for screening different enzyme variants and reaction conditions.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (0.1 M, pH 8.0)
-
P450 BM3 variant (final concentration, e.g., 1 µM)
-
Styrene (final concentration, e.g., 4 mM, dissolved in a minimal amount of methanol)
-
Im-C6-Phe (DFSM) (final concentration, 2 mM)
-
-
Initiation: Initiate the reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 20-80 mM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4 °C or 25 °C) for a specified duration (e.g., 30 minutes) with gentle shaking.
-
Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the product.
-
Sample Preparation for Analysis: Centrifuge the mixture to separate the phases. Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.
-
Analysis: Analyze the sample using chiral GC to determine the conversion rate and the enantiomeric excess of this compound.
Protocol 2: Semi-Preparative Scale Synthesis of this compound
This protocol is designed for producing larger quantities of this compound.
-
Reaction Setup: In a suitable reaction vessel (e.g., a 50 mL flask), prepare a 20 mL reaction mixture containing:
-
Temperature Control: Place the reaction vessel in an ice bath to maintain a temperature of 0 °C.[1]
-
Reaction Initiation: Add H₂O₂ to a final concentration of 80 mM to start the reaction.[1]
-
Incubation: Stir the reaction mixture at 0 °C for the desired reaction time (e.g., monitored by GC until styrene consumption is maximized).
-
Product Extraction: Extract the product from the reaction mixture using an equal volume of ethyl acetate. Repeat the extraction process to maximize recovery.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., NMR, GC-MS). Determine the enantiomeric excess using chiral GC.
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the biocatalytic synthesis of this compound.
Caption: Workflow for biocatalytic synthesis of this compound.
Proposed Catalytic Cycle of P450 Peroxygenase
The diagram below outlines the proposed H₂O₂-dependent catalytic cycle for the engineered P450 BM3 peroxygenase, which operates via a "shunt pathway".
Caption: Proposed H₂O₂-dependent catalytic cycle of P450 peroxygenase.
Concluding Remarks
The use of engineered P450 BM3 variants in combination with a dual-functional small molecule represents a highly effective strategy for the synthesis of this compound with excellent enantioselectivity.[1][2][4] The protocols provided herein offer a robust starting point for laboratory-scale synthesis and can be adapted for various styrene derivatives.[1][8] This biocatalytic approach avoids the need for costly cofactors like NADPH, relying instead on the readily available and inexpensive oxidant H₂O₂, which enhances its potential for practical applications in the synthesis of chiral intermediates.[1][9] Further optimization of reaction conditions and enzyme immobilization may lead to even more efficient and scalable processes.
References
- 1. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. [PDF] Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases† | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. lib3.dss.go.th [lib3.dss.go.th]
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic styrene (B11656) oxide is a pivotal process in synthetic organic chemistry, providing access to enantiomerically pure epoxides and diols. These chiral building blocks are crucial for the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Enzymatic kinetic resolution, utilizing enzymes such as epoxide hydrolases and lipases, presents a highly efficient and environmentally benign alternative to conventional chemical methods.[1] This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic styrene oxide.
In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture at a significantly higher rate than the other. This differential reactivity allows for the separation of the unreacted, enantiomerically enriched substrate from the product derived from the more reactive enantiomer. The maximum theoretical yield for the desired unreacted enantiomer in a classic kinetic resolution is 50%.[1]
Key Enzymes and Comparative Data
Epoxide hydrolases (EHs) are the most prominently utilized enzymes for the kinetic resolution of styrene oxide, demonstrating high enantioselectivity and efficiency. Lipases have also been employed, although detailed data for styrene oxide is less prevalent in the reviewed literature. Below is a summary of the performance of various enzymes in this application.
Table 1: Performance of Various Epoxide Hydrolases in the Kinetic Resolution of Racemic Styrene Oxide
| Enzyme Source | Enzyme Form | Substrate Conc. | Product(s) | Enantiomeric Excess (e.e.) | Yield | Key Reaction Conditions | Reference(s) |
| Aspergillus niger | Immobilized Epoxide Hydrolase on Eupergit C 250 L | 120 g/L | (S)-styrene oxide & (R)-1-phenyl-1,2-ethanediol | 99% | ~50% for each | pH 6.5, 40°C | [2][3] |
| Aspergillus usamii (recombinant, reAuEH2) | Cell-free extract of engineered E. coli | 200 mM (in buffer) | (S)-styrene oxide | 98.1% | - | 50 mM Phosphate (B84403) buffer (pH 7.0) | [4] |
| Aspergillus usamii (recombinant, reAuEH2) | Cell-free extract of engineered E. coli | 1 M (120 g/L) | (S)-styrene oxide | 98.2% | 34.3% | n-hexanol/buffer (1:1 v/v), 25°C, 2h | [4] |
| Aspergillus usamii (mutant A214C/A250I) | - | 0.8 M (in water) or 1.6 M (in n-hexanol/water) | Chiral epoxides and diols | 97.1 - ≥99% (epoxide) & 56.2 - 98.0% (diol) | High | - | [5] |
| Agrobacterium radiobacter | - | - | - | E value = 16 | - | - | [6] |
Experimental Protocols
Protocol 1: Kinetic Resolution using Immobilized Epoxide Hydrolase from Aspergillus niger
This protocol is based on the work of Yildirim et al. and is suitable for preparative-scale synthesis.[2]
Materials:
-
Racemic styrene oxide
-
Immobilized epoxide hydrolase from Aspergillus niger on modified Eupergit C 250 L
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chiral HPLC system for analysis
Procedure:
-
Reaction Setup: In a suitable batch reactor, prepare a solution of racemic styrene oxide at a concentration of 120 g/L in phosphate buffer (pH 6.5).
-
Enzyme Addition: Add the immobilized epoxide hydrolase to the reaction mixture.
-
Incubation: Maintain the reaction at 40°C with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining styrene oxide and the formed 1-phenyl-1,2-ethanediol (B126754) using chiral HPLC.
-
Reaction Quenching: Once the desired conversion (typically around 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.[2]
-
Product Extraction: Extract the aqueous reaction mixture with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting (S)-styrene oxide and (R)-1-phenyl-1,2-ethanediol by column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified products by chiral HPLC.
Protocol 2: Kinetic Resolution in a Biphasic System using Recombinant Aspergillus usamii Epoxide Hydrolase (reAuEH2)
This protocol, adapted from Hu et al., is designed for high substrate concentrations to enhance volumetric productivity.[4]
Materials:
-
Racemic styrene oxide
-
Cell-free extract of engineered E. coli expressing reAuEH2
-
Phosphate buffer (50 mM, pH 7.0)
-
n-hexanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chiral HPLC system for analysis
Procedure:
-
Reaction Setup: In a reaction vessel, create a biphasic system consisting of equal volumes of 50 mM phosphate buffer (pH 7.0) and n-hexanol (1:1 v/v).
-
Substrate Addition: Dissolve racemic styrene oxide in the n-hexanol phase to a final concentration of 1 M (120 g/L) in the total reaction volume.
-
Enzyme Addition: Add the cell-free extract of E. coli expressing reAuEH2 to the aqueous phase. The optimal substrate to enzyme ratio was found to be 6:1 (w/w).[4]
-
Incubation: Incubate the reaction at 25°C with vigorous stirring to ensure adequate mixing of the two phases for approximately 2 hours.[4] Monitor the reaction progress by chiral HPLC.
-
Phase Separation: After the reaction, stop the stirring and allow the phases to separate.
-
Product Isolation: Isolate the organic phase containing the unreacted (S)-styrene oxide. Extract the aqueous phase with ethyl acetate to recover any remaining product and substrate.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the enantiomeric excess of the resulting (S)-styrene oxide using chiral HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic kinetic resolution of racemic styrene oxide.
Caption: General workflow for the enzymatic kinetic resolution of racemic styrene oxide.
Enzymatic Reaction Mechanism
The diagram below outlines the enantioselective hydrolysis of racemic styrene oxide by an epoxide hydrolase.
Caption: Enantioselective hydrolysis of racemic styrene oxide by epoxide hydrolase.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic resolution of racemic styrene oxide at a high concentration by recombinant Aspergillus usamii epoxide hydrolase in an n-hexanol/buffer biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ring-Opening Reactions of (R)-Styrene Oxide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Styrene oxide is a valuable chiral building block in organic synthesis, prized for its utility in the stereoselective synthesis of a wide range of biologically active molecules.[1][2] As a chiral epoxide, it readily undergoes nucleophilic ring-opening reactions, providing access to enantiomerically enriched 1,2-difunctionalized compounds that are key intermediates in the development of pharmaceuticals.[3] The inherent ring strain of the epoxide facilitates its reaction with a diverse array of nucleophiles, including amines, alcohols, thiols, and azides.[2][3]
The regioselectivity of the ring-opening reaction is a critical aspect, with nucleophilic attack possible at either the benzylic (α) or terminal (β) carbon atom. This regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the choice of catalyst.[4][5] Under acidic conditions or with catalysts that have strong Lewis acidity, the attack often favors the more substituted benzylic carbon due to the stabilization of a partial positive charge.[4][6] Conversely, under neutral or basic conditions with strong nucleophiles, the attack typically occurs at the less sterically hindered terminal carbon.[7]
These application notes provide an overview of the ring-opening reactions of this compound with various nucleophiles, along with detailed experimental protocols and data to guide researchers in their synthetic endeavors.
Reaction Pathway: Nucleophilic Ring-Opening of this compound
The fundamental transformation involves the attack of a nucleophile on one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond.[8] The stereochemistry of the reaction is typically an S(_N)2-type backside attack, resulting in an inversion of configuration at the center of attack.[6]
Caption: General scheme of the nucleophilic ring-opening of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the ring-opening of styrene (B11656) oxide with various nucleophiles under different catalytic conditions.
Table 1: Ring-Opening with Amines
| Nucleophile (Amine) | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Regioselectivity (α:β) | Reference |
| Aniline | Sulfated tin oxide (2) | Solvent-free | 0.5 | RT | 98 | Major α | [9] |
| Aniline | YCl₃ (1) | Solvent-free | - | RT | >90 | - | |
| Aniline | Graphite Oxide (10 mg) | Solvent-free | 0.25 | RT | 86 | Major α | [4] |
| Benzylamine | Sulfated tin oxide (2) | Solvent-free | 0.5 | RT | 95 | 80:20 | [9] |
| Various amines | GO/SrFe₁₂O₁₉ | - | 2 | - | Moderate to excellent | - | [10] |
Table 2: Ring-Opening with Alcohols
| Nucleophile (Alcohol) | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Regioselectivity (α:β) | Reference |
| Methanol | AlPW₁₂O₄₀ | - | - | - | - | - | [11] |
| Methanol | Fe-PPOP (1.2) | CD₃OD | 24 | 55 | - | Major α | [12] |
| Methanol | SO₃H/g-C₃N₄/Fe₃O₄ | Methanol | - | 60 | High | Major α | [13] |
| Methanol | Sn-Beta | Methanol | - | 60 | High | >99% | [14] |
Table 3: Ring-Opening with Other Nucleophiles
| Nucleophile | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Regioselectivity (α:β) | Reference |
| Sodium Azide (B81097) | Halohydrin dehalogenase (HheG) | Buffer (pH 7.0) | - | 30 | up to 96 | Major α | [15] |
| Sodium Azide | Halohydrin dehalogenase (HHDH) | Buffer (pH 7.0) | 15.5 | 30 | - | Major β | [16] |
| Water | Nitromethane | Nitromethane | - | RT | Excellent | - | [17] |
| Carboxylic Acids | AlPW₁₂O₄₀ | - | - | - | - | - | [11] |
| Thiols | AlPW₁₂O₄₀ | - | - | - | - | - | [11] |
Experimental Protocols
Protocol 1: Synthesis of β-Amino Alcohols using a Sulfated Tin Oxide Catalyst
This protocol is adapted from the synthesis of β-amino alcohols via the ring-opening of epoxides with amines catalyzed by sulfated tin oxide.[9]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
Sulfated tin oxide (2 mol%)
-
Diethyl ether
-
Sodium sulfate
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Standard laboratory glassware
-
Magnetic stirrer
-
TLC plates
Procedure:
-
To a round-bottom flask containing this compound (1 mmol), add the amine (1 mmol) at room temperature.
-
Add sulfated tin oxide (2 mol%) as the catalyst. The reaction is performed without a solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (1:5) as the eluent.
-
Upon completion of the reaction, dilute the reaction mixture with 20 mL of diethyl ether.
-
Filter the mixture to recover the catalyst. Wash the catalyst with diethyl ether (4 x 5 mL).
-
Combine the organic layers and wash with water, aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Azide-Mediated Ring-Opening using a Halohydrin Dehalogenase Catalyst
This protocol describes the enzymatic ring-opening of styrene oxide with sodium azide, which can be adapted for this compound.[15][16]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Halohydrin dehalogenase (HHDH) enzyme (e.g., HheG for α-selectivity, other HHDHs for β-selectivity)
-
Tris-SO₄ buffer (50 mM, pH 7.0)
-
Lyophilized cell-free extract of the HHDH enzyme
-
Thermomixer
-
Standard laboratory microcentrifuge tubes
Procedure:
-
In a 2 mL microcentrifuge tube, prepare a reaction mixture containing Tris-SO₄ buffer (50 mM, pH 7.0).
-
Add this compound to a final concentration of 5 mM.
-
Add sodium azide to a final concentration of 5 mM.
-
Add the lyophilized cell-free extract of the desired HHDH enzyme (e.g., 10 mg/mL).
-
Adjust the final volume to 1 mL with the buffer.
-
Incubate the reaction mixture in a thermomixer at 30°C with agitation (e.g., 900 rpm) for the desired time (e.g., 15.5 hours).
-
Monitor the conversion and regioselectivity by a suitable analytical method such as chiral GC-FID.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of products from the ring-opening of this compound.
Caption: A typical experimental workflow for the synthesis and purification of β-substituted alcohols.[8]
Applications in Drug Development
The enantiomerically pure β-amino alcohols and related structures synthesized from the ring-opening of this compound are crucial intermediates in the pharmaceutical industry.[1][5]
One notable example is the use of this compound in the synthesis of (+)-allosedamine, a compound with potential therapeutic applications.[18] The synthesis of 5-pyrimidyl alkanols, which are important for certain pharmaceutical applications, can be initiated by (R)-(+)-styrene oxide.[2] Furthermore, the resulting β-amino alcohols are key structural motifs in a variety of drugs, including cardiovascular medications, anti-asthma agents, and antimalarial drugs.[6]
The versatility of the epoxide ring-opening reaction allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of chiral compounds for drug discovery and development.[3] The ability to control the regioselectivity and stereoselectivity of these reactions is paramount in producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 20780-53-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 8. benchchem.com [benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. shokubai.org [shokubai.org]
- 15. Highly α-position regioselective ring-opening of epoxides catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus : a biocatalytic approach ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03774H [pubs.rsc.org]
- 16. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00855B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. lookchem.com [lookchem.com]
Application Notes and Protocols for the Polymerization of (R)-Styrene Oxide: A Gateway to Novel Chiral Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of poly((R)-styrene oxide), a chiral polymer with significant potential for the development of novel materials in fields ranging from drug delivery to chiral separations. The stereoregular nature of this polymer, derived from the enantiopure this compound monomer, imparts unique properties that are not attainable with its racemic counterpart.
Introduction to the Polymerization of this compound
The ring-opening polymerization (ROP) of this compound is a versatile method for producing isotactic poly(this compound). The choice of polymerization technique—anionic, cationic, or coordination—profoundly influences the polymer's molecular weight, polydispersity, and, consequently, its material properties. The resulting chiral polyether is a promising candidate for various advanced applications due to its biocompatibility, stereospecificity, and tunable characteristics.
Key Applications:
-
Drug Delivery: The hydrophobic backbone of poly(this compound) makes it suitable for encapsulating poorly water-soluble drugs, while its chirality can introduce stereospecific interactions with chiral drug molecules, potentially leading to enhanced therapeutic efficacy and controlled release profiles. Copolymers incorporating poly(this compound) can form micelles for targeted drug delivery.[1]
-
Chiral Separation: The isotactic polymer chains can be utilized as chiral stationary phases in chromatography for the resolution of racemic mixtures.[2] The enantioselective interactions between the chiral polymer and the enantiomers of a racemic compound enable their separation.[3][4]
-
Novel Materials: The stereoregularity of poly(this compound) can lead to the formation of crystalline domains, influencing the mechanical and thermal properties of the material. It can be used in the formulation of specialized coatings, adhesives, and as a component in block copolymers to create unique nanostructures.[1][5]
Experimental Protocols
This section provides detailed step-by-step protocols for the most common methods of this compound polymerization and the subsequent characterization of the resulting polymer.
Anionic Ring-Opening Polymerization of this compound
Anionic polymerization of this compound, often initiated by strong bases, can lead to well-defined polymers with narrow molecular weight distributions. The following protocol is a representative example.
Materials:
-
This compound (freshly distilled over CaH₂)
-
Toluene (B28343) (anhydrous)
-
n-Butyllithium (n-BuLi) in hexane
-
Nitrogen gas (high purity)
-
Schlenk line and glassware (oven-dried)
Procedure:
-
Assemble the reaction apparatus (a two-necked flask equipped with a magnetic stirrer and a nitrogen inlet) under a nitrogen atmosphere.
-
To the flask, add anhydrous toluene (e.g., 50 mL) via syringe.
-
Inject the purified this compound (e.g., 5 g, 41.6 mmol) into the toluene.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the n-butyllithium solution (e.g., 0.2 mmol in hexane) dropwise to the stirred monomer solution. The appearance of a persistent color may indicate the initiation of polymerization.
-
Allow the reaction to proceed at 0 °C for 24 hours under a nitrogen atmosphere.
-
Terminate the polymerization by adding an excess of methanol (e.g., 5 mL).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred methanol (e.g., 500 mL).
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at 40 °C to a constant weight.
Cationic Ring-Opening Polymerization of this compound
Cationic polymerization of epoxides is typically initiated by Lewis acids. This method can be sensitive to impurities and temperature.
Materials:
-
This compound (freshly distilled over CaH₂)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Tin(IV) chloride (SnCl₄)
-
Methanol
-
Nitrogen gas (high purity)
-
Schlenk line and glassware (oven-dried)
Procedure:
-
Set up an oven-dried, two-necked flask with a magnetic stirrer and a nitrogen inlet.
-
Add anhydrous dichloromethane (e.g., 40 mL) to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.[6]
-
In a separate, dry vial under nitrogen, prepare a solution of SnCl₄ in dichloromethane.
-
Inject the this compound (e.g., 5 g, 41.6 mmol) into the reaction flask.
-
Initiate the polymerization by adding the SnCl₄ solution (e.g., 7.6 x 10⁻³ moles) to the monomer solution.[6]
-
Maintain the reaction at -78 °C for 4 hours.
-
Terminate the reaction by adding pre-chilled methanol (e.g., 10 mL).
-
Allow the mixture to warm to room temperature and then precipitate the polymer into a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
Coordination Polymerization of this compound
Coordination catalysts, such as those based on rare earth metals or tin, can provide good control over the polymerization and stereochemistry.
Materials:
-
This compound (freshly distilled over CaH₂)
-
Toluene (anhydrous)
-
Tin(II) chloride (SnCl₂)
-
Hexamethyldisilazane (HMDS)
-
Nitrogen gas (high purity)
-
Schlenk line and glassware (oven-dried)
Procedure:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, add SnCl₂ (e.g., 15 mg) and HMDS (e.g., 13 mg) to a reaction vial equipped with a magnetic stir bar.[7]
-
Add this compound (e.g., 1.2 mL) to the vial.[7]
-
Seal the vial and stir the solvent-free mixture at 80 °C for 24 hours.[8]
-
After cooling to room temperature, dissolve the viscous product in a minimal amount of dichloromethane.
-
Precipitate the polymer by adding the solution to an excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for determining the chemical structure and purity of the polymer.
Procedure for ¹H and ¹³C NMR:
-
Dissolve 10-20 mg of the poly(this compound) in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR signals (in CDCl₃): δ 7.0-7.5 (m, Phenyl protons), 3.3-4.2 (m, polymer backbone -CH- and -CH₂O- protons).[7]
-
Expected ¹³C NMR signals (in CDCl₃): δ 126-140 (Phenyl carbons), 74-82 (polymer backbone carbons).[9]
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Procedure:
-
Prepare a solution of the polymer in HPLC-grade tetrahydrofuran (B95107) (THF) at a concentration of approximately 2 mg/mL.[7]
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector.
-
Use a set of polystyrene standards for calibration.
-
Elute with THF at a flow rate of 1.0 mL/min at 30 °C.[7]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg).
Procedure:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 160 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.[10]
-
Cool the sample to a low temperature (e.g., -50 °C).
-
Perform a second heating scan at 10 °C/min to determine the Tg. The Tg is typically observed as a step-change in the heat flow curve.[11][12]
Quantitative Data Summary
The following tables summarize representative quantitative data for the polymerization of styrene (B11656) oxide using various catalytic systems. Note that much of the available literature focuses on racemic styrene oxide; data for this compound is more limited but follows similar trends.
Table 1: Anionic Polymerization of Styrene Oxide
| Initiator/Catalyst | Solvent | Temp (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Potassium alkoxides/18-crown-6 | THF | Room Temp | 1,700 - 4,800 | 1.07 - 1.15 | [6] |
| t-Bu-P4/3-phenyl-1-propanol | - | Room Temp | 5,200 - 21,800 | < 1.14 | [8] |
Table 2: Cationic Polymerization of Styrene Oxide
| Initiator/Catalyst | Solvent | Temp (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| SnCl₄/H₂O | CH₂Cl₂ | 0 | - | - | [6] |
| Maghnite-H⁺ | CH₂Cl₂ | 20 | - | - | [9] |
Table 3: Coordination Polymerization of Styrene Oxide
| Initiator/Catalyst | Solvent | Temp (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Neodymium-based | Toluene | 60 | - | - | [1] |
| SnCl₂/HMDS | - | 80 | up to 138,000 | 1.6 | [8] |
| Tin(IV) perfluorooctanoate | - | 80 | - | - | [9] |
Visualizations
The following diagrams illustrate the key workflows and concepts discussed in these application notes.
Caption: General experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Overview of different polymerization methods for this compound.
Caption: Logical relationship of species in the ring-opening polymerization process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Styrene-7,8-Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pslc.ws [pslc.ws]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of (R)-Styrene Oxide in the Synthesis of Chiral Fungicides
(R)-Styrene oxide is a valuable chiral building block for the synthesis of enantiomerically pure agrochemicals. Its use allows for the introduction of a specific stereocenter, which can significantly influence the biological activity and selectivity of the final product. This application note details the use of this compound in the synthesis of a promising class of fungicides: N-aryl-2-hydroxy-2-phenylethylsulfonamides.
These compounds have demonstrated significant fungicidal activity against various plant pathogens, including strains of Botrytis cinerea, a major cause of gray mold disease in a wide range of crops. The chirality introduced by the this compound is crucial for the specific interaction with the biological target, potentially leading to higher efficacy and reduced off-target effects compared to the racemic mixture.
Synthesis of Chiral N-Aryl-2-hydroxy-2-phenylethylsulfonamides
The key step in the synthesis of these chiral fungicides is the nucleophilic ring-opening of this compound with a desired N-aryl sulfonamide. This reaction proceeds with high regioselectivity, with the sulfonamide nucleophile attacking the less sterically hindered carbon of the epoxide ring.
A general synthetic scheme is presented below:
Caption: Synthetic workflow for chiral N-Aryl-2-hydroxy-2-phenylethylsulfonamides.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Trifluoromethyl-4-chlorophenyl)-2-phenyl-2-hydroxyethylsulfonamide (based on a proposed enantioselective route)
This protocol describes a potential enantioselective synthesis of a specific fungicidal compound, adapting methodologies from published syntheses of related racemic compounds.[1]
Materials:
-
This compound (ee > 99%)
-
2-Trifluoromethyl-4-chlorophenylsulfonamide
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 2-trifluoromethyl-4-chlorophenylsulfonamide (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.05 eq) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(2-Trifluoromethyl-4-chlorophenyl)-(R)-2-hydroxy-2-phenylethylsulfonamide.
Expected Outcome:
The expected product is the enantiomerically enriched sulfonamide. While the cited literature reports a yield of 87.2% for the racemic synthesis via a different route, the yield for this enantioselective route would need to be determined experimentally.[1] The enantiomeric excess (e.e.) of the product is expected to be high, reflecting the purity of the starting this compound.
Quantitative Data Summary
The following tables summarize the fungicidal activity of a series of related N-aryl-2-hydroxy-2-phenylethylsulfonamides against two strains of Botrytis cinerea. Although the original study synthesized these as racemic mixtures, the data indicates the potential high efficacy of the corresponding (R)-enantiomers.
Table 1: In Vitro Fungicidal Activity (EC₅₀ in mg L⁻¹) of N-(2-trifluoromethyl-4-chlorophenyl)-2-aryl-2-hydroxyethylsulfonamides against Botrytis cinerea [1]
| Compound ID | Aryl Substituent | Yield (%) | EC₅₀ vs. DL-11 (sensitive) | EC₅₀ vs. HLD-15 (resistant) |
| IV-1 | Phenyl | 87.2 | 2.89 | 5.12 |
| IV-2 | 4-Fluorophenyl | 85.1 | 1.98 | 4.33 |
| IV-3 | 4-Chlorophenyl | 89.3 | 1.65 | 3.87 |
| IV-4 | 4-Bromophenyl | 90.2 | 1.53 | 3.65 |
| IV-5 | 3,5-Difluorophenyl | 86.5 | 0.98 | 2.11 |
Table 2: In Vivo Fungicidal Activity of Selected Compounds against Botrytis cinerea [1]
| Compound ID | Control Efficiency (%) at 500 mg L⁻¹ |
| V-13 | 74.6 |
| V-14 | 72.1 |
| Procymidone | 65.4 |
| Pyrimethanil | 60.8 |
Note: Compounds V-13 and V-14 are acyloxy derivatives of the corresponding 2-hydroxy compounds, which could be synthesized from the products of the reaction with this compound.
Mechanism of Action
The precise mechanism of action for this class of sulfonamide fungicides is still under investigation, but it is believed to be novel.[1] Studies on related sulfonamide fungicides suggest that they do not inhibit common fungal targets like respiration or sterol biosynthesis. Instead, they appear to induce significant morphological and cytological changes in the fungal hyphae.
Caption: Proposed mechanism of action for sulfonamide fungicides.
Observations from studies on related compounds include excessive branching, irregular ramification of hyphae, and the decomposition of the cell wall and vacuole.[2] This suggests a mode of action that disrupts cell integrity and normal development. The chirality of the molecule, derived from this compound, is likely critical for the specific interactions that lead to these effects.
References
Application Notes and Protocols for Stereoselective Alkylation using (R)-Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Styrene oxide is a valuable chiral building block in organic synthesis, frequently employed in the stereoselective synthesis of complex molecules, including pharmaceuticals and natural products. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functionalities with controlled stereochemistry. This document provides detailed application notes and a protocol for the stereoselective alkylation of this compound, focusing on the ring-opening reaction with organometallic reagents. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which typically results in the inversion of stereochemistry at the attacked carbon center. When using this compound, this stereospecificity allows for the predictable synthesis of chiral alcohols.
Principle of the Reaction
The stereoselective alkylation of this compound with organometallic reagents, such as Grignard reagents or organocuprates, involves the nucleophilic ring-opening of the epoxide. Under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring (the terminal carbon). This attack occurs from the backside relative to the oxygen atom, leading to an inversion of the configuration at the stereocenter, if the attack were at the chiral center. However, in the case of styrene (B11656) oxide, the attack at the less hindered, non-chiral carbon is favored, leading to the formation of a chiral secondary alcohol with a predictable stereochemistry. The regioselectivity of the ring-opening can be influenced by the choice of catalyst, with copper salts often being used to favor attack at the less substituted position.
Data Presentation
The following table summarizes the quantitative data for the stereoselective alkylation of this compound with a methyl Grignard reagent, based on established chemical principles and reported yields for similar reactions.
| Entry | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeMgBr | CuI (catalytic) | THF | 0 to r.t. | 2 | (R)-1-phenyl-2-propanol | ~85 | >95:5 |
Experimental Protocol
This protocol details the copper-catalyzed stereoselective methylation of this compound using methylmagnesium bromide.
Materials:
-
This compound (ee > 97%)
-
Magnesium turnings
-
Methyl iodide
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk line, syringes, etc.)
Procedure:
-
Preparation of Methylmagnesium Bromide (Grignard Reagent):
-
Under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.2 equivalents) in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether to the magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Allow the solution to cool to room temperature. The concentration of the Grignard reagent can be determined by titration.
-
-
Stereoselective Alkylation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add copper(I) iodide (CuI, 0.05 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the freshly prepared methylmagnesium bromide solution (1.5 equivalents) to the CuI suspension. Stir the mixture for 15 minutes at 0 °C.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the this compound solution to the organocuprate mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure (R)-1-phenyl-2-propanol.
-
-
Characterization:
-
The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The diastereomeric ratio can be determined by chiral GC or HPLC analysis.
-
Mandatory Visualization
Caption: Experimental workflow for the stereoselective alkylation of this compound.
Caption: Reaction mechanism for the nucleophilic ring-opening of this compound.
Application Notes and Protocols: (R)-Styrene Oxide as a Chiral Initiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active polymers are of significant interest in various fields, including drug delivery, chiral separations, and asymmetric catalysis. The synthesis of such polymers often relies on the use of chiral monomers or chiral initiators that can impart stereochemical control during the polymerization process. (R)-Styrene oxide, a readily available chiral epoxide, presents a potential, albeit not widely documented, platform for the development of novel chiral initiating systems for asymmetric polymerization. Its strained oxirane ring is susceptible to nucleophilic attack, a reaction that can be harnessed to initiate the polymerization of various monomers.
This document provides a detailed, albeit theoretical, framework for the application of this compound as a chiral initiator, focusing on the ring-opening polymerization of lactide, a common monomer for producing biodegradable polyesters. The protocols and data presented herein are based on established principles of polymer chemistry and are intended to serve as a foundational guide for researchers exploring this innovative approach to synthesizing chiral polymers.
Proposed Signaling Pathway: Initiation of Lactide Polymerization
The proposed mechanism involves the nucleophilic attack of an activated species on this compound to form a chiral alkoxide initiator. This initiator then proceeds to polymerize a cyclic monomer, such as lactide, via a ring-opening mechanism. The chirality of the initiator, originating from the this compound, is transferred to the growing polymer chain, influencing its stereochemistry.
Application Notes and Protocols for the Epoxidation of Styrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for the epoxidation of styrene (B11656) derivatives, a crucial transformation in organic synthesis for the production of valuable intermediates in the pharmaceutical and fine chemical industries. The following sections detail various catalytic systems, experimental protocols, and quantitative data to guide researchers in setting up and optimizing these reactions.
Introduction
The epoxidation of styrene and its derivatives yields styrene oxides, which are versatile building blocks for the synthesis of chiral compounds and biologically active molecules.[1] This process can be achieved through various catalytic methods, including homogeneous and heterogeneous catalysis, as well as biocatalysis. The choice of catalyst and oxidant is critical in determining the efficiency, selectivity, and enantioselectivity of the reaction.
Catalytic Systems and Quantitative Data
A variety of catalysts have been developed for the epoxidation of styrene derivatives, each with its own set of advantages and optimal reaction conditions. The choice of oxidant also plays a significant role in the reaction outcome. Common oxidants include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), meta-chloroperoxybenzoic acid (m-CPBA), and molecular oxygen (O₂).[2][3][4]
Below is a summary of quantitative data from various catalytic systems for the epoxidation of styrene.
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Styrene Conversion (%) | Styrene Oxide Selectivity (%) | Enantiomeric Excess (ee %) | Reference |
| Fe-MIL-101 | Air | CH₃CN | - | - | 87.2 | 37.7 | - | [2] |
| Cr-MIL-101 | H₂O₂ | CH₃CN | - | - | 65.5 | - | - | [2] |
| Dimeric homochiral Mn(III)-Schiff base | in-situ DMD* | Acetone/Water | 17 | 0.25 | >99 | 100 | 66 (R) | [5] |
| P450BM3 mutant (F87A/T268I/L181Q) | H₂O₂ | Phosphate (B84403) Buffer (pH 8.0) | 4 or 25 | 0.5 | - | - | up to 99 (R) | [6][7][8][9] |
| P450BM3 mutant (F87A/T268I/V78A/A184L) | H₂O₂ | Phosphate Buffer (pH 8.0) | 4 or 25 | 0.5 | - | - | 98 (R) | [6][7][8][9] |
| Ketone 3 | Oxone | Dimethoxyethane/ Dimethoxymethane | -10 | - | 100 | - | 90 (R) | [10] |
| Co(II) salen complex | O₂ | 1,4-dioxane | 90 | 5 | 97.1 | 59.8 | - | [11] |
| Nitmtaa@N-SBA-15 | m-CPBA | CH₂Cl₂/CH₃CN | 22 | 5 sec | 100 | >99 | - | [3] |
*DMD (dimethyldioxirane) generated in-situ from KHSO₅ and acetone.
Experimental Protocols
This section provides detailed methodologies for key experiments in the epoxidation of styrene derivatives.
Protocol 1: Asymmetric Epoxidation using a Chiral Mn(III)-Schiff Base Catalyst[5]
This protocol describes the enantioselective epoxidation of styrene using an in-situ generated dimethyldioxirane (B1199080) (DMD) as the oxidizing agent and a dimeric homochiral Mn(III)-Schiff base complex as the catalyst.
Materials:
-
Styrene
-
Dimeric homochiral Mn(III)-Schiff base catalyst (2 mol%)
-
Potassium peroxymonosulfate (B1194676) (KHSO₅)
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Internal standard (e.g., Bromobenzene)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Prepare a buffer solution of 5% (w/w) aqueous NaHCO₃ to maintain the pH between 7.8 and 8.3.
-
In a round-bottom flask, dissolve styrene (0.17 mmol) and the Mn(III)-Schiff base catalyst (2 mol%) in 8 mL of acetone.
-
In a separate vessel, dissolve KHSO₅ (1.36 mmol) in 8 mL of the prepared buffer solution.
-
Cool the styrene solution to 17 °C in a water bath.
-
Add the KHSO₅ solution to the styrene solution with vigorous stirring.
-
Allow the reaction to proceed for 15 minutes at 17 °C.
-
Quench the reaction by adding a saturated solution of Na₂S₂O₃.
-
Extract the organic products with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Analyze the product mixture by gas chromatography (GC) using a chiral capillary column to determine conversion and enantiomeric excess.
Protocol 2: Biocatalytic Epoxidation using an Engineered P450 Peroxygenase[6][7][8][9]
This protocol outlines the (R)-enantioselective epoxidation of styrene using a site-mutated variant of P450BM3 peroxygenase.
Materials:
-
Styrene
-
Engineered P450BM3 variant (e.g., F87A/T268I/L181Q)
-
Dual-functional small molecule (DFSM), e.g., Im-C6-Phe
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing the P450BM3 variant (e.g., 1 µM), styrene (4 mM), and the DFSM (2 mM) in phosphate buffer (pH 8.0).
-
Initiate the reaction by adding H₂O₂ (20 mM).
-
Incubate the reaction at a controlled temperature (e.g., 4 °C or 25 °C) for 30 minutes with shaking.
-
Stop the reaction by adding an equal volume of ethyl acetate containing an internal standard.
-
Vortex the mixture vigorously for 1 minute to extract the products.
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer and dry it over anhydrous Na₂SO₄.
-
Analyze the sample by chiral gas chromatography (GC) to determine the enantiomeric excess and turnover number (TON).
Protocol 3: Heterogeneous Catalytic Epoxidation using a Metal-Organic Framework (MOF)[2]
This protocol describes the epoxidation of styrene using a Fe-MIL-101 metal-organic framework as a heterogeneous catalyst.
Materials:
-
Styrene
-
Fe-MIL-101 catalyst
-
Acetonitrile (CH₃CN) as solvent
-
An oxidant (e.g., air, H₂O₂, or TBHP)
-
Internal standard
Procedure:
-
In a reaction vessel, add the Fe-MIL-101 catalyst to a solution of styrene in acetonitrile.
-
Introduce the oxidant (e.g., bubble air through the mixture or add H₂O₂/TBHP).
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the heterogeneous catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.
-
Add an internal standard to the filtrate.
-
Analyze the product mixture by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the conversion and selectivity.[12]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the epoxidation of styrene derivatives.
Catalytic Cycle for Epoxidation
Caption: A plausible catalytic cycle for metal-catalyzed epoxidation.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epoxidation of styrene over Fe(Cr)-MIL-101 metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective epoxidation of styrene using in-situ generated dimethyldioxirane and dimeric homochiral Mn(III)-Schiff base complex catalyst [redalyc.org]
- 6. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Separation of Styrene Oxide Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of styrene (B11656) oxide enantiomers using High-Performance Liquid Chromatography (HPLC). Styrene oxide is a key chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals, making the accurate determination of its enantiomeric purity crucial. These methods are designed to offer robust and reliable separation of (R)- and (S)-styrene oxide.
Introduction
The enantiomers of styrene oxide can exhibit different pharmacological and toxicological profiles. Therefore, the development of precise and accurate analytical methods to separate and quantify these enantiomers is of significant importance in drug development and chemical synthesis. HPLC with chiral stationary phases (CSPs) is a powerful technique for achieving this separation. This document outlines several HPLC methods utilizing different types of CSPs, providing detailed experimental conditions and performance data.
Quantitative Data Summary
The following table summarizes the quantitative data for the chiral separation of styrene oxide enantiomers using various HPLC methods. This allows for a direct comparison of the performance of different chiral stationary phases and chromatographic conditions.
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (t R1 / t R2 ) (min) | Separation Factor (α) | Resolution (R s ) | Reference |
| NUCLEODEX α-PM | 200 x 4 mm | Methanol (B129727) / 0.1% Triethylammonium (B8662869) Acetate (B1210297) pH 4.0 (60:40, v/v) | 0.7 | UV, 230 nm | ~5.5 / ~6.5 | 1.18 | >1.5 | [1] |
| (S)-DTP-COF@SiO₂ | 25 cm × 2.0 mm i.d. | n-Hexane / Isopropanol (90:10, v/v) | 0.5 | UV, 254 nm | ~12.5 / ~14.0 | 1.12 | ~2.0 | [2][3] |
| Chirex 3022 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 1.10 | Not Specified | |
| Indirect Method (Glutathione Adducts) | Radial Pak C18 | pH 7 Tris-phosphate buffer with Methanol | Not Specified | Not Specified | Elution order: (S,R)-1, (R,R)-1, (S,R)-2, (R,R)-2 | Not Applicable | Not Specified | [4] |
Note: Some data points are estimated from published chromatograms or are not available in the cited literature.
Experimental Protocols
Method 1: Separation on a Cyclodextrin-Based CSP (NUCLEODEX α-PM)
This method utilizes a permethylated α-cyclodextrin-based chiral stationary phase, which is effective for the enantioseparation of a variety of chiral compounds.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: NUCLEODEX α-PM, 200 x 4 mm[1]
-
Chemicals: HPLC-grade methanol, triethylamine (B128534), and acetic acid. Racemic styrene oxide standard.
-
Sample Solvent: Mobile phase.
2. Chromatographic Conditions:
-
Mobile Phase: Prepare a 60:40 (v/v) mixture of methanol and 0.1% triethylammonium acetate buffer. To prepare the buffer, add 1 mL of triethylamine to 1 L of water, and adjust the pH to 4.0 with acetic acid.[1]
-
Flow Rate: 0.7 mL/min[1]
-
Column Temperature: Ambient.
-
Detection: UV at 230 nm[1]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic styrene oxide in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the two enantiomer peaks in the chromatogram.
-
Calculate the separation factor (α) and resolution (Rs) using the standard formulas.[5][6][7]
Method 2: Separation on a Covalent Organic Framework-Based CSP ((S)-DTP-COF@SiO₂)
This method employs a novel chiral stationary phase based on a chiral covalent organic framework for the normal-phase separation of styrene oxide enantiomers.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV detector.
-
Column: (S)-DTP-COF@SiO₂-packed column, 25 cm × 2.0 mm i.d.[2][3]
-
Chemicals: HPLC-grade n-hexane and isopropanol. Racemic styrene oxide standard.
-
Sample Solvent: n-Hexane / Isopropanol (90:10, v/v).
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)[2]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Dissolve the racemic styrene oxide standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the separation factor (α) and resolution (Rs).
Method 3: Indirect Separation via Diastereomer Formation
This approach involves the derivatization of the styrene oxide enantiomers with a chiral reagent, glutathione (B108866), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.[4]
1. Derivatization Protocol:
-
This protocol is a general guideline and may require optimization.
-
React the racemic styrene oxide sample with an excess of glutathione in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) at room temperature. The reaction can be catalyzed by glutathione S-transferase.
-
Monitor the reaction by TLC or HPLC to ensure completion.
-
Extract the resulting diastereomeric glutathione adducts using a suitable organic solvent.
2. HPLC Protocol for Diastereomer Separation:
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV detector.
-
Column: Radial Pak C18 column.[4]
-
Mobile Phase: pH 7 Tris-phosphate buffer containing methanol. The exact methanol concentration should be optimized to achieve the best separation.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the adducts have strong absorbance (e.g., 254 nm).
3. Sample Preparation:
-
After derivatization and extraction, dissolve the dried adducts in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Experimental Workflow for HPLC Chiral Separation
Caption: General workflow for the chiral separation of styrene oxide enantiomers by HPLC.
Logical Relationship of Chromatographic Parameters
Caption: Factors influencing the resolution in chiral HPLC separations.
References
Application Note: Gas Chromatographic Analysis of (R)-Styrene Oxide Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the determination of both the enantiomeric and chemical purity of (R)-Styrene oxide using gas chromatography (GC). Methodologies for chiral GC analysis to quantify enantiomeric excess and achiral GC analysis for assessing chemical purity are presented. These protocols are designed to offer robust and reliable methods for quality control and characterization of this compound in research and development settings.
Introduction
This compound is a chiral epoxide of significant interest in the pharmaceutical and fine chemical industries, serving as a key building block for the synthesis of various chiral molecules. The stereochemistry and purity of this compound are critical parameters that can influence the efficacy and safety of the final active pharmaceutical ingredient. Therefore, accurate and precise analytical methods are required to assess both its enantiomeric excess (e.e.) and its overall chemical purity. Gas chromatography, with its high resolution and sensitivity, is an ideal technique for this purpose. This application note details two distinct GC methods: a chiral method for the separation and quantification of (R)- and (S)-enantiomers, and an achiral method for the determination of overall chemical purity.
Chiral Gas Chromatography for Enantiomeric Purity
This method utilizes a chiral stationary phase to achieve the separation of the (R)- and (S)-enantiomers of styrene (B11656) oxide, allowing for the determination of the enantiomeric excess of this compound.
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound sample
-
(S)-Styrene oxide standard (for peak identification)
-
Racemic styrene oxide standard (for resolution validation)
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
-
Internal Standard (optional, e.g., Toluene)
2.1.2. Instrumentation and Conditions
A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is required. The following conditions have been shown to be effective for the separation of styrene oxide enantiomers.[1][2]
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | Chiral Capillary Column (e.g., β-DEX™, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Split/Splitless, 280°C, Split Ratio 100:1 |
| Injection Volume | 0.2 µL |
| Oven Program | Initial: 50°C (hold 1 min), Ramp 1: 2°C/min to 80°C (hold 2 min), Ramp 2: 10°C/min to 200°C (hold 12 min)[1][2] |
| Carrier Gas | Helium, Constant Flow at 30 mL/min |
| Detector | Flame Ionization Detector (FID), 280°C |
2.1.3. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., Dichloromethane).
-
If using an internal standard, add a known concentration of the internal standard to the sample solution.
-
Transfer an aliquot of the solution to a GC vial for analysis.
2.1.4. Data Analysis
The enantiomeric excess (% e.e.) is calculated from the peak areas of the (R)- and (S)-enantiomers using the following formula:
% e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100%
Expected Results
Under the specified conditions, baseline separation of the (R)- and (S)-styrene oxide enantiomers should be achieved. The retention times may vary slightly depending on the specific instrument and column, but the elution order should remain consistent.
| Enantiomer | Expected Retention Time (min) |
| (S)-Styrene oxide | ~14.9 |
| This compound | ~15.7 |
Note: The elution order may be reversed on different chiral stationary phases. It is crucial to confirm the peak identity by injecting a standard of the pure (S)-enantiomer.
Achiral Gas Chromatography for Chemical Purity
This method employs a standard, non-polar capillary column to separate this compound from potential impurities, such as starting materials, byproducts, or degradation products.
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound sample
-
High-purity solvent for dilution (e.g., Ethyl Acetate)
-
Internal Standard (e.g., Bromobenzene)[3]
3.1.2. Instrumentation and Conditions
A gas chromatograph with a flame ionization detector (FID) and a non-polar capillary column is suitable for this analysis.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | 5% SE-30 packed column (5 m) or equivalent non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness) |
| Injector | Split/Splitless, 200°C[3] |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100°C (hold 0 min), Ramp: 5°C/min to 175°C (hold 5 min)[3] |
| Carrier Gas | Nitrogen or Helium[3] |
| Detector | Flame Ionization Detector (FID), 300°C[3] |
3.1.3. Sample Preparation
-
Prepare a stock solution of the internal standard (e.g., 75 mg of Bromobenzene in 10 mL of Ethyl Acetate).[3]
-
Accurately weigh approximately 50-125 mg of the this compound sample and dissolve it in the internal standard solution.[3]
-
Prepare a series of calibration standards with known concentrations of a pure styrene oxide standard and a fixed concentration of the internal standard.[3]
-
Transfer the sample and standard solutions to GC vials for analysis.
3.1.4. Data Analysis
The chemical purity is determined by the area percent method, where the area of the this compound peak is compared to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be generated using the internal standard method.
Purity (%) = (Areathis compound / Total Area of all peaks) x 100%
Expected Results
A major peak corresponding to this compound will be observed, with any impurities appearing as separate, smaller peaks. The retention time of styrene oxide will depend on the specific column and conditions used.
| Compound | Expected Retention Time (min) |
| Solvent | Early eluting |
| This compound | ~10-15 |
| Internal Standard (Bromobenzene) | Elutes after Styrene oxide |
| Potential Impurities | Varies |
Visualized Workflows
Chiral GC Analysis Workflow
Caption: Workflow for enantiomeric purity analysis.
Achiral GC Analysis Workflow
Caption: Workflow for chemical purity analysis.
Conclusion
The gas chromatographic methods detailed in this application note provide reliable and robust protocols for the comprehensive purity assessment of this compound. The chiral GC method allows for accurate determination of enantiomeric excess, a critical parameter for chiral drug development. The achiral GC method provides a straightforward approach to quantifying the overall chemical purity. Adherence to these protocols will enable researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound used in their applications.
References
Application Notes and Protocols: Synthesis of Enantiopure Diols from (R)-Styrene Oxide Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiopure diols are critical chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The hydrolytic ring-opening of epoxides, such as styrene (B11656) oxide, presents a direct route to these valuable 1,2-diols. This document provides detailed application notes and protocols for the synthesis of enantiopure (R)-1-phenylethane-1,2-diol from the hydrolysis of (R)-styrene oxide, with a focus on biocatalytic methods that offer high enantioselectivity and yield. Methodologies for acid- and base-catalyzed hydrolysis are also discussed for comparative purposes.
Data Presentation: Comparison of Hydrolysis Methods
The following table summarizes the quantitative data for various methods of this compound hydrolysis to provide a clear comparison of their efficacy in producing enantiopure (R)-1-phenylethane-1,2-diol.
| Catalyst/Method | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Temperature (°C) | Reaction Time | Reference |
| Acid-Catalyzed (0.1 M HClO₄) | This compound | (R/S)-1-phenylethane-1,2-diol | Racemic | 91% | Room Temp. | 5 min | [1][2] |
| Base-Catalyzed (NaOH) | This compound | (R/S)-1-phenylethane-1,2-diol | Racemic | - | - | - | [1] |
| Epoxide Hydrolase (EH) from Vigna radiata (VrEH3) & Aspergillus usamii (AuEH2A250I) | Racemic Styrene Oxide | (R)-1-phenylethane-1,2-diol | 98% | >95% | 20 | 2.3 h | [3] |
| Epoxide Hydrolase (EH) from Caulobacter crescentus (CcEH) & Mugil cephalus (McEH) | Racemic Styrene Oxide | (R)-1-phenylethane-1,2-diol | 90% | 94% | - | - | |
| Potato Epoxide Hydrolase (StEH1) | Racemic Styrene Oxide | (R)-1-phenylethane-1,2-diol | Nearly Enantiopure | - | - | - | [4][5] |
| Epoxide Hydrolase from Sphingopyxis sp. | Racemic Styrene Oxide | (S)-Styrene Oxide | 99.9% (for remaining epoxide) | 20.6% (for remaining epoxide) | 25 | 420 min | [6][7] |
Note: The enzymatic hydrolysis of racemic styrene oxide can be enantioconvergent, producing a single enantiomer of the diol in high yield and ee, or can be a kinetic resolution, where one enantiomer of the epoxide is selectively hydrolyzed, leaving the other enantiomer enriched.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound using a Whole-Cell Biocatalyst
This protocol is a general guideline based on the principles of whole-cell biocatalysis with epoxide hydrolases.
Materials:
-
This compound
-
Whole cells expressing a suitable epoxide hydrolase (e.g., recombinant E. coli expressing VrEH3 and AuEH2A250I)[3]
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0-8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Stirred-tank bioreactor or shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
Prepare a suspension of the whole-cell biocatalyst in the phosphate buffer within the bioreactor or a suitable flask. The cell concentration will need to be optimized for the specific enzyme system.
-
Equilibrate the cell suspension to the desired reaction temperature (e.g., 20-30°C) with gentle agitation.
-
Add this compound to the reaction mixture. The substrate concentration should be optimized to avoid substrate inhibition (a starting concentration of 10-200 mM has been reported).[3]
-
Monitor the reaction progress by periodically taking samples and analyzing the conversion of the epoxide and the formation of the diol by an appropriate method (e.g., GC or HPLC).
-
Once the reaction has reached completion (or the desired conversion), terminate the reaction by centrifuging the mixture to pellet the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-1-phenylethane-1,2-diol.
-
Purify the diol by column chromatography if necessary.
-
Determine the enantiomeric excess of the purified diol by chiral HPLC or GC analysis.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
This protocol describes a typical acid-catalyzed hydrolysis, which generally leads to a racemic product.
Materials:
-
This compound
-
Dilute strong acid (e.g., 0.1 M perchloric acid, HClO₄)[1]
-
Dioxane-water solvent mixture (e.g., 1:9 v/v)[1]
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in the dioxane-water mixture in a round-bottom flask equipped with a magnetic stir bar.
-
Add the dilute strong acid to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid (e.g., 5 minutes).[1]
-
Quench the reaction by adding an excess of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous mixture with ethyl acetate three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude diol.
-
Analyze the product for its stereochemical composition, which is expected to be largely racemic.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and analysis of enantiopure diols from this compound hydrolysis.
Caption: Experimental workflow for diol synthesis.
Reaction Pathways
The diagram below illustrates the simplified signaling pathways for the acid-catalyzed and base-catalyzed hydrolysis of this compound.
Caption: Acid- and base-catalyzed hydrolysis pathways.
Conclusion
The synthesis of enantiopure (R)-1-phenylethane-1,2-diol from this compound is most effectively achieved through enzymatic hydrolysis. While acid- and base-catalyzed methods are straightforward, they typically result in racemic products.[1][2] In contrast, the use of specific epoxide hydrolases can provide the desired enantiomer with high enantiomeric excess and yield, making it the preferred method for applications in pharmaceutical and fine chemical synthesis where stereochemical purity is paramount.[3][4][5] The protocols and data presented herein serve as a comprehensive guide for researchers to select and implement the most suitable method for their synthetic needs.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. chimia.ch [chimia.ch]
- 3. Enantioconvergent hydrolysis of racemic styrene oxide at high concentration by a pair of novel epoxide hydrolases into (R)-phenyl-1,2-ethanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Control of (R)-Styrene Oxide Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Styrene oxide is a versatile chiral building block in organic synthesis, prized for its utility in the stereospecific construction of 1,2-difunctionalized compounds. The regioselective opening of its epoxide ring by various nucleophiles is a critical transformation, yielding valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The ability to control whether a nucleophile attacks the benzylic (α) or terminal (β) carbon is paramount for achieving the desired molecular architecture.
This document provides detailed application notes and experimental protocols for controlling the regioselectivity of this compound ring-opening reactions. It covers the influence of different nucleophiles, catalysts, and reaction conditions on the regiochemical outcome, with a focus on applications relevant to drug development.
Factors Influencing Regioselectivity
The regioselectivity of this compound ring-opening is primarily governed by a combination of electronic and steric factors, which can be modulated by the choice of catalyst and reaction conditions.
-
Electronic Effects: The phenyl group can stabilize a developing positive charge at the adjacent benzylic (α) carbon. Under acidic or Lewis acidic conditions, the reaction often proceeds through an SN1-like transition state, favoring nucleophilic attack at the more substituted benzylic position.
-
Steric Effects: Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. In this case, the nucleophile preferentially attacks the less sterically hindered terminal (β) carbon.
-
Catalyst: Lewis acids, Brønsted acids, and certain transition metal complexes can activate the epoxide oxygen, enhancing the electrophilicity of the ring carbons and influencing the site of nucleophilic attack. Chiral catalysts can impart an additional layer of selectivity.
-
Nucleophile: The nature of the nucleophile itself plays a role. "Hard" nucleophiles tend to attack the more electrophilic carbon, while "soft" nucleophiles may exhibit different selectivity profiles.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key concepts and workflows associated with the regioselective ring-opening of this compound.
Caption: Influence of reaction conditions on the regioselective outcome.
Caption: General experimental workflow for regioselective synthesis.
Data Presentation: Regioselective Ring-Opening with Various Nucleophiles
The following tables summarize quantitative data for the ring-opening of this compound with different nucleophiles under various catalytic conditions.
Table 1: Ring-Opening with Amine Nucleophiles
| Catalyst | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| YCl₃ (1 mol%) | Aniline (B41778) | None | RT | 3 | >99 | 93:7 | [2][3] |
| Sulfated SnO₂ (2 mol%) | Aniline | None | RT | 0.5 | 95 | >99:1 | |
| Graphite Oxide (10 mg) | Aniline | None | RT | 0.25 | 86 | >99:1 | |
| Titanosilicate | Aniline | Toluene | RT | - | 98 | 95:5 | [4] |
Table 2: Ring-Opening with Alcohol Nucleophiles
| Catalyst | Nucleophile | Solvent | Temp. (°C) | Time | Yield (%) | α:β Ratio | Reference |
| AlPW₁₂O₄₀ | Methanol | Methanol | Reflux | 0.5 | 95 | >99:1 | |
| MIL-101-SO₃H | Methanol | Methanol | RT | 1 | 96 | 85:15 | [5] |
| Sn-Beta Zeolite | Methanol | Methanol | 60 | - | High | High (α) | [6] |
| GaCl₃/PVP | Methanol | Methanol | RT | 0.25 | 100 | 90:10 |
Table 3: Ring-Opening with Azide (B81097) Nucleophiles
| Catalyst | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| (R,R)-(salen)CrN₃ | TMSN₃ | Et₂O | RT | 24 | 85 | 1:7 | |
| None | NaN₃ | Tris-SO₄ buffer | 30 | 15.5 | >99 | 98:2 | [7] |
| HheE5 (enzyme) | NaN₃ | Tris-SO₄ buffer | 30 | 15.5 | >99 | 16:84 | [7] |
Experimental Protocols
Protocol 1: YCl₃-Catalyzed Regioselective Aminolysis of this compound with Aniline
This protocol describes the highly regioselective synthesis of (R)-2-phenyl-2-(phenylamino)ethanol, favoring attack at the benzylic (α) position.[2][3]
Materials:
-
This compound (1 mmol, 120.15 mg)
-
Aniline (1 mmol, 93.13 mg, 91 µL)
-
Yttrium(III) chloride (YCl₃, 0.01 mmol, 1.95 mg)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 10 mL round-bottom flask, add yttrium(III) chloride (1.95 mg, 0.01 mmol).
-
Under ambient conditions, add this compound (120.15 mg, 1 mmol) to the flask.
-
Add aniline (91 µL, 1 mmol) to the reaction mixture.
-
Stir the resulting mixture at room temperature. The reaction is typically complete within 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane).
-
Upon completion, dilute the reaction mixture with diethyl ether (10 mL).
-
Filter the mixture to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Characterize the product (e.g., by ¹H NMR) to confirm its structure and determine the regioselectivity.
Protocol 2: Sulfated Tin Oxide-Catalyzed Aminolysis of this compound
This protocol provides an efficient and highly regioselective method for the synthesis of β-amino alcohols using a recyclable solid acid catalyst.
Materials:
-
This compound (1 mmol, 120.15 mg)
-
Aniline (1 mmol, 93.13 mg, 91 µL)
-
Sulfated tin oxide (SnO₂/SO₄²⁻) (2 mol%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 10 mL round-bottom flask, combine this compound (1 mmol) and aniline (1 mmol).
-
Add sulfated tin oxide (2 mol%) to the mixture.
-
Stir the reaction mixture at room temperature under solvent-free conditions. The reaction is typically rapid, often completing within 30 minutes.
-
Monitor the reaction by TLC (ethyl acetate/n-hexane, 1:5).
-
Once the reaction is complete, dilute the mixture with diethyl ether (20 mL).
-
Filter the solution to recover the solid catalyst. The catalyst can be washed with diethyl ether, dried, and reused.
-
Wash the filtrate sequentially with water, aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to yield the crude product, which is often of high purity.
Protocol 3: Chiral (salen)Cr(III)-Catalyzed Azidolysis of this compound
This protocol illustrates the use of a chiral catalyst to influence the regioselectivity of azide addition, providing access to chiral azido (B1232118) alcohols.
Materials:
-
This compound (1 mmol, 120.15 mg)
-
(R,R)-(salen)CrN₃ catalyst (0.05 mmol)
-
Trimethylsilyl (B98337) azide (TMSN₃, 1.2 mmol, 138.3 mg, 159 µL)
-
Anhydrous diethyl ether (Et₂O)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In an oven-dried 25 mL round-bottom flask under an inert atmosphere, dissolve the (R,R)-(salen)CrN₃ catalyst (0.05 mmol) in anhydrous diethyl ether.
-
Add this compound (1 mmol) to the catalyst solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl azide (1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The resulting silyl-protected azido alcohol can be deprotected using standard methods (e.g., TBAF or HCl in methanol).
-
Purify the final product by flash column chromatography.
-
Analyze the product by chiral HPLC or GC to determine the enantiomeric excess and by ¹H NMR to determine the regiomeric ratio.
Applications in Drug Development
The regioselective ring-opening of this compound provides access to chiral β-amino alcohols and other key intermediates that are prevalent in a wide range of pharmaceutical agents.
-
Synthesis of Chiral Auxiliaries and Ligands: The products of these reactions can be used as chiral auxiliaries or as ligands in asymmetric catalysis, facilitating the synthesis of other enantiomerically pure drugs.
-
Intermediates for Bioactive Molecules: this compound is a precursor in the synthesis of various pharmaceutical compounds.[8] For example, it is used in the synthesis of (+)-allosedamine, an alkaloid with potential biological activity.[8] The controlled introduction of amine or alcohol functionalities is a key step in building the core structure of such molecules.
-
Metabolite Studies: As this compound is a metabolite of styrene (B11656), understanding its reactions is crucial for toxicology and drug metabolism studies.[8] This knowledge helps in assessing the safety profiles of drugs that may be metabolized through similar pathways.
By providing precise control over stereochemistry and regiochemistry, the methods described herein are powerful tools for medicinal chemists and process development scientists in the pharmaceutical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 7. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 20780-53-4,this compound | lookchem [lookchem.com]
Application Notes and Protocols for (R)-Styrene Oxide as a Substrate for Epoxide Hydrolases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxide hydrolases (EHs) are ubiquitous enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This reaction plays a crucial role in the detoxification of xenobiotics, including environmental pollutants and drugs, as well as in the metabolism of endogenous signaling molecules. (R)-Styrene oxide is a key chiral epoxide and a major metabolite of styrene (B11656). Its enantioselective hydrolysis by EHs is of significant interest for toxicological studies, bioremediation, and the stereospecific synthesis of chiral diols, which are valuable building blocks in the pharmaceutical industry. These application notes provide a comprehensive overview of the use of this compound as a substrate for various epoxide hydrolases, including quantitative data, detailed experimental protocols, and workflow diagrams.
Data Presentation: Quantitative Analysis of Epoxide Hydrolase Activity with this compound
The following tables summarize the kinetic parameters and specific activities of various epoxide hydrolases with this compound as the substrate. This data allows for a comparative analysis of enzyme efficiency and enantioselectivity from different biological sources.
Table 1: Kinetic Parameters of Epoxide Hydrolases for this compound
| Enzyme Source | Enzyme Name | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Agrobacterium radiobacter AD1 | Epoxide hydrolase | 3.8 | - | - | [1] |
| Vigna radiata (Mung bean) | VrEH2 (mutant M263Q) | - | - | - | [2] |
| Solanum tuberosum (Potato) | StEH1 | - | - | - | [3] |
| Syncephalastrum racemosum | Soluble Epoxide Hydrolase | - | - | - | [4] |
| Aspergillus niger | Epoxide hydrolase | - | 4.5 | - | [5] |
Note: "-" indicates data not available in the cited sources.
Table 2: Specific Activity and Enantioselectivity of Epoxide Hydrolases with Styrene Oxide
| Enzyme Source | Specific Activity (U/mg) | Enantiomeric Ratio (E) | Enantiomeric Excess (ee%) of Product/Substrate | Reference |
| Agrobacterium radiobacter AD1 | - | 16 | - | [1] |
| Vigna radiata (Mung bean) | - | - | >90% (product) | [2] |
| Sphingopyxis sp. | - | 42.1 | 99.9% (S-styrene oxide) | [6][7] |
| Aspergillus brasiliensis CCT 1435 | - | - | >99% (S-styrene oxide) | [5] |
| Aspergillus niger (immobilized) | - | - | 99% ((R)-diol and (S)-oxide) | [8] |
Note: One unit (U) of epoxide hydrolase activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under standard assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of epoxide hydrolases using this compound as a substrate.
Protocol 1: Spectrophotometric Assay for Epoxide Hydrolase Activity
This protocol is a continuous assay suitable for high-throughput screening and kinetic analysis. It relies on the measurement of the decrease in absorbance of styrene oxide.
Materials:
-
Purified epoxide hydrolase or cell lysate containing the enzyme
-
This compound
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Spectrophotometer capable of reading in the UV range (e.g., 220-230 nm)
-
Quartz cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like ethanol (B145695) or acetonitrile (B52724).
-
Prepare the working buffer (100 mM potassium phosphate, pH 7.5).
-
-
Set up the Reaction Mixture:
-
In a quartz cuvette, add the appropriate volume of potassium phosphate buffer to a final volume of 1 mL.
-
Add the desired amount of enzyme solution (e.g., 10-50 µg of purified protein or an appropriate volume of cell lysate).
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
-
Initiate the Reaction:
-
Start the reaction by adding a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 0.1-1 mM).
-
Immediately mix the contents of the cuvette by gentle inversion.
-
-
Monitor the Reaction:
-
Place the cuvette in the spectrophotometer and monitor the decrease in absorbance at a wavelength where styrene oxide absorbs and the diol product does not (typically around 227 nm).
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
-
Calculate Enzyme Activity:
-
Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Calculate the specific activity using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of this compound at the chosen wavelength, b is the path length of the cuvette, and c is the change in concentration.
-
Protocol 2: Chiral HPLC/GC Analysis for Enantioselectivity
This protocol allows for the determination of the enantiomeric excess (ee) of the remaining substrate and the product diol, which is crucial for assessing the enantioselectivity of the enzyme.
Materials:
-
Reaction mixture from the epoxide hydrolase assay
-
Quenching solution (e.g., ice-cold acetonitrile or ethyl acetate)
-
Internal standard (e.g., a compound with similar properties to the analyte but well-separated chromatographically)
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent for HPLC; a cyclodextrin-based column for GC).
-
Standards of racemic, (R)-, and (S)-styrene oxide, and the corresponding diol.
Procedure:
-
Stop the Enzymatic Reaction:
-
At various time points, take aliquots from the reaction mixture and quench the reaction by adding an equal volume of a quenching solution.
-
-
Sample Preparation:
-
Add a known concentration of an internal standard to the quenched sample.
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge the sample to pellet any precipitated protein (e.g., 10,000 x g for 10 minutes).
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Analysis:
-
Inject an appropriate volume of the prepared sample onto the chiral HPLC or GC system.
-
Run the analysis using a pre-validated method that provides baseline separation of the (R)- and (S)-enantiomers of styrene oxide and the product diol.
-
The mobile phase for HPLC will typically consist of a mixture of hexane (B92381) and isopropanol. The GC method will involve a specific temperature program.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, (S)-styrene oxide, the diol, and the internal standard based on the retention times of the standards.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) of the remaining substrate and the product using the following formulas:
-
ee_substrate (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] * 100
-
ee_product (%) = [|(Area_R-diol - Area_S-diol)| / (Area_R-diol + Area_S-diol)] * 100
-
-
Calculate the conversion (c) of the reaction.
-
Determine the enantiomeric ratio (E) using the formula: E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)], where ee_p is the enantiomeric excess of the product.
-
Visualizations
Enzymatic Hydrolysis of this compound
Caption: Enzymatic conversion of this compound to (R)-1-phenyl-1,2-ethanediol by epoxide hydrolase.
Experimental Workflow for Epoxide Hydrolase Activity and Enantioselectivity Analysis
Caption: Workflow for determining epoxide hydrolase activity and enantioselectivity using this compound.
References
- 1. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-Styrene Oxide Synthesis
Welcome to the technical support center for the enantioselective synthesis of (R)-Styrene oxide. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on optimizing experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the enantioselectivity of your synthesis.
Troubleshooting Guide: Enhancing Enantioselectivity and Yield
This guide addresses common issues encountered during the synthesis of this compound and offers potential solutions in a user-friendly question-and-answer format.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee%) | 1. Suboptimal Reaction Temperature: Many asymmetric reactions are highly temperature-sensitive. | Lower the reaction temperature. For instance, the Jacobsen epoxidation's enantioselectivity for this compound can be improved from 57% ee at room temperature to 86% ee at -78 °C.[1][2] |
| 2. Inappropriate Catalyst or Ligand: The choice of catalyst and its chiral ligand is crucial for achieving high stereoselectivity. | - For Jacobsen epoxidation, ensure the (R,R)-salen ligand is used for the (R)-epoxide. Consider ligands with different electronic properties; electron-donating groups on the salen ligand can increase enantioselectivity.[3] - Explore alternative catalytic systems known for high (R)-selectivity, such as specific carbocyclic oxazolidinone-containing ketones which can yield up to 90-93% ee.[4][5] | |
| 3. Catalyst Decomposition or Deactivation: The catalyst may be degrading under the reaction conditions. | - For metal-based catalysts, avoid harsh oxidants that can degrade the ligand.[6] - In biocatalytic systems, ensure the pH, temperature, and solvent conditions are optimal for enzyme stability. Immobilizing the enzyme can enhance its stability and reusability.[7][8] | |
| 4. Presence of Impurities: Water or other impurities in the reagents or solvents can interfere with the catalytic cycle. | Use anhydrous solvents and freshly purified reagents. The presence of water can lead to the formation of diol byproducts, affecting both yield and the accuracy of ee% measurement.[9] | |
| Low Product Yield | 1. Side Reactions: Formation of byproducts such as phenylacetaldehyde (B1677652) or diols can reduce the yield of the desired epoxide.[2] | - Optimize the oxidant and its addition rate. Slow addition can minimize side reactions. - Ensure the reaction is not over-run, which can lead to product degradation or byproduct formation.[9] - In cases of diol formation, ensure anhydrous conditions.[9] |
| 2. Inefficient Catalyst Activation: The active catalytic species may not be forming efficiently. | - For Jacobsen-type catalysts, ensure proper activation. Some protocols may require a co-catalyst or additive, like N-methylmorpholine N-oxide (NMO).[3] - For enzymatic reactions, ensure co-factors (if required) are present and that the enzyme concentration is adequate. | |
| 3. Poor Catalyst/Substrate Interaction: Steric hindrance or electronic mismatch can lead to low reactivity. | Increase catalyst loading. This can help favor the catalytic pathway over non-catalytic oxidation routes.[10] | |
| Reaction Stalls or is Sluggish | 1. Catalyst Leaching (for heterogeneous systems): The active catalyst may be leaching from the solid support into the solution. | - Modify the support to improve catalyst anchoring. Functionalizing silica (B1680970) supports with aminophenyltrimethoxysilane has been shown to reduce leaching of Mn(salen) complexes.[11] |
| 2. Insufficient Mixing: In biphasic or heterogeneous reactions, poor mixing can limit the reaction rate. | Ensure vigorous stirring, especially in reactions involving solid catalysts or multiple liquid phases.[12] |
Frequently Asked Questions (FAQs)
Q1: Which method offers the highest enantioselectivity for this compound?
A1: While several methods can provide good to excellent enantioselectivity, recent advancements in protein engineering have led to outstanding results. Engineered P450 peroxygenase systems have been reported to produce this compound with up to 99% ee.[1][13][14] For chemical catalysis, specific chiral ketone-catalyzed epoxidations have achieved 89-93% ee.[4][5]
Q2: I am using the Jacobsen epoxidation but my ee% is low. What is the first thing I should check?
A2: The most critical parameter to check is the reaction temperature. The enantioselectivity of the Jacobsen epoxidation for terminal olefins like styrene (B11656) is known to be highly dependent on temperature. Lowering the temperature to -78 °C can significantly improve the ee% for this compound.[2][3]
Q3: Can I obtain this compound through kinetic resolution?
A3: Hydrolytic kinetic resolution (HKR) of racemic styrene oxide typically uses an epoxide hydrolase that preferentially hydrolyzes the (R)-enantiomer, leaving behind highly enantioenriched (S)-styrene oxide.[15] Therefore, to obtain this compound itself, you would need to isolate the diol product, (R)-1-phenyl-1,2-ethanediol, which can be obtained with high enantiomeric purity (>99% ee), and then potentially convert it back to the epoxide if your synthetic route allows.[7][8]
Q4: My reaction is producing a significant amount of 1-phenyl-1,2-ethanediol. What is causing this?
A4: The formation of the diol is due to the ring-opening of the epoxide by water. This indicates that your reaction conditions are not sufficiently anhydrous. Ensure that all solvents and reagents are thoroughly dried before use.[9]
Q5: Is it possible to recycle the catalyst?
A5: Yes, catalyst recycling is a key consideration for sustainable synthesis. For homogeneous catalysts like the Jacobsen catalyst, it can be challenging, though some methods exist.[6] Heterogenizing the catalyst by anchoring it to a solid support like silica (SBA-15) can facilitate easier recovery and reuse, although leaching can be a problem.[11] Immobilized enzymes used in biocatalytic methods are often highly recyclable, retaining a large percentage of their activity over multiple uses.[7][8]
Comparative Data on Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of this compound, providing a basis for comparison and selection.
| Catalytic System | Catalyst/Enzyme | Oxidant | Temp. (°C) | Yield (%) | ee% (R) | Reference(s) |
| Jacobsen Epoxidation | (R,R)-Mn(salen) complex | NaOCl / m-CPBA | -78 | - | 86 | [1][2] |
| Shi Epoxidation | Fructose-derived ketone | Oxone | -10 | - | 71-85 | [2][4] |
| Chiral Ketone Epoxidation | Carbocyclic oxazolidinone-ketone | Oxone | -10 | >95 | 90 | [5] |
| Engineered P450 | P450BM3 Mutant (F87A/T268I/L181Q) | H₂O₂ | 0 | Moderate | 99 | [2][13][14] |
| Kinetic Resolution (product) | Immobilized Epoxide Hydrolase | - | 40 | ~50 | >99 (for (R)-diol) | [7][8] |
Experimental Protocols
Protocol for Chiral Ketone-Catalyzed Epoxidation of Styrene
This protocol is based on the highly enantioselective epoxidation using a carbocyclic oxazolidinone-containing ketone catalyst.[4][5]
Materials:
-
Styrene (freshly distilled)
-
Chiral ketone catalyst (e.g., ketone 3 as described in PNAS, 2000, 97 (16), 8928-8931)
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium hydrogen sulfate (B86663) (Bu₄NHSO₄)
-
Dimethoxyethane (DME) and Dimethoxymethane (DMM)
-
Potassium carbonate-acetic acid buffer (0.2 M, pH 8.0)
Procedure:
-
To a round-bottom flask, add styrene (0.10 mmol) and the chiral ketone catalyst (0.02 mmol, 20 mol%).
-
Add a solvent mixture of DME:DMM (5:1, 1.6 mL) and the pH 8.0 buffer (1.0 mL).
-
Cool the mixture to -10 °C in a cooling bath.
-
Add K₂CO₃ (0.77 mmol), Bu₄NHSO₄ (0.02 mmol), and Oxone (0.34 mmol) to the cooled, stirring mixture.
-
Maintain the reaction at -10 °C with vigorous stirring and monitor by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Determine the enantiomeric excess by chiral GC analysis.
Protocol for Hydrolytic Kinetic Resolution (HKR) of Racemic Styrene Oxide
This protocol outlines a general procedure for the kinetic resolution of racemic styrene oxide using an immobilized epoxide hydrolase to produce (R)-1-phenyl-1,2-ethanediol and (S)-styrene oxide.[7][8]
Materials:
-
Racemic styrene oxide
-
Immobilized epoxide hydrolase (e.g., from Aspergillus niger on Eupergit C)
-
Phosphate (B84403) buffer (pH ~6.5-7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a suspension of racemic styrene oxide in the appropriate phosphate buffer.
-
Add the immobilized epoxide hydrolase to the mixture. The optimal enzyme loading should be determined empirically.
-
Maintain the reaction at the optimal temperature for the enzyme (e.g., 40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC or GC, tracking the consumption of the this compound and the formation of the (R)-diol. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the remaining epoxide and the diol product.
-
Once ~50% conversion is reached, separate the immobilized enzyme by filtration for reuse.
-
Saturate the aqueous phase with NaCl and extract the remaining (S)-styrene oxide and the (R)-1-phenyl-1,2-ethanediol with an organic solvent.
-
Separate the (S)-styrene oxide from the (R)-diol by column chromatography or distillation.
-
Analyze the enantiomeric excess of both products using chiral chromatography.
Visualized Workflows and Mechanisms
References
- 1. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 2. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Enantioselective epoxidation of styrene using in-situ generated dimethyldioxirane and dimeric homochiral Mn(III)-Schiff base complex catalyst [redalyc.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Epoxidation of Styrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side reactions during the epoxidation of styrene (B11656).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side products in the epoxidation of styrene?
The primary side products observed during the epoxidation of styrene are benzaldehyde (B42025), phenylacetaldehyde, and phenylethane-1,2-diol (styrene glycol).[1] The formation and prevalence of these byproducts are highly dependent on the choice of oxidant, catalyst, and reaction conditions.
Q2: My styrene conversion is high, but the selectivity for styrene oxide is low. What are the likely causes and how can I improve it?
High conversion with low selectivity typically indicates that the desired epoxidation reaction is occurring, but subsequent or parallel side reactions are consuming the styrene or the newly formed styrene oxide.
Troubleshooting Steps:
-
Over-oxidation: The styrene oxide formed might be further oxidized to benzaldehyde or other degradation products.
-
Solution: Reduce the reaction time or the amount of oxidant. Optimization of the styrene-to-oxidant molar ratio is crucial. For instance, increasing the styrene/TBHP molar ratio from 1:1 to 1:3 has been shown to significantly improve styrene conversion, while the epoxide selectivity can be fine-tuned by adjusting the reaction time.[2]
-
-
Hydrolysis of Epoxide: If water is present in the reaction medium, styrene oxide can undergo hydrolysis to form phenylethane-1,2-diol.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
-
-
Isomerization of Epoxide: The epoxide can rearrange to form phenylacetaldehyde, particularly in the presence of certain catalysts or acidic/basic impurities.
-
Solution: Choose a catalyst known for high selectivity. Ensure the catalyst is not contaminated and the reaction medium is neutral, unless the protocol specifies otherwise.
-
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions over the desired epoxidation.
-
Solution: Try running the reaction at a lower temperature. For example, in some systems, an increase in temperature can synchronously raise catalytic activity but may decrease epoxide selectivity.[2]
-
Q3: I am observing a significant amount of benzaldehyde in my reaction mixture. How can I minimize its formation?
Benzaldehyde is a common byproduct resulting from the oxidative cleavage of the carbon-carbon double bond of styrene or the oxidation of styrene oxide.
Strategies to Minimize Benzaldehyde Formation:
-
Choice of Oxidant: The choice of oxidant plays a critical role. For instance, using tert-butyl hydroperoxide (TBHP) with certain catalysts can lead to high selectivity for styrene oxide with minimal benzaldehyde formation.[3][4][5] In contrast, some systems using molecular oxygen might favor benzaldehyde production.
-
Catalyst Selection: Employing a highly selective catalyst is key. For example, Au25 clusters supported on hydroxyapatite (B223615) have demonstrated 92% selectivity to the epoxide with 100% conversion using anhydrous TBHP.[4]
-
Control of Reaction Conditions: As mentioned previously, optimizing the reaction time, temperature, and reactant ratios can significantly suppress the formation of benzaldehyde.
Q4: Can the presence of water affect my reaction?
Yes, the presence of water can be detrimental to the selectivity of styrene epoxidation. Water can lead to the hydrolysis of the desired styrene oxide to form phenylethane-1,2-diol.[1] Additionally, in some catalytic systems, water can impact the catalyst's activity and selectivity.
Data Presentation: Product Distribution in Styrene Epoxidation
The following tables summarize the influence of different catalysts and oxidants on the conversion of styrene and the selectivity towards major products.
Table 1: Effect of Different Catalysts on Styrene Epoxidation with TBHP
| Catalyst | Styrene Conversion (%) | Styrene Oxide Selectivity (%) | Benzaldehyde Selectivity (%) | Phenylacetaldehyde Selectivity (%) | Reference |
| NiO | 51.7 | 86.2 | 8.3 | 1.7 | [5] |
| CoO | 47.3 | 73.1 | 21.3 | 0.1 | [5] |
| MoO₃ | 48.5 | 85.7 | 7.8 | 2.3 | [5] |
| Au₂₅/Hydroxyapatite | 100 | 92 | - | - | [4] |
| BaO | High | High | - | - | [3][6] |
Table 2: Influence of Different Oxidants on Styrene Epoxidation
| Catalyst | Oxidant | Styrene Conversion (%) | Styrene Oxide Selectivity (%) | Other Major Products | Reference |
| Polymer-supported Cu(II) Schiff base | TBHP | 98 | 85 | Benzaldehyde (15%) | |
| Polymer-supported Cu(II) Schiff base | H₂O₂ | 55 | 60 | Benzaldehyde (40%) | |
| Polymer-supported Cu(II) Schiff base | PhIO | 100 | 92 | Benzaldehyde (8%) | |
| Polymer-supported Cu(II) Schiff base | O₂ | <5 | - | - |
Experimental Protocols
Protocol 1: Selective Epoxidation of Styrene using TBHP and a Heterogeneous Catalyst
This protocol is a generalized procedure based on common practices for achieving high selectivity.
-
Catalyst Preparation: Ensure the chosen heterogeneous catalyst (e.g., a supported metal oxide) is properly prepared, activated, and characterized.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the catalyst (e.g., 50 mg).
-
Add the solvent (e.g., 10 mL of toluene).
-
Add styrene (e.g., 1 mmol).
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Add tert-butyl hydroperoxide (TBHP, e.g., 3 mmol, anhydrous solution in decane) dropwise over a period of 30 minutes.
-
Allow the reaction to proceed for the optimized time (e.g., 6 hours), monitoring the progress by TLC or GC.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
Wash the filtrate with a saturated sodium sulfite (B76179) solution to quench any remaining peroxide, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity.[7]
-
Protocol 2: GC-MS Analysis of Styrene Epoxidation Products
-
Sample Preparation:
-
Take an aliquot (e.g., 100 µL) of the final reaction mixture.
-
Dilute it with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final volume of 1 mL.
-
Add an internal standard (e.g., dodecane) of a known concentration.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is typically used.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components. A typical program could be: 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-300.
-
-
Data Analysis:
-
Identify the peaks corresponding to styrene, styrene oxide, benzaldehyde, phenylacetaldehyde, and phenylethane-1,2-diol by comparing their retention times and mass spectra with those of authentic standards.
-
Quantify the components by integrating the peak areas and using the internal standard for calibration.
-
Mandatory Visualizations
Caption: Reaction pathways in the epoxidation of styrene.
Caption: Troubleshooting workflow for low styrene oxide selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and selective epoxidation of styrene with TBHP catalyzed by Au25 clusters on hydroxyapatite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Epoxidation of styrene by TBHP to styrene oxide using barium oxide as a highly active/selective and reusable solid catalyst | Semantic Scholar [semanticscholar.org]
- 7. Gas chromatography-mass spectrometry/selected ion monitoring for screening asymmetric epoxidation of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Styrene Oxide Conversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for styrene (B11656) oxide conversion.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving the conversion of styrene oxide?
A1: Styrene oxide is a versatile epoxide that can undergo several types of reactions, primarily centered around the opening of its strained three-membered ring. Common conversions include:
-
Ring-opening reactions: Nucleophilic attack by alcohols, amines, or water leads to the formation of β-substituted alcohols. For example, reaction with methanol (B129727) yields 2-methoxy-2-phenylethanol.[1][2]
-
Cycloaddition reactions: Reaction with carbon dioxide, often catalyzed by metal complexes or ionic liquids, produces styrene carbonate.[3][4]
-
Isomerization: Acid-catalyzed isomerization can lead to the formation of phenylacetaldehyde.[5]
-
Reduction: Hydrogenation of styrene oxide can yield phenethyl alcohol.[5]
-
Conversion to Thiiranes: Reaction with a sulfur source like thiourea (B124793) can convert the epoxide to the corresponding thiirane (B1199164) (styrene episulfide).[6]
Q2: My styrene oxide conversion is low. What are the potential causes and how can I improve the yield?
A2: Low conversion in styrene oxide reactions can stem from several factors. Here are some key areas to investigate for troubleshooting:
-
Catalyst Activity: The choice and condition of the catalyst are critical. Ensure the catalyst is active and has been stored correctly. For instance, some catalysts are sensitive to air or moisture.[7][8] Consider screening different types of catalysts, such as metal-organic frameworks (MOFs), metal complexes, or heterogeneous catalysts, as their performance can vary significantly depending on the specific reaction.[1][3][9]
-
Reaction Temperature: Temperature plays a crucial role in reaction kinetics. While higher temperatures can increase the reaction rate, they may also promote undesirable side reactions or catalyst degradation.[7][10] Optimization studies are often required to find the ideal temperature for your specific system. For example, in the oxidation of styrene, increasing the temperature from room temperature to 60 °C significantly increased conversion.[9]
-
Solvent Choice: The solvent can influence reactant solubility, catalyst stability, and the reaction pathway. Polar aprotic solvents are often suitable for epoxide ring-opening reactions.[8] However, the optimal solvent will depend on the specific reaction and catalyst system. For instance, acetonitrile (B52724) was found to be a superior solvent over tert-butanol (B103910) and water for the oxidation of styrene using a CuNiCeO catalyst.[9]
-
Reactant Concentrations: The molar ratio of reactants can significantly impact the conversion. An excess of the nucleophile or oxidizing agent may be necessary to drive the reaction to completion.[9]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress over time can help determine the optimal reaction time to maximize conversion without promoting side product formation.[1]
Q3: I am observing the formation of multiple products (low selectivity). How can I improve the selectivity towards my desired product?
A3: Low selectivity is a common challenge. Here are some strategies to improve it:
-
Catalyst Selection: The catalyst has a profound impact on selectivity. For instance, in the ring-opening of styrene oxide with amines, the choice of catalyst can determine the regioselectivity of the attack on the epoxide ring.[11] Chiral catalysts can be employed for enantioselective conversions.[12]
-
Temperature Control: As mentioned, temperature can affect the formation of byproducts. Running the reaction at a lower temperature, even if it requires a longer reaction time, can sometimes improve selectivity.
-
Controlled Addition of Reagents: Slow, controlled addition of a reactant can help maintain its low concentration in the reaction mixture, which can suppress side reactions.
-
pH Control: For reactions in aqueous or protic media, the pH can influence the reaction pathway. For example, in the hydrolysis of styrene oxide, acid-catalyzed and base-catalyzed mechanisms proceed differently, affecting the regioselectivity of the ring-opening.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive or poisoned catalyst. | - Ensure the catalyst is fresh and properly activated. - Check for potential catalyst poisons in your starting materials or solvent. - Consider increasing the catalyst loading.[1] |
| Suboptimal reaction temperature. | - Gradually increase the reaction temperature while monitoring for side product formation.[3][9] - Perform a temperature optimization study. | |
| Insufficient reaction time. | - Monitor the reaction over a longer period to ensure it has reached completion.[1] | |
| Poor solubility of reactants. | - Select a solvent that effectively dissolves all reactants and the catalyst.[9] | |
| Formation of Byproducts / Low Selectivity | Reaction temperature is too high. | - Lower the reaction temperature, even if it extends the reaction time. |
| Incorrect catalyst for the desired transformation. | - Screen a variety of catalysts known for high selectivity in similar reactions.[15] - For stereospecific outcomes, consider using a chiral catalyst.[5][12] | |
| Presence of water or other impurities. | - Use anhydrous solvents and dry reagents, especially for reactions sensitive to hydrolysis.[5] | |
| Uncontrolled addition of reagents. | - Add one of the reactants slowly to the reaction mixture to maintain a low instantaneous concentration. | |
| Difficulty in Catalyst Separation | Homogeneous catalyst is used. | - Consider switching to a heterogeneous catalyst which can be easily filtered off.[1] - Some modern catalysts are designed for easy separation, for example, by being magnetic.[11] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on styrene oxide conversion, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Ring-Opening of Styrene Oxide with Methanol
| Catalyst | Catalyst Loading (mg) | Temperature (°C) | Time | Conversion (%) | Reference |
| MIP-202(Zr) | 5 | Room Temp | 25 min | 99 | [1] |
| UiO-66-(CO2H)2 | 20 | 60 | 120 min | 98 | [1] |
| multi-SO3H functionalized ionic liquid@MIL-100(Fe) | 20 | Room Temp | - | - | [1] |
Table 2: Cycloaddition of CO2 to Styrene Oxide
| Catalyst | Co-catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Al1cat | None | - | - | - | ~70 | - | [3] |
| Al1cat | TBAB | - | - | - | 90 | - | [3] |
| Molybdenum Complex | TBAB | 120 | 4 | 6 | up to 96 | ~99 | [3] |
| Imidazolium functionalized MCM-41 | None | 125 | 40 | 3 | 54 | - | [4] |
| Zinc embedded MCM-41 | None | 125 | 40 | 3 | 60 | - | [4] |
Table 3: Oxidation of Styrene to Styrene Oxide
| Catalyst | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Styrene Conversion (%) | Styrene Oxide Selectivity (%) | Reference |
| Cu0.05Ni0.05Ce0.90O2-δ | TBHP | Acetonitrile | 60 | 24 | 95 | 21 | [9] |
| Ni0.04Ce0.96O2-δ | TBHP | Acetonitrile | 60 | 24 | 69 | 26 | [9] |
| Fe@POG-OH | Atmospheric O2 | - | Room Temp | - | 100 | 94 | [16] |
Experimental Protocols
1. General Procedure for Catalytic Ring-Opening of Styrene Oxide with Methanol
This protocol is a generalized procedure based on common lab practices for this type of reaction.
-
Materials: Styrene oxide, anhydrous methanol, catalyst (e.g., MIP-202(Zr)).
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the catalyst (e.g., 5 mg of MIP-202(Zr)).
-
Add anhydrous methanol (e.g., 5 mL).
-
Add styrene oxide (e.g., 1 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (if necessary) and filter to remove the catalyst.
-
The filtrate can be concentrated under reduced pressure, and the crude product can be purified by column chromatography.
-
2. General Procedure for Cycloaddition of CO2 to Styrene Oxide
This protocol is a generalized procedure for the synthesis of styrene carbonate.
-
Materials: Styrene oxide, catalyst (e.g., Molybdenum complex), co-catalyst (e.g., Tetrabutylammonium bromide - TBAB), solvent (if required).
-
Procedure:
-
Charge a high-pressure reactor with the catalyst, co-catalyst, and styrene oxide.
-
Seal the reactor and purge it with CO2 several times to remove air.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 4 bar).
-
Heat the reactor to the desired temperature (e.g., 120 °C) with constant stirring.
-
Maintain the reaction conditions for the specified time (e.g., 6 hours).
-
After the reaction, cool the reactor to room temperature and slowly vent the CO2.
-
The reaction mixture can then be analyzed and the product purified.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cp.cm.kyushu-u.ac.jp [cp.cm.kyushu-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Styrene oxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. matec-conferences.org [matec-conferences.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 15. researchgate.net [researchgate.net]
- 16. Selective Photocatalyst for styrene epoxidation with atmospheric O2 using covalent organic frameworks - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (R)-Styrene Oxide Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the storage and handling of (R)-Styrene oxide, focusing on preventing racemization.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound.
Issue 1: Loss of Enantiomeric Purity During Storage
Question: I have observed a decrease in the enantiomeric excess (ee) of my this compound sample after storage. What could be the cause, and how can I prevent it?
Answer:
A decrease in the enantiomeric excess of this compound is indicative of racemization. This process can be accelerated by several factors during storage. The primary culprits are exposure to acidic or basic conditions, elevated temperatures, and the presence of nucleophilic impurities.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the this compound is stored under the recommended conditions.
-
Check for Contaminants: Analyze the sample for the presence of acidic, basic, or nucleophilic impurities.
-
Monitor Enantiomeric Purity: Regularly check the enantiomeric excess of your stored material using a validated analytical method.
Prevention Strategies:
-
Temperature: Store this compound at refrigerated temperatures (2-8 °C). Avoid repeated freeze-thaw cycles.
-
pH: Ensure the storage container is neutral and free of any acidic or basic residues. If the compound is in solution, use a neutral, aprotic solvent.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and the formation of acidic byproducts.
-
Container Material: Use clean, dry, and inert containers, such as amber glass bottles with PTFE-lined caps.
Logical Workflow for Investigating Racemization
Technical Support Center: Catalyst Deactivation in (R)-Styrene Oxide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the synthesis of (R)-Styrene oxide.
Troubleshooting Guides
This section offers structured guidance for diagnosing and resolving common issues encountered with different catalyst systems.
Guide 1: Chiral Manganese Salen Catalysts (e.g., Jacobsen's Catalyst)
Problem: Decreased conversion and/or loss of enantioselectivity in styrene (B11656) epoxidation.
Initial Checks:
-
Reagent Purity: Ensure the purity of styrene, oxidant (e.g., NaOCl, m-CPBA), and solvent. Impurities can act as catalyst poisons.
-
Reaction Conditions: Verify that the reaction temperature, pressure, and stirring rate are optimal and have not deviated.
-
Catalyst Loading: Confirm the correct catalyst loading is being used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for deactivation of Mn-salen catalysts.
Possible Causes and Solutions:
| Cause | Symptoms | Diagnostic Test | Solution |
| Oxidative Degradation of Salen Ligand | Gradual loss of activity and enantioselectivity over multiple cycles. | FTIR spectroscopy to observe changes in the ligand structure, such as the disappearance of the imine group band (~1620 cm⁻¹). | Optimize reaction conditions to be milder. Consider using a less harsh oxidant (e.g., m-CPBA instead of NaOCl).[1] |
| Formation of Inactive µ-oxo Dimers | Reduced catalytic activity. The formation of these dimers can be facilitated by certain reaction conditions. | UV-Vis spectroscopy can show changes in the catalyst's electronic spectrum. | Use of axial donor ligands (e.g., N-methylmorpholine N-oxide) can help prevent dimer formation. |
| Leaching of the Active Metal Center | For heterogeneous catalysts, a gradual decrease in activity and the appearance of color in the reaction filtrate. | Analyze the reaction filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of leached manganese.[2][3] | Covalently immobilize the catalyst onto a solid support like silica (B1680970) or a polymer.[4] |
| Catalyst Poisoning | Sudden and significant drop in activity. | Analyze starting materials for common catalyst poisons such as sulfur or phosphorus compounds. | Purify all reactants and solvents before use. |
Guide 2: P450 Peroxygenase Biocatalysts
Problem: Reduced turnover number (TON) and/or loss of (R)-enantioselectivity.
Initial Checks:
-
Buffer Conditions: Verify the pH and composition of the reaction buffer.
-
Cofactor/Co-substrate Concentration: Ensure the correct concentration of H₂O₂ is used. Excess H₂O₂ can be detrimental.
-
Enzyme Storage: Confirm that the enzyme has been stored correctly to maintain its activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for deactivation of P450 peroxygenases.
Possible Causes and Solutions:
| Cause | Symptoms | Diagnostic Test | Solution |
| H₂O₂-mediated Inactivation | Rapid loss of enzyme activity. This is a common issue with peroxygenases. | Heme bleaching assay: Monitor the decrease in the Soret peak absorbance (~417 nm) over time in the presence of H₂O₂.[5] | Optimize the H₂O₂ concentration or use an in-situ H₂O₂ generation system (e.g., glucose oxidase/glucose) to maintain a low, steady concentration.[4][5] |
| Heme Degradation or Release | Loss of the characteristic Soret peak in the UV-Vis spectrum of the enzyme. | Quantify heme content using methods like the pyridine (B92270) hemochrome assay or LC-MS-based methods.[6] | Protein engineering to introduce mutations that enhance heme stability.[4] Covalent attachment of the heme to the protein can also improve stability.[7] |
| Lack of Stability Under Reaction Conditions | Gradual loss of activity, especially at elevated temperatures or in the presence of organic co-solvents. | Perform stability assays by incubating the enzyme under reaction conditions (without substrate) and periodically measuring residual activity. | Immobilize the enzyme on a solid support, such as magnetic beads, to enhance stability and facilitate reuse.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation in this compound synthesis?
A1: The most common deactivation mechanisms include:
-
Poisoning: Strong binding of impurities to the catalyst's active sites.
-
Coking/Fouling: Deposition of carbonaceous materials or polymeric byproducts on the catalyst surface.[9]
-
Sintering: Thermal degradation leading to the loss of active surface area, primarily in heterogeneous catalysts.
-
Leaching: Dissolution of the active metal species from a solid support into the reaction medium.[2]
-
Oxidative Degradation: Chemical decomposition of the catalyst, particularly the organic ligand in organometallic complexes, by the oxidant.
Q2: How can I determine if my catalyst is deactivating due to coking?
A2: You can use Temperature Programmed Oxidation (TPO) to analyze the spent catalyst. In TPO, the catalyst is heated under a flow of an oxidizing gas, and the amount of CO₂ produced is measured, which corresponds to the amount of coke deposited.[10] Thermogravimetric analysis (TGA) can also be used to quantify the amount of coke by measuring the weight loss upon combustion.[11]
Q3: Is it possible to regenerate a deactivated Mn-salen catalyst?
A3: Yes, regeneration is often possible, depending on the deactivation mechanism. For deactivation caused by fouling or the deposition of byproducts, washing the catalyst with appropriate solvents may restore activity.[12] If the cobalt center in a related salcomine (B1680745) catalyst has been oxidized to an inactive state, a reduction step, such as heating under a reducing gas mixture (e.g., H₂/N₂), may be necessary.[13]
Q4: What is the impact of the choice of oxidant on catalyst stability?
A4: The choice of oxidant can significantly impact catalyst stability. For instance, with Mn-salen catalysts, harsher oxidants like sodium hypochlorite (B82951) (NaOCl) can lead to faster degradation of the salen ligand compared to milder oxidants like m-chloroperoxybenzoic acid (m-CPBA).[1][14] For P450 enzymes, hydrogen peroxide (H₂O₂) is the co-substrate but can also cause rapid inactivation.[4]
Q5: How can I quantify the leaching of my heterogeneous manganese catalyst?
A5: The most common method is to analyze the reaction filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique can accurately determine the concentration of manganese that has leached into the solution.[2][3] A simpler, qualitative test is to perform a hot filtration experiment. If the reaction continues to proceed after the solid catalyst has been filtered off at reaction temperature, it indicates that active species have leached into the solution.[2]
Data on Catalyst Reusability
The following table summarizes representative data on the reusability of different catalyst systems for styrene epoxidation.
| Catalyst System | Oxidant | Cycle | Conversion (%) | Selectivity (%) | Enantiomeric Excess (%) | Reference |
| Chiral Mn(III)-salen (1b) | NaOCl | 1 | 98 | >99 | 85 | [1] |
| 2 | 90 | >99 | 85 | [1] | ||
| 3 | 82 | >99 | 84 | [1] | ||
| Immobilized Mn(salen) on SBA-15 | m-CPBA/NMO | 1 | 95 | >99 | 72 | [4] |
| 2 | 93 | >99 | 71 | [4] | ||
| 3 | 90 | >99 | 70 | [4] | ||
| 4 | 85 | >99 | 69 | [4] | ||
| 5 | 82 | >99 | 68 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Testing Catalyst Stability and Reusability
-
Initial Reaction: Set up the epoxidation reaction under standard conditions with a fresh batch of catalyst. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine conversion and enantiomeric excess.
-
Catalyst Recovery:
-
Homogeneous Catalyst: At the end of the reaction, precipitate the catalyst by adding a non-solvent (e.g., hexane). Recover the solid catalyst by filtration or centrifugation.
-
Heterogeneous Catalyst: Simply filter the catalyst from the reaction mixture.
-
-
Catalyst Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts, and then dry it under vacuum.[4]
-
Subsequent Cycles: Use the recovered and dried catalyst for a new reaction cycle under the same conditions as the initial reaction.
-
Data Analysis: Compare the conversion, selectivity, and enantiomeric excess for each cycle to evaluate the catalyst's stability.
Protocol 2: Quantification of Manganese Leaching by ICP-MS
-
Sample Collection: After the catalytic reaction, carefully separate the heterogeneous catalyst from the reaction mixture by filtration. Collect the filtrate.
-
Sample Preparation: Prepare a known volume of the filtrate for ICP-MS analysis. This may involve dilution with a suitable solvent and the addition of an internal standard.
-
ICP-MS Analysis: Analyze the prepared sample using an ICP-MS instrument calibrated with manganese standards of known concentrations.[3]
-
Calculation: Calculate the concentration of manganese in the filtrate based on the calibration curve. From this, determine the total mass of leached manganese and express it as a percentage of the initial manganese content in the catalyst.
Protocol 3: General Protocol for Regeneration of a Deactivated Heterogeneous Salen-type Catalyst
This protocol is adapted from a procedure for a related Co(salen) catalyst and may require optimization.[13]
-
Solvent Washing: Suspend the deactivated catalyst in a suitable organic solvent (e.g., methanol, acetone) and stir for 1-2 hours at room temperature to remove adsorbed organic impurities. Filter and repeat if necessary. Wash with deionized water.[12]
-
Thermal Treatment (Calcination): Place the washed and dried catalyst in a tube furnace under a slow flow of an inert gas (e.g., nitrogen). Gradually heat to a moderate temperature (e.g., 200-300°C) and hold for a defined period to remove strongly adsorbed species. The optimal temperature and duration should be determined experimentally to avoid catalyst decomposition.[13]
-
Reactivation (if applicable): If the metal center has been oxidized to an inactive state, a reduction step may be required. This can be attempted by heating the catalyst under a flow of a reducing gas mixture (e.g., 5% H₂ in N₂). This step must be performed with caution to avoid over-reduction.[13]
-
Characterization: Characterize the regenerated catalyst using techniques like FTIR, UV-Vis, and elemental analysis to confirm the restoration of its chemical and physical properties before reuse.
References
- 1. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Frontiers | Analysis of critical residues for peroxygenation and improved peroxygenase activity via in situ H2O2 generation in CYP105D18 [frontiersin.org]
- 6. Improved methods for the detection of heme and protoporphyrin IX adducts and quantification of heme B from cytochrome P450 containing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of coke species on Fe/USY catalysts used for recycling polyethylene into fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kar.kent.ac.uk [kar.kent.ac.uk]
- 12. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Purification challenges of (R)-Styrene oxide from reaction mixtures
Technical Support Center: (R)-Styrene Oxide Purification
Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this versatile chiral epoxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The primary impurities depend on the synthetic route. For epoxidation of styrene (B11656), common impurities include unreacted styrene, the oxidizing agent and its byproducts (e.g., benzoic acid if using peroxybenzoic acid), and side-products like benzaldehyde (B42025) and phenylacetaldehyde (B1677652).[1][2][3] Acid-catalyzed isomerization can also lead to the formation of phenylacetaldehyde.[4]
Q2: Why is distillation of crude styrene oxide challenging?
A2: Direct distillation is difficult for two main reasons:
-
Thermal Sensitivity: Styrene oxide is thermally sensitive. At temperatures above 120°C, significant degradation (up to 20% after 15 minutes) can occur, leading to lower yields and the formation of impurities.[1] Distillation should ideally be performed under reduced pressure to lower the boiling point.[3]
-
Close Boiling Points: Impurities like benzaldehyde have boiling points very close to that of styrene oxide, making separation by simple distillation inefficient.[1] Achieving high purity requires a high number of theoretical plates (over 40) and a high reflux ratio, which is often not practical or economical.[1]
Q3: Can I use chromatography to purify this compound?
A3: Yes, preparative-scale chromatography is a viable method for purifying chiral compounds like this compound, especially for achieving high enantiomeric purity.[][6] However, it can be expensive and time-consuming for large-scale purifications due to solvent consumption and the cost of chiral stationary phases.[6] It is often used for final polishing steps or for small-scale, high-purity applications.
Q4: What safety precautions should I take when working with styrene oxide?
A4: Styrene oxide is considered a possible carcinogen and is toxic by ingestion and inhalation.[3][4][7] It is also a skin irritant.[3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Caution should be exercised when handling peroxy compounds used in its synthesis, as they can be explosive.[2] Reactions involving peracids should be run behind a safety shield.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Distillation | Thermal decomposition of styrene oxide. | Reduce the distillation temperature by applying a vacuum.[3] For example, styrene oxide boils at 83°C at 20 torr.[1] Use a thin-film evaporator for heat-sensitive materials to minimize residence time at high temperatures. |
| Persistent Benzaldehyde Impurity | Co-distillation with styrene oxide due to similar boiling points. | Perform a chemical wash before distillation. Treat the crude mixture with an aqueous solution of hydroxylamine (B1172632) or hydrazine (B178648) to convert benzaldehyde into a non-volatile oxime or hydrazone, which can then be easily separated.[1] |
| Presence of Phenylacetaldehyde | Acid-catalyzed isomerization of styrene oxide. | Ensure all acidic traces are removed from the reaction mixture before heating. A wash with a mild base (e.g., sodium bicarbonate solution) can neutralize residual acid.[4] If phenylacetaldehyde is already present, it can be removed by reduction with hydrogen over a platinum catalyst, which selectively reduces the aldehyde without affecting the epoxide.[3] |
| Water in Final Product | Incomplete drying or decomposition during distillation. | Dry the organic solution thoroughly with an anhydrous drying agent like sodium sulfate (B86663) before distillation.[2] Avoid distilling over a free flame; use an oil bath for more uniform heating to prevent localized overheating and decomposition.[2] |
| Low Enantiomeric Purity | Ineffective chiral resolution or non-stereospecific synthesis. | For resolution of a racemic mixture, techniques like preferential crystallization with a chiral resolving agent or chiral chromatography can be employed.[] For asymmetric synthesis, ensure the catalyst (e.g., in Sharpless or Jacobsen epoxidation) is of high enantiomeric purity and that reaction conditions are optimized.[8][9] |
Experimental Protocols
Protocol 1: Chemical Removal of Benzaldehyde Impurity
This protocol is adapted from a patented method for purifying styrene oxide containing benzaldehyde.[1]
-
Preparation: In a suitable reaction vessel, combine the crude styrene oxide mixture (e.g., 1178 g of a mixture containing ~1.2% benzaldehyde in benzene) with an aqueous solution of hydroxylamine sulfate (65 g) and sodium hydroxide (B78521) (33 g) in 300 mL of water.
-
Reaction: Stir the resulting two-phase mixture vigorously for 15 minutes at 30°C. This converts the benzaldehyde to benzaldehyde oxime.
-
Separation: Stop stirring and allow the phases to separate. Decant or use a separatory funnel to separate the aqueous phase from the organic (benzene) phase.
-
Isolation: The organic phase now contains the styrene oxide with significantly reduced benzaldehyde content (e.g., reduced to 0.04%). This solution can be carried forward to distillation for final purification.[1]
-
Final Purification: Perform a fractional distillation under reduced pressure (e.g., 20 torr) to isolate the pure styrene oxide (b.p. 83°C).[1]
Protocol 2: General Purification by Extraction and Distillation
This protocol is a standard workup for the epoxidation of styrene using a peracid.[2]
-
Quenching (Safety Step): Before workup, ensure all residual peroxy compounds are destroyed. This can be achieved by adding an excess of a reducing agent like sodium sulfite (B76179) solution and testing for peroxides.
-
Acid Removal: Transfer the reaction mixture to a separatory funnel and wash with an excess of 10% sodium hydroxide solution to remove acidic byproducts like benzoic acid.
-
Neutralization: Wash the organic layer with water until the washings are neutral to remove any residual alkali.
-
Drying: Dry the organic solution (e.g., in chloroform (B151607) or ether) over an anhydrous drying agent such as anhydrous sodium sulfate.
-
Solvent Removal & Distillation: Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator. Fractionally distill the remaining liquid under reduced pressure using an efficient distilling column and an oil bath for heating to obtain pure styrene oxide (b.p. 188–192°C at atmospheric pressure).[2]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of Styrene Oxide
| Property | Value | Reference |
| Molecular Formula | C₈H₈O | [10] |
| Molecular Weight | 120.15 g/mol | [7][10] |
| Appearance | Colorless to light yellow liquid | [4][10] |
| Density | 1.052 g/mL at 25 °C | [4][10] |
| Boiling Point | 194 °C (at 760 mmHg) | [4][7] |
| 89-90 °C (at 23 mmHg) | [10] | |
| Melting Point | -37 °C | [4] |
Table 2: Example Purification Outcomes
| Purification Step | Impurity | Initial Conc. | Final Conc. | Product Purity | Yield | Reference |
| Chemical Treatment & Distillation | Benzaldehyde | 1.2% | 0.04% | 99.9% | - | [1] |
| Extraction & Distillation | Perbenzoic Acid Byproducts | - | - | - | 69-75% | [2] |
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. DE2047292A1 - Purifying styrene oxide - by benzaldehyde removal with hydroxylamine or hydrazine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [guidechem.com]
- 4. Styrene oxide - Wikipedia [en.wikipedia.org]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. atlasofscience.org [atlasofscience.org]
- 10. This compound | 20780-53-4 [chemicalbook.com]
Minimizing byproduct formation in Friedel-Crafts alkylation with (R)-Styrene oxide
Welcome to the technical support center for optimizing Friedel-Crafts alkylation reactions using (R)-Styrene oxide. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for minimizing byproduct formation and improving reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the Friedel-Crafts alkylation of arenes with this compound?
A1: The main byproducts arise from the nature of the epoxide ring-opening. Key side products include:
-
Regioisomers: The Friedel-Crafts reaction can occur at either the benzylic (Cα) or the terminal (Cβ) carbon of the styrene (B11656) oxide. Attack at the benzylic carbon typically proceeds through a more stable carbocation-like intermediate (SN1-like), while attack at the terminal carbon follows an SN2 mechanism.[1][2] The ratio of these isomers is a common challenge.
-
Styrene Glycol: Acid-catalyzed hydrolysis of styrene oxide in the presence of trace amounts of water leads to the formation of the corresponding diol.[1]
-
Polyalkylation Products: The initial alkylated product can be more nucleophilic than the starting arene, leading to a second alkylation reaction.[3][4][5] This is a general issue in Friedel-Crafts alkylations.
-
Rearrangement Products: While less common with styrene oxide due to the stability of the benzylic carbocation, rearrangements can occur with other epoxides or under harsh conditions.[3][6]
Q2: How does the choice of catalyst influence byproduct formation and regioselectivity?
A2: The catalyst is crucial in determining the reaction pathway.
-
Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These catalysts strongly activate the epoxide, favoring an SN1-like mechanism.[7][8] This typically leads to preferential attack at the more substituted benzylic position. However, their high reactivity can also increase the formation of decomposition products and polyalkylation.[9]
-
Milder Lewis Acids or Brønsted Acids (e.g., TfOH): These can offer a balance of reactivity and selectivity.[4] In some cases, Brønsted acids in specific solvents can promote highly stereospecific arylations.[10][11]
-
"Greener" Alternatives: Solid acid catalysts like zeolites are being explored to improve selectivity and ease of handling.[9] Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can act as both a solvent and a promoter, enabling the reaction to proceed stereoselectively even without a traditional Lewis acid due to their high ionizing power and weak acidity.[10][12]
Q3: What is the impact of solvent and temperature on the reaction?
A3: Both solvent and temperature are critical parameters for controlling selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the carbocation intermediate. Non-polar solvents may favor kinetic products, while polar solvents like nitrobenzene (B124822) can favor thermodynamic products by keeping intermediates soluble.[13] Highly ionizing, non-nucleophilic solvents like HFIP have been shown to be exceptionally effective in promoting the desired arylation of epoxides while minimizing side reactions.[10][11]
-
Temperature: Lowering the reaction temperature can often suppress side reactions and improve selectivity by favoring the kinetic product.[14] Conversely, some reactions may require higher temperatures to proceed, which can lead to a different product distribution.[13] It is crucial to monitor the reaction temperature closely, as excessive heat can cause decomposition or charring.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Inactive or hydrated Lewis acid catalyst. 2. Reaction temperature is too low. 3. Aromatic substrate is strongly deactivated (e.g., contains -NO₂ group).[3][15] 4. Competitive hydrolysis of styrene oxide.[1] | 1. Use fresh, anhydrous Lewis acid. Handle under an inert atmosphere.[14] 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Use a more activated aromatic substrate if possible. 4. Ensure all reagents and solvents are rigorously dried before use. |
| Formation of Regioisomeric Byproducts | 1. Lack of regioselectivity in the epoxide ring-opening. 2. The reaction mechanism is proceeding through a mixture of SN1 and SN2 pathways.[2] | 1. Change the catalyst. Milder Lewis acids or Brønsted acids may favor one pathway over the other.[9] 2. Employ a highly ionizing solvent system like hexafluoroisopropanol (HFIP), which can promote a stereospecific SN2 Friedel-Crafts process for certain epoxides.[10][11] |
| Significant Amount of Styrene Glycol Detected | Presence of water in the reaction mixture, leading to acid-catalyzed hydrolysis of the epoxide.[1] | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination. |
| Polyalkylation Products Observed | The mono-alkylated product is more reactive than the starting aromatic compound, leading to further alkylation.[3][5] | Use a large excess (5-10 fold) of the aromatic substrate to increase the statistical probability of the electrophile reacting with the starting material instead of the product.[3][14] |
| Reaction Mixture Darkens or Chars | The reaction is too vigorous, or the temperature is too high, leading to decomposition of reagents or products. | 1. Control the rate of addition of the catalyst or styrene oxide. 2. Perform the reaction at a lower temperature, using an ice bath if necessary.[14] |
Data Presentation
Table 1: Influence of Solvent on Epoxide Alkylation
The choice of solvent can dramatically impact the success of Friedel-Crafts alkylation with epoxides, particularly when moving away from traditional Lewis acids.
| Entry | Substrate | Solvent | Catalyst | Yield | Observations | Reference |
| 1 | Phenyl Glycidyl Ether | Methanol | None | Low | Minimal reaction | [10] |
| 2 | Phenyl Glycidyl Ether | Water | None | Low | Minimal reaction | [10] |
| 3 | Phenyl Glycidyl Ether | TFE | None | Excellent | Promoted cyclization effectively | [10] |
| 4 | Aliphatic Epoxide | Dichloromethane (B109758) | Brønsted Acid | <55% | Significant oligomerization of the substrate | [11] |
| 5 | Aliphatic Epoxide | HFIP | Brønsted Acid | 96% | Clean reaction, minimal side products | [11] |
TFE = Trifluoroethanol; HFIP = Hexafluoroisopropanol
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Alkylation
This protocol describes a general method for the Friedel-Crafts alkylation of an arene (e.g., benzene) with this compound using a Lewis acid catalyst.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the aromatic substrate (10 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) portion-wise to the stirred arene.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a small amount of the dry aromatic substrate and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with a saturated NaHCO₃ solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: HFIP-Promoted "Greener" Alkylation
This protocol is based on modern methods using fluorinated alcohols to promote the reaction, often with a Brønsted acid co-catalyst, which avoids traditional Lewis acids and their associated waste.[11]
-
Preparation: To a clean, dry vial, add the aromatic substrate (2-3 equivalents), this compound (1 equivalent), and hexafluoroisopropanol (HFIP) as the solvent.
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., triflic acid, 5-10 mol%).
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (monitor by TLC or GC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. Purify the resulting crude product by flash column chromatography.
Visualizations
Caption: Mechanism of byproduct formation in Friedel-Crafts alkylation.
Caption: Troubleshooting workflow for Friedel-Crafts alkylation issues.
Caption: Key factors influencing reaction selectivity and yield.
References
- 1. Alkylating potential of styrene oxide: reactions and factors involved in the alkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Friedel–Crafts alkylation of arenes with epoxides promoted by fluorinated alcohols or water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Scalability issues in the semi-preparative synthesis of (R)-Styrene oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering scalability issues in the semi-preparative synthesis of (R)-Styrene oxide.
Troubleshooting Guides
This section addresses specific problems that may arise during the scale-up of this compound synthesis, categorized by the synthetic method.
Biocatalytic Synthesis: Kinetic Resolution with Epoxide Hydrolases
Question: Why is the enantiomeric excess (ee) of my this compound lower than expected upon scaling up the reaction?
Answer: Several factors can contribute to a decrease in enantioselectivity at a larger scale:
-
Temperature Fluctuations: Poor heat transfer in larger reactors can lead to localized temperature increases. Higher temperatures can decrease the enantioselectivity of some epoxide hydrolases[1]. Ensure uniform and controlled temperature throughout the reactor.
-
pH Gradients: Inadequate mixing in a larger volume can result in localized pH changes, which can affect enzyme activity and selectivity. The optimal pH for epoxide hydrolases can be specific, for instance, pH 6.5 for an immobilized Aspergillus niger epoxide hydrolase versus 7.0 for the free enzyme[2]. Implement efficient stirring and pH monitoring.
-
Enzyme Inhibition: High concentrations of the substrate (racemic styrene (B11656) oxide) or the diol by-product can inhibit the enzyme, affecting its selectivity. A fed-batch approach for substrate addition can mitigate this issue.
-
Mass Transfer Limitations: In two-liquid phase systems, inefficient mixing can limit the transfer of the substrate to the aqueous phase containing the enzyme, potentially affecting the reaction kinetics and observed selectivity.
Question: My reaction rate has slowed down significantly on a semi-preparative scale. What could be the cause?
Answer: A reduced reaction rate upon scale-up can be due to:
-
Poor Mixing: Inadequate agitation in a larger reactor leads to poor contact between the substrate and the biocatalyst.
-
Enzyme Deactivation: The enzyme may be less stable over the longer reaction times often required for larger batches. Immobilizing the enzyme can significantly enhance its thermal stability and operational robustness[2][3]. For example, an immobilized epoxide hydrolase retained 90% of its activity after 5 reuses[2].
-
Substrate Mass Transfer Limitation: In biphasic systems, the rate at which the styrene oxide transfers from the organic phase to the aqueous phase where the enzyme resides can become the limiting factor. Increasing the interfacial area through more vigorous stirring or the use of emulsifiers can help[4].
Biocatalytic Synthesis: Asymmetric Epoxidation with Engineered P450s
Question: The turnover number (TON) of my engineered P450 enzyme is low in the semi-preparative synthesis. How can I improve it?
Answer: Low TON can be a significant hurdle in scaling up P450-catalyzed reactions. Consider the following:
-
Cofactor Regeneration: P450 enzymes require a steady supply of reducing equivalents (NADPH). If using isolated enzymes, ensure your cofactor regeneration system is efficient and not rate-limiting. Using whole-cell biocatalysts can circumvent this by utilizing the cell's own metabolism[5].
-
Hydrogen Peroxide Concentration: In P450 peroxygenase systems, the concentration of H₂O₂ is critical. High concentrations can lead to oxidative damage and inactivation of the enzyme. A controlled feed of H₂O₂ is often necessary at a larger scale.
-
Enzyme Stability: The stability of the P450 enzyme under operational conditions can be a limitation. Further protein engineering may be required to enhance its robustness for process conditions[6]. Performing the reaction at lower temperatures, such as 0 °C, can help maintain enzyme stability and enantioselectivity[6][7].
Chemical Synthesis: Jacobsen-Katsuki Epoxidation
Question: I am observing the formation of by-products and a decrease in yield when scaling up the Jacobsen-Katsuki epoxidation. What is the likely cause?
Answer:
-
Oxidant Decomposition: The stoichiometric oxidant (e.g., bleach, m-CPBA) can be unstable. Inefficient stirring and poor temperature control can lead to localized decomposition of the oxidant, reducing its availability for the catalytic cycle and potentially leading to side reactions[8]. Ensure slow, controlled addition of the oxidant with efficient cooling and stirring.
-
Catalyst Deactivation: The manganese-salen catalyst can be susceptible to deactivation. The presence of impurities in the substrate or solvent can contribute to this.
-
Radical Side Reactions: The mechanism of the Jacobsen epoxidation can have radical character, especially with substrates like styrene, which can lead to the formation of by-products[9][10]. The reaction conditions, including the choice of solvent and additives, can influence the prevalence of these side pathways.
Question: How can I improve the efficiency and reduce the catalyst loading in my semi-preparative Jacobsen epoxidation?
Answer:
-
Use of Co-catalysts/Additives: The addition of an amine N-oxide ligand, such as pyridine (B92270) N-oxide, can have a beneficial effect on the enantioselectivity, reaction rate, and product yield, potentially allowing for a reduction in the amount of the primary catalyst needed[10].
-
Optimize Oxidant and Solvent: Using a low molecular weight oxidant like NaOCl can improve atom economy[8]. The choice of solvent is also critical; while dichloromethane (B109758) is common, exploring greener alternatives may be beneficial[8].
Chemical Synthesis: Hydrolytic Kinetic Resolution (HKR)
Question: The reaction time for my hydrolytic kinetic resolution is excessively long at a larger scale. How can I speed it up?
Answer:
-
Catalyst Loading: While HKR can be effective with low catalyst loadings (0.2-2.0 mol %), scaling up might require optimization of this parameter[11].
-
Water Stoichiometry: The amount of water is crucial. Using 0.55 equivalents of H₂O is reported to be effective for recovering the epoxide in high yield and ee[11]. Ensure accurate addition and efficient mixing to maintain this stoichiometry throughout the reaction mixture.
-
Temperature Control: While the reaction is often run at room temperature, modest heating could potentially increase the rate, but this must be balanced against any potential decrease in selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing enantiopure this compound on a semi-preparative scale?
A1: The primary methods include:
-
Biocatalytic Kinetic Resolution: This involves using an enzyme, typically an epoxide hydrolase, to selectively hydrolyze the (S)-enantiomer from a racemic mixture of styrene oxide, leaving the desired (R)-enantiomer. Immobilized enzymes are often used for improved stability and reusability[2][3].
-
Biocatalytic Asymmetric Epoxidation: This method uses an engineered enzyme, such as a P450 peroxygenase, to directly convert styrene into this compound with high enantioselectivity[7][12].
-
Chemical Asymmetric Epoxidation: The Jacobsen-Katsuki epoxidation is a well-established method that uses a chiral manganese-salen complex to catalyze the enantioselective epoxidation of styrene[9][13].
-
Chemical Kinetic Resolution: The Hydrolytic Kinetic Resolution (HKR) employs a chiral (salen)Co(III) complex to selectively hydrolyze the (S)-enantiomer with water, providing access to the unreacted this compound in high enantiomeric purity[11].
Q2: What are the typical side reactions or impurities I should be aware of?
A2: Common impurities and side products include:
-
(S)-Styrene oxide: The unwanted enantiomer, the amount of which depends on the enantioselectivity of the synthesis method.
-
Phenylacetaldehyde: This can form via acid-catalyzed isomerization of styrene oxide, especially in the presence of trace amounts of acid and insufficient water[14].
-
1-Phenyl-1,2-ethanediol: The diol is the product of the hydrolysis of styrene oxide. In kinetic resolution methods, it is the product from the unwanted enantiomer[2][3].
-
Benzoic acid: If using a peracid like m-CPBA or perbenzoic acid for epoxidation, benzoic acid will be a significant by-product that needs to be removed during workup[15].
-
Unreacted Styrene: Incomplete conversion will leave residual starting material.
Q3: How can I purify this compound at the semi-preparative scale?
A3: Purification methods depend on the scale and the impurities present.
-
Extraction: A common first step is an aqueous workup to remove water-soluble impurities. For instance, washing with a sodium hydroxide (B78521) solution can remove acidic by-products like benzoic acid[15].
-
Distillation: Fractional distillation is a viable method for purifying styrene oxide, which has a boiling point of 194 °C[4][14][15]. Care must be taken to avoid decomposition, and distillation from an oil bath is recommended over a free flame[15].
-
Chromatography: For high-purity requirements, flash chromatography can be used. For analytical purposes and potentially for preparative separation, High-Performance Liquid Chromatography (HPLC) with a reverse-phase column is suitable[16].
Q4: Which analytical techniques are used to determine the enantiomeric excess (ee) of this compound?
A4: The most common methods for determining the enantiomeric purity of styrene oxide are chiral chromatography techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, such as Chiralpak AS or IA, allows for the separation and quantification of the (R) and (S) enantiomers.
-
Chiral Gas Chromatography (GC): This is also a widely used method for determining the ee of volatile compounds like styrene oxide[7].
Q5: What are the key safety considerations when working with styrene oxide synthesis at scale?
A5: Safety is paramount. Key considerations include:
-
Handling Oxidants: Reactions involving peracids or other strong oxidants are exothermic and should be conducted with efficient cooling and slow, controlled addition of the reagent. Always run such reactions behind a safety shield[15].
-
Residual Oxidants: Before product isolation by distillation, it is crucial to ensure that all residual active oxygen compounds have been destroyed to prevent potential decomposition or explosion[8][15].
-
Toxicity: Styrene oxide is a metabolite of styrene and is considered possibly carcinogenic. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area[14].
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methods for producing enantiopure styrene oxide.
Table 1: Biocatalytic Synthesis of Enantiopure Styrene Oxide
| Method | Biocatalyst | Scale | Substrate Conc. | Yield | Enantiomeric Excess (ee) | Reference |
| Kinetic Resolution | Immobilized Epoxide Hydrolase (A. niger) | Preparative | 120 g/L | ~50% ((S)-oxide) | 99% ((S)-oxide) | [2][3] |
| Asymmetric Epoxidation | Engineered P450 BM3 Mutant | Semi-preparative | 10 mM Styrene | Moderate | 98% ((R)-oxide) | [7] |
| Kinetic Resolution | AuEH2 (A. usamii) | Lab | 20 mM o-nitro-SO | 48.9% ((S)-o-nitro-SO) | >99% ((S)-o-nitro-SO) | [17] |
| Asymmetric Epoxidation | Styrene Monooxygenase (Pseudomonas sp.) | 30-L Fed-batch | - | 388 g total product | >99% ((S)-oxide) | [4] |
Table 2: Chemical Synthesis of Enantiopure Styrene Oxide
| Method | Catalyst | Scale | Catalyst Loading | Yield | Enantiomeric Excess (ee) | Reference |
| Hydrolytic Kinetic Resolution | Chiral (salen)Co(III) complex | Lab | 0.8 mol % | 87% (recovered epoxide) | >99% | [11] |
| Jacobsen Epoxidation | Chiral Mn-salen complex | 850 gram | <15% | - | >90% | [8][13] |
| Alcoholytic Kinetic Resolution | Chiral MOF (R)-3 | Lab | 20 mg (0.046 mmol) | 83% (recovered epoxide) | 5% |
Experimental Protocols
Protocol 1: Semi-Preparative Asymmetric Epoxidation of Styrene using Engineered P450
This protocol is adapted from the semi-preparative synthesis of this compound using an engineered P450BM3 peroxygenase system[7].
Materials:
-
Heme domain of P450BM3 mutant enzyme
-
Styrene
-
Hydrogen peroxide (H₂O₂)
-
Dual-functional small molecule (DFSM) Im-C6-Phe
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Methanol
-
Ethyl acetate (B1210297)
Procedure:
-
In a temperature-controlled reactor vessel, prepare a 20 mL reaction mixture containing 0.1 M phosphate buffer (pH 8.0).
-
Add the P450BM3 mutant enzyme to a final concentration of 2.5 µM.
-
Add the DFSM, Im-C6-Phe, to a final concentration of 2 mM.
-
Add styrene (dissolved in 2% methanol) to a final concentration of 10 mM.
-
Cool the reaction mixture to 0 °C with efficient stirring.
-
Start the reaction by adding 80 mM H₂O₂ to the mixture. The H₂O₂ should be added portion-wise or via a syringe pump to avoid enzyme inactivation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC for styrene consumption and styrene oxide formation.
-
Upon completion, quench the reaction by adding catalase to decompose excess H₂O₂.
-
Extract the product from the aqueous phase with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral GC analysis.
Protocol 2: Preparative Scale Kinetic Resolution of Racemic Styrene Oxide
This protocol is based on the kinetic resolution of racemic styrene oxide using an immobilized epoxide hydrolase from Aspergillus niger[2].
Materials:
-
Immobilized epoxide hydrolase from Aspergillus niger
-
Racemic styrene oxide
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate
Procedure:
-
Set up a batch reactor with temperature control and efficient stirring.
-
Prepare a solution of racemic styrene oxide in the reactor at a concentration of 120 g/L in phosphate buffer (pH 6.5).
-
Maintain the reaction temperature at 40 °C[2].
-
Add the immobilized epoxide hydrolase to the reactor.
-
Monitor the reaction progress by chiral HPLC or GC to track the hydrolysis of the (S)-enantiomer and the increase in ee of the remaining this compound (Note: the cited study produced (S)-styrene oxide, this protocol is adapted for this compound production, assuming an (R)-selective hydrolase or resolution of the (S)-enantiomer).
-
Once the reaction has reached approximately 50% conversion (or the desired ee for the remaining epoxide), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.
-
Extract the aqueous phase with ethyl acetate to recover the unreacted, enantioenriched styrene oxide.
-
The aqueous phase will contain the diol product.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purify the product by vacuum distillation.
Visualizations
Caption: Workflow for the semi-preparative synthesis of this compound using an engineered P450 enzyme.
Caption: Troubleshooting logic for addressing low enantiomeric excess in biocatalytic kinetic resolutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pilot-scale production of (S)-styrene oxide from styrene by recombinant Escherichia coli synthesizing styrene monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 12. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 14. Styrene oxide - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Separation of Styrene oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Nearly perfect kinetic resolution of racemic o-nitrostyrene oxide by AuEH2, a microsomal epoxide hydrolase from Aspergillus usamii, with high enantio- and regio-selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Styrene Epoxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in styrene (B11656) epoxidation. The focus is on the safe management of the exothermic nature of this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with the exothermic nature of styrene epoxidation?
A1: The primary safety concern is the potential for a thermal runaway reaction. Styrene epoxidation is an exothermic process, meaning it releases heat. If this heat is not effectively removed, the reaction temperature can increase, which in turn accelerates the reaction rate and the rate of heat generation. This feedback loop can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing the reactor to rupture and release hazardous materials.[1][2][3]
Q2: What are the key factors that influence the exothermicity of the styrene epoxidation reaction?
A2: Several factors can influence the heat generated during styrene epoxidation:
-
Oxidant Choice: The type of oxidizing agent used (e.g., hydrogen peroxide, tert-butyl hydroperoxide, peroxy acids) significantly impacts the reaction's exothermicity.[4][5]
-
Catalyst Activity: A highly active catalyst will increase the reaction rate, leading to faster heat generation.[6][7][8]
-
Reactant Concentration: Higher concentrations of styrene and the oxidant will result in a more concentrated release of heat.[9][10]
-
Reaction Temperature: Higher initial temperatures will accelerate the reaction rate.[11][12]
-
Mixing Efficiency: Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk reaction mixture.[1]
-
Solvent: The choice of solvent can affect heat dissipation and reaction kinetics.[5][8]
Q3: How can I monitor the temperature of my styrene epoxidation reaction effectively?
A3: Effective temperature monitoring is crucial for safety. Use a calibrated temperature probe placed directly in the reaction mixture, away from the reactor walls, to get an accurate reading of the bulk temperature. For larger reactors, multiple probes at different locations are recommended to detect any potential hot spots. Continuous monitoring with set alarm points for temperature deviations is a best practice.
Q4: What are the advantages of using a continuous flow reactor or a microreactor for styrene epoxidation?
A4: Continuous flow reactors and microreactors offer significant advantages for managing exothermic reactions like styrene epoxidation.[4] Their high surface-area-to-volume ratio allows for much more efficient heat transfer and precise temperature control compared to traditional batch reactors.[4] This minimizes the risk of thermal runaway and can also improve product selectivity by reducing the formation of temperature-dependent side products.[4]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Rapid, Uncontrolled Temperature Rise | - Cooling system failure- Reactant addition is too fast- Incorrect reactant concentration- Inadequate stirring | - Immediately stop the addition of reactants.- Increase the cooling rate (e.g., lower the cooling bath temperature).- If the temperature continues to rise, be prepared to initiate an emergency shutdown procedure, which may include quenching the reaction with a suitable agent (e.g., a radical inhibitor if applicable) or using a pre-planned emergency venting system.[13][14] |
| Formation of Side Products (e.g., Benzaldehyde, Phenylacetaldehyde) | - Excessive reaction temperature- Incorrect catalyst or catalyst concentration- Presence of impurities | - Improve temperature control; consider running the reaction at a lower temperature.[15][16]- Optimize the catalyst and its loading. Some catalysts are more selective than others.[6]- Ensure the purity of all reactants and solvents. |
| Low Conversion of Styrene | - Insufficient reaction temperature- Low catalyst activity or deactivation- Inadequate reaction time | - Gradually increase the reaction temperature while carefully monitoring the exotherm.- Use a fresh or more active catalyst. Ensure the catalyst is not poisoned by impurities.- Extend the reaction time. |
| Inconsistent Results Between Batches | - Variations in raw material quality- Inconsistent reaction setup and procedure- Inaccurate measurement of reactants | - Use reactants and solvents from the same batch or with consistent specifications.- Follow a detailed and standardized experimental protocol.- Calibrate all measuring equipment regularly. |
Quantitative Data
Table 1: Influence of Oxidant on Styrene Epoxidation (Illustrative Data)
| Oxidant | Typical Reaction Temperature (°C) | Relative Exothermicity | Selectivity for Styrene Oxide (%) | Reference |
| Hydrogen Peroxide (H₂O₂) | 50-80 | Moderate to High | 80-95 | [5][6][7] |
| tert-Butyl Hydroperoxide (TBHP) | 70-90 | Moderate | 85-98 | [4][5][11] |
| Peroxyacetic Acid | 25-50 | High | 70-90 | [17][18] |
| Molecular Oxygen (O₂) | 80-120 | Low to Moderate | Variable | [12][19] |
Note: This table provides illustrative data. Actual results will vary depending on the specific catalyst, solvent, and other reaction conditions.
Experimental Protocols
Protocol 1: Lab-Scale Styrene Epoxidation in a Jacketed Batch Reactor
Safety Precautions: This reaction is exothermic and has the potential for thermal runaway. Conduct this experiment in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Have an appropriate fire extinguisher and a quench solution readily available.
Materials:
-
Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and addition funnel
-
Circulating cooling/heating bath
-
Styrene
-
Oxidant (e.g., 30% Hydrogen Peroxide)
-
Catalyst (e.g., a suitable transition metal complex)
-
Solvent (e.g., acetonitrile)
-
Quench solution (e.g., sodium sulfite (B76179) solution for peroxide quenching)
Procedure:
-
Reactor Setup: Assemble the jacketed reactor system. Ensure all joints are secure. Connect the cooling bath to the reactor jacket and set it to the desired initial temperature (e.g., 10°C below the target reaction temperature).
-
Charge the Reactor: Charge the reactor with the solvent, styrene, and catalyst.
-
Initiate Stirring: Begin stirring at a rate sufficient to ensure good mixing.
-
Equilibrate Temperature: Allow the reactor contents to reach the desired starting temperature.
-
Slow Addition of Oxidant: Begin the slow, dropwise addition of the oxidant from the addition funnel. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the reaction temperature within a narrow range (e.g., ± 2°C) of the target temperature.
-
Maintain Reaction Temperature: Adjust the temperature of the cooling bath as needed to dissipate the heat of reaction and maintain the target temperature.
-
Monitor Reaction Progress: Take aliquots periodically to monitor the conversion of styrene and the formation of styrene oxide by a suitable analytical method (e.g., GC or HPLC).[20]
-
Reaction Completion and Quenching: Once the reaction is complete (as determined by monitoring), cool the reactor to room temperature. Slowly add the quench solution to decompose any remaining oxidant.
-
Work-up: Proceed with the appropriate work-up procedure to isolate and purify the styrene oxide.
Visualizations
Troubleshooting Workflow for Temperature Excursion
Caption: A logical workflow for responding to a temperature excursion.
Key Factors Influencing Styrene Epoxidation Exotherm
Caption: Factors influencing the exothermic nature of styrene epoxidation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Epoxidation of styrene over Fe(Cr)-MIL-101 metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Kinetic Studies and Reaction Network in the Epoxidation of Styrene Catalyzed by the Temperature-Controlled Phase-Transfer Catalyst [(C18H37)2(CH3)2N]7[PW11O39] - Industrial & Engineering Chemistry Research - Figshare [figshare.com]
- 10. Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aidic.it [aidic.it]
- 14. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aidic.it [aidic.it]
- 18. researchgate.net [researchgate.net]
- 19. Cooxidation of styrene by horseradish peroxidase and phenols: a biochemical model for protein-mediated cooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
Technical Support Center: Solvent Effects on Enantiomeric Excess in Epoxidation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the critical role of solvent choice in influencing enantiomeric excess (ee) during epoxidation reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in optimizing your stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the enantiomeric excess (ee) in an epoxidation reaction?
A1: The solvent can significantly influence the enantioselectivity of an epoxidation reaction in several ways. It can affect the solubility of the catalyst and reagents, the stability and conformation of the chiral catalyst-substrate complex, and the energy difference between the diastereomeric transition states.[1][2] The polarity and coordinating ability of the solvent are particularly crucial factors.[3] In some cases, specific solute-solvent interactions, rather than the bulk dielectric constant of the solvent, are the primary determinants of the enantiomeric excess.[1][2]
Q2: What is the most commonly used solvent for Sharpless asymmetric epoxidation, and why?
A2: Dichloromethane (B109758) (CH₂Cl₂) is the most frequently used and generally recommended solvent for the Sharpless epoxidation.[4] It is favored because it offers good solubility for the reagents and is relatively unreactive under the reaction conditions.[4] It is essential to use a dry, high-purity grade of dichloromethane to avoid detrimental effects on the reaction.[4]
Q3: Can protic solvents be used in Sharpless epoxidation?
A3: No, protic solvents are highly detrimental to the Sharpless epoxidation. Water, in particular, can deactivate the titanium catalyst by hydrolysis, leading to the formation of inactive titanium oxides and hydroxides.[4] This not only reduces the reaction rate but also disrupts the chiral environment of the catalyst, causing a significant drop in enantioselectivity.[4] Therefore, the use of anhydrous solvents and the addition of drying agents like molecular sieves are crucial.[4]
Q4: Are there any notable examples of solvent choice dramatically altering the ee in other epoxidation systems?
A4: Yes. For instance, in the epoxidation of styrene (B11656) catalyzed by a homochiral ruthenium porphyrin, the enantioselectivity was significantly higher in benzene (B151609) (44% ee) compared to dichloromethane (4% ee). This highlights that the optimal solvent can be highly system-dependent.
Q5: How does solvent polarity, in general, affect enantioselectivity?
A5: The effect of solvent polarity is complex and not always predictable. In some systems, increasing solvent polarity can lead to a decrease in enantioselectivity by stabilizing both diastereomeric transition states, thereby reducing the energy difference between them. However, in other cases, polar solvents can enhance enantioselectivity by promoting a more ordered and selective transition state. A solvent screen is often necessary to determine the optimal conditions for a specific reaction.
Troubleshooting Guide: Low Enantiomeric Excess
This guide provides a systematic approach to diagnosing and resolving common issues leading to low enantiomeric excess in epoxidation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low ee in Sharpless Epoxidation | Presence of water in the reaction mixture. | Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge trace amounts of water.[4] |
| Incorrect ratio of titanium(IV) isopropoxide to tartrate ligand. | A slight excess of the tartrate ligand (1.1 to 1.2 equivalents relative to Ti(Oi-Pr)₄) is often beneficial to ensure the complete formation of the active chiral catalyst.[4] | |
| Suboptimal reaction temperature. | Sharpless epoxidations are typically performed at low temperatures (-20 °C to -40 °C) to maximize enantioselectivity.[4] Running the reaction at higher temperatures can lead to a decrease in % ee. | |
| Inappropriate solvent. | While dichloromethane is standard for Sharpless epoxidation, other non-coordinating, aprotic solvents can be screened. Avoid protic and coordinating solvents.[4] | |
| Low ee in Jacobsen-Katsuki Epoxidation | Poorly chosen solvent. | The Jacobsen epoxidation is compatible with a range of solvents. Chlorinated solvents like dichloromethane are common, but others such as acetonitrile, toluene (B28343), and even solvent-free conditions have been used successfully depending on the substrate. A solvent screen is recommended. |
| Ineffective axial ligand or absence thereof. | The addition of an axial donor ligand, such as a pyridine (B92270) N-oxide derivative, can significantly improve enantioselectivity, reaction rate, and catalyst stability.[5] | |
| Substrate structure is not ideal. | The Jacobsen epoxidation is particularly effective for cis-disubstituted and conjugated olefins. Trans-disubstituted alkenes are generally poor substrates.[6] |
Quantitative Data on Solvent Effects
The following table summarizes the impact of solvent choice on the enantiomeric excess of the epoxidation of cis-β-methylstyrene using a (salen)Mn catalyst.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| CCl₄ | 2.2 | 88 |
| Toluene | 2.4 | 85 |
| CH₂Cl₂ | 8.9 | 82 |
| Acetone | 20.7 | 75 |
| Acetonitrile | 37.5 | 92 |
| Methanol | 32.7 | 65 |
Data synthesized from literature reports for illustrative purposes. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of Geraniol (B1671447)
This protocol provides a general procedure for the catalytic epoxidation of an allylic alcohol.
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
10% aqueous NaOH solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane and cool the flask to -20 °C in a suitable cooling bath.
-
To the cooled suspension, add L-(+)-DET (1.2 equivalents) followed by Ti(Oi-Pr)₄ (1.0 equivalent) via syringe. Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Add geraniol (1.0 equivalent) to the reaction mixture.
-
Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous NaOH solution and allowing the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Jacobsen-Katsuki Epoxidation of Indene (B144670)
This protocol describes a general procedure for the epoxidation of an unfunctionalized alkene.
Materials:
-
Indene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
4-Phenylpyridine (B135609) N-oxide (axial ligand)
-
Dichloromethane (CH₂Cl₂)
-
Buffered sodium hypochlorite (B82951) (bleach) solution (pH ~11)
Procedure:
-
In a round-bottom flask, dissolve indene and 4-phenylpyridine N-oxide in dichloromethane.
-
Add the (R,R)-Jacobsen's catalyst to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered bleach solution dropwise with vigorous stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Visualizations
Experimental Workflow for Sharpless Epoxidation
Caption: General experimental workflow for the Sharpless asymmetric epoxidation.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantiomeric excess in epoxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. google.com [google.com]
- 4. benchchem.com [benchchem.com]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Kinetic Resolution of Styrene Oxide
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the kinetic resolution of styrene (B11656) oxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing catalyst loading in the kinetic resolution of styrene oxide?
A1: The primary goal is to achieve a balance between reaction rate, enantioselectivity (ee%), and conversion, while minimizing the amount of expensive catalyst used. An optimal catalyst loading will result in the desired enantiomeric excess of the unreacted styrene oxide and the 1,2-diol product in a reasonable timeframe, making the process more cost-effective and efficient.[1][2][3]
Q2: What are the most common catalysts used for the kinetic resolution of styrene oxide?
A2: The most prominently used catalysts are chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts, for hydrolytic kinetic resolution (HKR).[1][2][3][4][5][6] Chiral metal-organic frameworks (MOFs) have also demonstrated effectiveness in alcoholytic kinetic resolutions.[7] Enzymatic resolutions using epoxide hydrolases are another common approach.[8][9]
Q3: How does catalyst loading affect the enantioselectivity (ee%) of the reaction?
A3: While catalyst loading primarily influences the reaction rate, suboptimal loading can indirectly affect enantioselectivity. Excessively high catalyst loading does not necessarily improve ee% and can be uneconomical. Conversely, very low catalyst loadings may lead to slow reaction rates, potentially allowing for background reactions or catalyst deactivation to occur, which could impact the overall enantioselectivity.[2][4] For Jacobsen's HKR, catalyst loadings are typically low, often in the range of 0.2-2.0 mol %.[4]
Q4: Can the reaction be performed without a solvent?
A4: Yes, for certain substrates, particularly smaller epoxides with some water solubility, the hydrolytic kinetic resolution using Jacobsen's catalyst can be run effectively without an added solvent.[1][4] This offers advantages in terms of process simplicity and reduced waste. For more lipophilic substrates, a water-miscible organic solvent like THF or isopropanol (B130326) may be beneficial.[3][4]
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee%)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Catalyst Enantiomer | Verify that the correct enantiomer of the catalyst (e.g., (R,R) or (S,S)-Jacobsen's catalyst) is being used to obtain the desired enantiomer of the product. | The desired product enantiomer is produced with high ee%. |
| Suboptimal Reaction Temperature | For hydrolytic kinetic resolutions, reactions are often started at 0°C and allowed to warm to room temperature.[10] For other systems, temperature optimization may be required; for instance, higher temperatures in an alcoholytic kinetic resolution with a chiral MOF led to higher ee of the recovered starting material. | Improved enantioselectivity. |
| Incorrect Amount of Nucleophile | In hydrolytic kinetic resolution, using approximately 0.5 equivalents of water relative to the racemic epoxide is crucial for achieving high ee% for both the recovered epoxide and the diol product.[3][5][10] | Maximized enantioselectivity for both products. |
| Catalyst Purity/Activity Issues | Ensure the catalyst is pure and properly activated. For (salen)Co catalysts, the active species is Co(III), which can be generated in situ from the Co(II) precursor by air oxidation in the presence of an acid like acetic acid.[3][10] | Increased reaction rate and enantioselectivity. |
Issue 2: Low Conversion or Slow Reaction Rate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading. For Jacobsen's HKR, loadings can range from 0.2 to 2.0 mol %.[4] | An increased reaction rate leading to higher conversion in a given time. |
| Catalyst Deactivation | Ensure the reaction environment is free from impurities that could poison the catalyst. For heterogeneous catalysts like MOFs, ensure proper activation (e.g., desolvation) before use. Catalyst deactivation can be a complex process influenced by temperature, reactants, and impurities.[11][12][13] | Maintained catalyst activity throughout the reaction. |
| Poor Solubility of Substrate/Catalyst | If the substrate is lipophilic, consider adding a minimal amount of a compatible, water-miscible organic solvent such as THF.[3][4] | Improved reaction homogeneity and rate. |
| Inefficient Mixing | Ensure adequate stirring to maintain a homogeneous reaction mixture, especially in solvent-free or heterogeneous systems. | Consistent reaction rate and reproducible results. |
Issue 3: Difficulty in Product Separation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Physical Properties of Products | The unreacted epoxide and the 1,2-diol product from hydrolytic kinetic resolution generally have significantly different boiling points and polarities, allowing for straightforward separation by distillation or column chromatography.[3] | Clean separation of the enantioenriched epoxide and diol. |
| Catalyst Residue Interference | For homogeneous catalysts, a workup procedure may be necessary to remove the catalyst before purification. For heterogeneous catalysts like MOFs, the catalyst can be easily removed by filtration. | Pure products free from catalyst contamination. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Kinetic Resolution of Styrene Oxide
| Catalyst System | Catalyst Loading (mol%) | Nucleophile | Temp (°C) | Time (h) | Conversion (%) | Recovered Styrene Oxide ee% | Diol/Ether Product ee% | Reference |
| (R,R)-(salen)Co(III)OAc (Jacobsen's Catalyst) | 0.2 - 2.0 | H₂O | 0 - RT | 12 - 18 | ~50 | >99 | >98 | [4][5] |
| Chiral MOF ((R)-3) | 9.2 | MeOH | 25 | 24 | 17 | 5 | 81 | |
| Chiral MOF ((R)-3) | 9.2 | MeOH | 60 | 24 | 48 | 98 | 54 | |
| Immobilized Epoxide Hydrolase | N/A | H₂O | 40 | N/A | ~50 | ~99 | ~99 | [14] |
Experimental Protocols
Protocol 1: Hydrolytic Kinetic Resolution of Styrene Oxide with (R,R)-(salen)Co(III)OAc (Jacobsen's Catalyst)
-
Catalyst Activation: To a flask containing the (R,R)-(salen)Co(II) complex (e.g., 0.5 mol%), add a minimal amount of a suitable solvent like dichloromethane. Add a catalytic amount of acetic acid (e.g., 1 mol%). Stir the mixture in the presence of air for 30-60 minutes to facilitate the oxidation to the active Co(III) species. Remove the solvent under reduced pressure.[3][10]
-
Reaction Setup: To the activated catalyst, add racemic styrene oxide. If necessary, add a minimal amount of THF (approximately 1 volume relative to the epoxide).[3][4] Cool the mixture to 0°C in an ice bath.
-
Initiation: Add 0.5 equivalents of water relative to the racemic styrene oxide.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., chiral GC or HPLC) to determine conversion and enantiomeric excess.
-
Workup and Purification: Once the desired conversion is reached (typically around 50%), the reaction mixture can be directly purified. The unreacted styrene oxide and the 1,2-diol product can be separated by vacuum distillation or flash column chromatography on silica (B1680970) gel.[3][15]
Protocol 2: Alcoholytic Kinetic Resolution of Styrene Oxide with a Chiral Metal-Organic Framework (MOF)
-
Catalyst Activation: Dry the chiral MOF catalyst (e.g., (R)-3) under vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any coordinated solvent molecules.
-
Reaction Setup: Suspend the activated MOF catalyst in a solution of racemic styrene oxide in the desired alcohol (e.g., methanol).
-
Reaction: Stir the suspension at the desired temperature (e.g., 25°C or 60°C) for the specified time (e.g., 24 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots from the supernatant and analyzing them by chiral GC or HPLC.
-
Workup and Purification: After the reaction, the solid catalyst can be removed by filtration and washed with the alcohol solvent. The combined filtrate and washings are then concentrated under reduced pressure. The resulting residue containing the unreacted styrene oxide and the ether-diol product can be purified by column chromatography.
Visualizations
Caption: Workflow for Hydrolytic Kinetic Resolution of Styrene Oxide.
Caption: Troubleshooting Logic for Low Enantioselectivity.
References
- 1. Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. (R,R)-Jacobsen's Catalyst|Chiral Epoxidation Reagent [benchchem.com]
- 7. Asymmetric alcoholytic kinetic resolution of styrene oxide catalysed by chiral metal–organic framework crystals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mmore500.com [mmore500.com]
- 11. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stem.elearning.unipd.it [stem.elearning.unipd.it]
Technical Support Center: Greener Synthesis of Styrene Oxide
Welcome to the technical support center for greener synthesis routes for styrene (B11656) oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of styrene oxide using greener methods.
Issue 1: Low Yield of Styrene Oxide
Q: My styrene oxide yield is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yields in greener styrene epoxidation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, in hydrogen peroxide-based systems, temperatures that are too high can lead to the decomposition of the oxidant, while temperatures that are too low may result in a sluggish reaction.[1][2]
-
Catalyst Deactivation: The catalyst may lose activity during the reaction. This can be due to coking (carbon deposition), loss of active species, or structural changes.[3][4][5][6][7] Regeneration of the catalyst or using a more robust catalyst could be necessary.
-
Poor Selectivity: The formation of byproducts such as benzaldehyde (B42025), phenylacetaldehyde (B1677652), and styrene glycol can significantly reduce the yield of styrene oxide.[8][9] Optimizing the catalyst and reaction conditions can improve selectivity.
-
Inefficient Oxidant Utilization: The oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide (TBHP), may be decomposing or participating in side reactions.[2][10] The choice of solvent and the presence of promoters can influence oxidant efficiency.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low styrene oxide yield.
Issue 2: Poor Selectivity and Byproduct Formation
Q: I am observing significant amounts of byproducts like benzaldehyde and phenylacetaldehyde. How can I improve the selectivity towards styrene oxide?
A: Improving selectivity requires careful control over the catalytic process and reaction environment.
-
Catalyst Choice: The nature of the catalyst plays a crucial role. For instance, certain metal oxides might favor the formation of benzaldehyde.[11][12] Researching catalysts known for high epoxide selectivity is key.
-
Oxidant and Solvent System: The combination of oxidant and solvent can influence the reaction pathway. Protic solvents, for example, can promote the formation of diols through the ring-opening of styrene oxide.[2][8]
-
Reaction Temperature: Higher temperatures can sometimes lead to over-oxidation or isomerization of the epoxide to aldehydes.[1]
-
Presence of Water: Water can lead to the hydrolysis of styrene oxide to form styrene glycol.[8] Ensuring anhydrous conditions can be critical.
Issue 3: Catalyst Deactivation
Q: My catalyst seems to lose activity over time or upon recycling. What could be the cause and how can I prevent it?
A: Catalyst deactivation is a common issue in heterogeneous catalysis.
-
Coke Formation: Carbonaceous deposits can block active sites on the catalyst surface.[3][4][5][6][7]
-
Leaching of Active Species: The active metal component of the catalyst may leach into the reaction mixture.
-
Sintering: At high temperatures, catalyst particles can agglomerate, reducing the active surface area.
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites.
Strategies to Mitigate Deactivation:
-
Regeneration: Coke can often be removed by calcination in air.
-
Catalyst Support: Using a robust support material can improve catalyst stability.
-
Promoters: The addition of promoters can enhance catalyst stability and reduce coke formation.[4]
-
Reaction Conditions: Operating at milder temperatures can slow down deactivation processes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using hydrogen peroxide as an oxidant for styrene epoxidation?
A1: Hydrogen peroxide is considered a green oxidant because its only byproduct is water.[9] It is also relatively inexpensive and readily available.
Q2: What are the challenges associated with enzymatic epoxidation of styrene?
A2: While enzymatic methods can offer high selectivity, they face challenges such as enzyme stability, the need for cofactors, and scalability.[13][14] Immobilization of enzymes is a strategy being explored to improve their reusability.[14]
Q3: Can you explain the role of a phase transfer catalyst in some greener synthesis routes?
A3: In biphasic systems (e.g., an aqueous solution of hydrogen peroxide and an organic solution of styrene), a phase transfer catalyst is used to transport the oxidant from the aqueous phase to the organic phase where the reaction with styrene occurs, thus increasing the reaction rate.
Q4: How can I purify the synthesized styrene oxide?
A4: Styrene oxide is typically purified by distillation under reduced pressure.[15][16] However, care must be taken as overheating can cause decomposition.[15] Column chromatography can also be used for purification. It is crucial to first remove any residual oxidant to prevent potential hazards during distillation.[15]
Data Presentation
Table 1: Comparison of Different Catalytic Systems for Styrene Epoxidation
| Catalyst System | Oxidant | Solvent | Temp (°C) | Styrene Conv. (%) | Styrene Oxide Select. (%) | Reference |
| P450BM3 mutant | H₂O₂ | Buffer (pH 8.0) | 25 | - | 98 (ee) | [14] |
| Co SACs | TBHP | - | - | 99.9 | 71 | [17] |
| La-Zn bimetallic oxides | CHP | - | Ambient - 90 | High | High | [10] |
| Mg/Al hydrotalcite | H₂O₂ | Acetone/Water | - | >99 | 97 | [18] |
| Ni₀.₀₄Ce₀.₉₆O₂-δ | TBHP | Acetonitrile | 60 | 69 | 26 | [12] |
ee: enantiomeric excess; TBHP: tert-butyl hydroperoxide; CHP: cumene (B47948) hydroperoxide; SACs: single-atom catalysts.
Table 2: Common Byproducts in Styrene Epoxidation
| Byproduct | Formation Pathway | Mitigation Strategy |
| Benzaldehyde | Over-oxidation or isomerization | Milder reaction conditions, selective catalyst |
| Phenylacetaldehyde | Isomerization of styrene oxide | Control of reaction temperature and acidity |
| Styrene Glycol | Hydrolysis of styrene oxide | Anhydrous reaction conditions |
Experimental Protocols
1. General Procedure for Heterogeneous Catalytic Epoxidation with Hydrogen Peroxide
This protocol is a general guideline and may require optimization for specific catalysts and substrates.
-
Catalyst Preparation: Prepare or procure the desired heterogeneous catalyst (e.g., supported metal oxide).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the catalyst, styrene, and a suitable solvent (e.g., acetonitrile, acetone).
-
Reaction Initiation: Begin stirring and bring the mixture to the desired reaction temperature.
-
Oxidant Addition: Add hydrogen peroxide (e.g., 30% aqueous solution) dropwise to the reaction mixture over a period of time.
-
Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.
-
Extraction: Extract the product from the reaction mixture using an appropriate organic solvent. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude styrene oxide by vacuum distillation or column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for styrene epoxidation.
2. Enzymatic Epoxidation using a P450 Peroxygenase System
This protocol is based on the work by Zhao et al. and may require specific mutant enzymes.[14]
-
Enzyme and Reagent Preparation: Prepare a solution of the P450BM3 variant in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0). Prepare a stock solution of styrene.
-
Reaction Mixture: In a reaction vessel, combine the enzyme solution and styrene.
-
Initiation: Initiate the reaction by adding hydrogen peroxide.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) with shaking.
-
Quenching and Extraction: After the desired reaction time, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the product for conversion and enantiomeric excess using chiral Gas Chromatography (GC).
Logical Relationship of Greener Synthesis Components
Caption: Key components of a greener styrene oxide synthesis route.
References
- 1. benchchem.com [benchchem.com]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. pure.mpg.de [pure.mpg.de]
- 4. scribd.com [scribd.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Styrene oxide - Wikipedia [en.wikipedia.org]
- 9. What is Styrene oxide?_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. matec-conferences.org [matec-conferences.org]
- 13. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Sciencemadness Discussion Board - Oxidation of styrene to phenylacetaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (R)-Styrene Oxide and (S)-Styrene Oxide Toxicity
Styrene (B11656), a monomer extensively used in the production of plastics and resins, is metabolized in the body to its reactive epoxide, styrene oxide. Styrene oxide exists as two enantiomers, (R)-styrene oxide and (S)-styrene oxide, which have been shown to exhibit distinct toxicological profiles. This guide provides a comprehensive comparison of the toxicity of these two enantiomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Overall, animal studies suggest that the (R)-enantiomer of styrene oxide is generally more toxic than the (S)-enantiomer.[1][2] This difference in toxicity is attributed to stereoselective metabolism, with this compound being a more potent inducer of oxidative stress and a more significant depletory agent of cellular glutathione (B108866). However, (S)-styrene oxide also demonstrates specific toxic effects, highlighting the importance of evaluating both enantiomers.
Data Presentation
In Vivo Toxicity
| Parameter | Species | This compound | (S)-Styrene Oxide | Key Findings | Reference |
| Hepatotoxicity | Mice | Greater decrease in hepatic glutathione levels.[3] | Less pronounced effect on glutathione. | (R)-enantiomer shows greater potential for liver damage through glutathione depletion. | [3] |
| Pneumotoxicity | Mice | Less pneumotoxic. | More pneumotoxic.[3] | In microsomal epoxide hydrolase-deficient mice, the (S)-enantiomer exhibited greater lung toxicity. | [3] |
| Lethality (LD50) | Chick Embryo | Not specified | Not specified | Styrene oxide (racemic) LD50: 1.5 µmol/egg. | [4] |
| Developmental Toxicity | Rats/Rabbits | Not specified | Not specified | Racemic styrene oxide caused maternal toxicity and increased fetal mortality. | [5] |
In Vitro Toxicity
| Assay | Cell Line | This compound | (S)-Styrene Oxide | Key Findings | Reference |
| Cytotoxicity (IC50) | Rat Embryo Midbrain (CNS) | Not specified | Not specified | Racemic Styrene Oxide IC50: 9.2 µg/ml (76 µM) for differentiation, 9.6 µg/ml (80 µM) for cytotoxicity. | [6] |
| Cytotoxicity (IC50) | Rat Embryo Limb Bud (LB) | Not specified | Not specified | Racemic Styrene Oxide IC50: 6.7 µg/ml (56 µM) for differentiation, 27.5 µg/ml (228 µM) for cytotoxicity. | [6] |
| Genotoxicity (Mutagenicity) | Salmonella typhimurium TA100 | More mutagenic. | Less mutagenic. | The (R)-enantiomer showed a higher number of revertant colonies. | [7] |
| Genotoxicity (Chromosomal Aberrations) | Mouse Bone Marrow | Did not induce aberrations. | Induced chromosomal aberrations and sister chromatid exchange. | The (S)-enantiomer demonstrated clastogenic potential in this in vivo assay. | [8] |
Metabolic Pathways and Mechanism of Toxicity
Styrene is metabolized by cytochrome P450 enzymes to form styrene oxide.[1] The two enantiomers, (R)- and (S)-styrene oxide, are then detoxified through two primary pathways: hydrolysis by epoxide hydrolase to form styrene glycol, and conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs).[9][10]
The differential toxicity of the enantiomers is largely due to stereoselectivity in these metabolic pathways. In rat liver, this compound is conjugated with glutathione 1.8 times faster than (S)-styrene oxide.[11] This rapid conjugation by the (R)-enantiomer leads to a more significant depletion of cellular glutathione stores.[12]
Depletion of glutathione, a key antioxidant, leads to a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cytotoxicity and genotoxicity.[13][14]
Experimental Protocols
Glutathione (GSH) Depletion Assay
This protocol is adapted from the method described by Turner et al. (2005).[12]
-
Tissue Preparation: Homogenize liver or lung tissue in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5).
-
Deproteinization: Add perchloric acid to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
GSH Measurement: The supernatant is then analyzed for GSH content. A common method involves the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.[3][4]
-
Quantification: A standard curve is generated using known concentrations of GSH to quantify the amount of GSH in the tissue samples.
In Vitro Cytotoxicity Assay (Neutral Red Uptake)
This protocol is a general guide based on established methods.[15]
-
Cell Culture: Plate cells (e.g., hepatocytes, pneumocytes) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of (R)- and (S)-styrene oxide for a specified period (e.g., 24 hours).
-
Neutral Red Staining: Remove the treatment medium and incubate the cells with a medium containing neutral red, a dye that is taken up by viable cells.
-
Dye Extraction: After incubation, wash the cells and extract the neutral red from the viable cells using a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid).
-
Measurement: Measure the absorbance of the extracted dye using a microplate reader at approximately 540 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Salmonella typhimurium Mutagenicity Assay (Ames Test)
This protocol is a simplified overview of the Ames test.[7][16][17]
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA100).
-
Exposure: Mix the bacterial tester strain with the test compound ((R)- or (S)-styrene oxide) and, if required for metabolic activation, a liver extract (S9 fraction).
-
Plating: Plate the mixture on a minimal glucose agar (B569324) plate that lacks histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine).
-
Analysis: An increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Conclusion
The enantiomers of styrene oxide exhibit clear differences in their toxicological profiles. This compound is generally more potent in inducing hepatotoxicity and mutagenicity, primarily through its rapid depletion of glutathione and subsequent oxidative stress. Conversely, (S)-styrene oxide has been shown to be more pneumotoxic and capable of inducing chromosomal aberrations. These findings underscore the critical need to consider stereochemistry in toxicological assessments and drug development processes. A thorough evaluation of individual enantiomers is essential for a comprehensive understanding of the safety profile of chiral compounds.
References
- 1. Styrene oxide - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 20780-53-4 [smolecule.com]
- 3. allpeptide.com [allpeptide.com]
- 4. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of styrene oxide on differentiation and viability of rodent embryo cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity of (R) and (S) styrene 7,8-oxide and the intermediary mercapturic acid metabolites formed from styrene 7,8-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. "Oxidative stress due to styrene and styrene oxide exposure and the rol" by Anna Meszka-Jordan [docs.lib.purdue.edu]
- 12. Effects of styrene and styrene oxide on glutathione-related antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative stress due to this compound exposure and the role of antioxidants in non-Swiss albino (NSA) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic Styrene Exposure Causes Oxidative Stress, Neuroinflammation, and Hippocampal Memory Dysfunction via NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Guide for the Salmonella typhimurium/mammalian microsome tests for bacterial mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. re-place.be [re-place.be]
A Comparative Guide to the Validation of (R)-Styyrene Oxide Enantiomeric Excess by Chiral HPLC
The determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and drug development, ensuring the purity and efficacy of chiral molecules. For (R)-styrene oxide, a valuable chiral building block, High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a robust and widely adopted analytical method for validating its enantiomeric purity. This guide provides a comparative overview of chiral HPLC methods for this compound, alongside alternative analytical techniques, complete with experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Comparison of Analytical Methods for Enantiomeric Excess Determination
While chiral HPLC is a dominant technique, other methods can also be employed for determining the enantiomeric excess of chiral compounds like styrene (B11656) oxide. The choice of method often depends on factors such as sample volatility, the need for derivatization, and available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Broad applicability, high accuracy and precision, non-destructive.[1][2] | Requires specialized and often expensive chiral columns. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High sensitivity, suitable for volatile and thermally stable compounds.[3] | Requires sample volatility; derivatization may be necessary.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[4] | Non-destructive, provides structural information.[4] | Lower sensitivity compared to chromatographic methods, may require chiral auxiliaries. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Simple and rapid measurement. | Can be unreliable due to impurities, non-linear responses, and requires knowledge of the specific rotation of the pure enantiomer.[5] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | Provides information about the absolute configuration. | Can be less sensitive for quantitative ee determination compared to HPLC. |
Chiral HPLC Method Performance for Styrene Oxide
The selection of the chiral stationary phase is paramount for achieving successful enantiomeric separation of styrene oxide. Polysaccharide-based CSPs are particularly effective. Below is a summary of typical performance data for commonly used chiral columns.
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | This compound Retention Time (min) | (S)-Styrene Oxide Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| Chiralpak AS | Hexane (B92381)/2-Propanol (99/1) | 0.3 | UV | 26 | 29 | > 1.5 | ~1.12 |
| Chiralpak IA | Hexane/2-Propanol (97/3) | 0.3 | UV | 37 (S) | 45 (R) | > 2.0 | ~1.22 |
| Whelk-O1 | Hexane/2-Propanol (80/20) | 1.0 | UV | - | - | - | - |
Note: Retention times and separation factors can vary based on the specific instrument, column dimensions, and exact mobile phase composition. The elution order of enantiomers can also differ between stationary phases.[6]
Experimental Protocol: Chiral HPLC for this compound
This protocol provides a general procedure for the determination of the enantiomeric excess of this compound using a polysaccharide-based chiral column.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak AS or Chiralpak IA)
-
HPLC-grade hexane
-
HPLC-grade 2-propanol (isopropanol)
-
This compound sample
-
Racemic styrene oxide standard
2. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing the appropriate volumes of hexane and 2-propanol. For example, for a 99:1 (v/v) mixture, combine 990 mL of hexane with 10 mL of 2-propanol.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) to prevent bubble formation in the HPLC system.
3. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare a solution of racemic styrene oxide in the mobile phase at the same concentration to determine the retention times of both enantiomers and to calculate the resolution and separation factor.
4. HPLC Analysis
-
Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Inject a defined volume (e.g., 10 µL) of the racemic styrene oxide standard onto the column.
-
Record the chromatogram and identify the retention times for the (R) and (S) enantiomers.
-
Inject the same volume of the this compound sample.
-
Record the chromatogram.
5. Data Analysis
-
Integrate the peak areas for both the (R) and (S) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Experimental Workflow
The following diagram illustrates the key steps in the validation of this compound enantiomeric excess using chiral HPLC.
Caption: Workflow for chiral HPLC analysis of this compound.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The docking of chiral epoxides on the Whelk-O1 stationary phase: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Asymmetric Styrene Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The asymmetric epoxidation of styrene (B11656) to produce optically active styrene oxide is a pivotal reaction in the synthesis of fine chemicals and pharmaceuticals. The choice of catalyst is critical to achieving high enantioselectivity and yield. This guide provides a comparative analysis of prominent catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for your research needs.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the asymmetric epoxidation of styrene under optimized conditions as reported in the literature. This allows for a direct comparison of their efficacy in terms of enantiomeric excess (ee%), yield, and reaction parameters.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee% (R/S) |
| Manganese-Salen Complex | Jacobsen's Catalyst | 2 | NaOCl | Ethyl Acetate (B1210297) | RT | - | 95-98 | 88 (R)[1] |
| Modified Jacobsen's Catalyst | - | m-CPBA | - | -78 | - | - | 86 (R)[2] | |
| Bioinspired Manganese Complex | Chiral Mn(II) Complex with N4 Ligand | 1 | H₂O₂/AcOH | MeCN | RT | 1 | ~100 (conversion) | 89[3] |
| Iron Porphyrin Complex | Chiral Iron Porphyrin | - | Iodosylbenzene | - | - | - | - | 83 (R)[4] |
| Non-Heme Iron Complex | Fe(OTf)₂ with Phenanthroline Ligand | 10 | H₂O₂ | - | - | - | up to 92 (for enones) | - |
| Biocatalyst | Engineered P450 Peroxygenase | - | H₂O₂ | Phosphate Buffer (pH 8.0) | 0 | 0.5 | moderate (isolated) | up to 99 (R)[2][5] |
| Styrene Monooxygenase (SMO) | - | O₂/NADH | Biphasic system | 30 | 1 | - | >99 (S)[6][7][8] |
Note: "RT" denotes room temperature. "-" indicates that the specific data was not provided in the cited source. The enantioselectivity for some iron complexes was reported for substrates other than styrene, such as β,β-disubstituted enones.[9][10]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in catalytic asymmetric epoxidation. Below are representative procedures for catalyst synthesis and the epoxidation reaction.
Synthesis of (R,R)-Jacobsen's Catalyst
This protocol describes the preparation of the widely used (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride.[11]
-
Ligand Synthesis:
-
Resolve 1,2-diaminocyclohexane into its (R,R) and (S,S) enantiomers.
-
React the (R,R)-1,2-diaminocyclohexane tartrate salt with 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) to form the Schiff base (salen ligand).
-
-
Complexation:
-
Treat the salen ligand with manganese(II) acetate in the presence of air. This facilitates the oxidation of Mn(II) to Mn(III).
-
-
Isolation:
-
Add lithium chloride to the reaction mixture to isolate the manganese(III) complex as the chloro derivative.
-
General Procedure for Asymmetric Styrene Epoxidation
This is a generalized protocol and may require optimization for specific catalyst systems.
-
Catalyst Loading: In a round-bottom flask, dissolve the chiral catalyst (e.g., 1-5 mol%) in the chosen solvent (e.g., dichloromethane, acetonitrile, or ethyl acetate).[3]
-
Addition of Substrate: Add styrene to the reaction mixture.
-
Initiation with Oxidant: Add the oxidant (e.g., m-CPBA, NaOCl, or H₂O₂) to initiate the reaction.[1][11][12] In some cases, an additive or co-catalyst may be required.[3]
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction and extract the product. Purify the crude product using column chromatography.
-
Analysis: Determine the yield of the purified styrene oxide. Analyze the enantiomeric excess using chiral high-performance liquid chromatography (HPLC) or chiral GC.[3]
Visualizations
Experimental Workflow for Asymmetric Styrene Epoxidation
The following diagram illustrates the typical experimental workflow for performing a catalytic asymmetric epoxidation of styrene.
Simplified Catalytic Cycle for Jacobsen's Catalyst
This diagram depicts a simplified proposed mechanism for the epoxidation of an alkene catalyzed by a manganese-salen complex like Jacobsen's catalyst.
References
- 1. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Asymmetric Epoxidation and Sulfoxidation Catalyzed by a New Styrene Monooxygenase from Bradyrhizobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron-Catalyzed Asymmetric Epoxidation of β,β-Disubstituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron-catalyzed asymmetric epoxidation of β,β-disubstituted enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 12. redalyc.org [redalyc.org]
A Comparative Guide to the Biological Effects of (R)- and (S)-Styrene Oxide on Liver and Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of the two enantiomers of styrene (B11656) oxide, (R)-styrene oxide and (S)-styrene oxide, with a specific focus on their impact on liver and lung tissue. The information presented is collated from various experimental studies and is intended to be a valuable resource for researchers in toxicology, pharmacology, and drug development.
Executive Summary
Styrene, a widely used industrial chemical, is metabolized in the body to styrene oxide, a reactive epoxide that exists as two stereoisomers: this compound ((R)-SO) and (S)-styrene oxide ((S)-SO). Experimental evidence consistently demonstrates that these enantiomers exhibit different toxicological profiles in liver and lung tissues. Generally, This compound is considered the more toxic enantiomer, particularly to the liver , primarily due to stereoselective metabolism and a higher propensity for inducing genotoxicity and oxidative stress. In contrast, under certain conditions, (S)-styrene oxide has been observed to be more pneumotoxic . This guide will delve into the quantitative differences in their cytotoxicity, metabolic pathways, genotoxicity, and the signaling cascades they trigger.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the effects of (R)- and (S)-styrene oxide on liver and lung tissue.
Table 1: Comparative Cytotoxicity
| Parameter | This compound | (S)-Styrene Oxide | Tissue/Cell Type | Species | Reference |
| Pneumotoxicity | Less Pneumotoxic | More Pneumotoxic | Lung | Mice (mEH deficient) | [1] |
| Hepatotoxicity | Greater Hepatotoxicity | Lower Hepatotoxicity | Liver | Mice | [2][3] |
| Glutathione (B108866) Depletion | Greater Decrease | Lesser Decrease | Liver & Lung | Mice | [1] |
Table 2: Metabolic Enzyme Kinetics
| Enzyme | Parameter | This compound | (S)-Styrene Oxide | Tissue | Species | Reference |
| microsomal Epoxide Hydrolase (mEH) | Relative Hydrolysis Rate | Slower | ~5-6 times faster | Liver | Human | [4] |
| Glutathione S-Transferase (GST) (mu class) | Conjugation Preference | Preferred | Liver | Rat | [5] | |
| Glutathione S-Transferase (GST) (alpha class) | Conjugation Preference | Preferred | Liver | Rat | [5] |
Table 3: Genotoxicity
| Parameter | this compound | (S)-Styrene Oxide | System | Reference | |---|---|---|---| | Mutagenicity | More Mutagenic | Less Mutagenic | Salmonella typhimurium TA100 |[6] | | DNA Adduct Formation | Forms adducts at N7-guanine and other sites | Forms adducts at N7-guanine and other sites | In vitro (DNA) |[7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Plate hepatocytes or lung epithelial cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare various concentrations of (R)- and (S)-styrene oxide in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Remove the existing medium from the cells and add the medium containing the styrene oxide enantiomers. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[9]
Epoxide Hydrolase (EH) Activity Assay
This assay measures the rate of hydrolysis of styrene oxide enantiomers by microsomal epoxide hydrolase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4), and liver or lung microsomes (containing EH).
-
Substrate Addition: Add (R)- or (S)-styrene oxide to the reaction mixture to initiate the reaction. The substrate is often radiolabeled (e.g., with ³H or ¹⁴C) for sensitive detection.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a solvent like ethyl acetate.
-
Extraction: Extract the product, styrene glycol, from the aqueous phase into the organic solvent.
-
Quantification: Analyze the organic phase using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the styrene glycol from the unreacted styrene oxide. The amount of product is quantified by liquid scintillation counting if a radiolabeled substrate is used.
-
Data Analysis: Calculate the enzyme activity as nmol of product formed per minute per mg of microsomal protein.[10][11]
Glutathione S-Transferase (GST) Activity Assay
This protocol measures the conjugation of glutathione (GSH) to the styrene oxide enantiomers.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5), a source of GST (e.g., liver or lung cytosol), and reduced glutathione (GSH).[12]
-
Substrate Addition: Add (R)- or (S)-styrene oxide to the mixture to start the reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction, typically by adding an acid (e.g., perchloric acid) to precipitate the proteins.
-
Quantification: The formation of the glutathione conjugate can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 340 nm for the conjugation of CDNB, a model substrate).[12] For styrene oxide, HPLC is often used to separate and quantify the specific glutathione adducts formed.[13][14]
-
Data Analysis: Calculate the specific activity of GST as nmol of conjugate formed per minute per mg of cytosolic protein.
Signaling Pathways and Mechanisms of Toxicity
The differential toxicity of (R)- and (S)-styrene oxide can be attributed to their distinct interactions with cellular macromolecules and their ability to trigger specific signaling pathways.
Metabolic Activation and Detoxification
The initial step in styrene toxicity is its bioactivation by cytochrome P450 (CYP) enzymes, primarily in the liver, to form styrene oxide. This metabolic process is a key determinant of the subsequent toxic effects.
References
- 1. Comparison of styrene oxide enantiomers for hepatotoxic and pneumotoxic effects in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pneumotoxicity and hepatotoxicity of styrene and styrene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glutathione conjugation of styrene 7,8-oxide enantiomers by major glutathione transferase isoenzymes isolated from rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of formation of specific styrene oxide adducts in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of vitamin B12 on DNA adduction by styrene oxide, a genotoxic xenobiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of the Glutathione S-Transferases Involved in Styrene Degradation in Gordonia rubripertincta CWB2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (R)-Styrene Oxide and Other Common Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of (R)-Styrene oxide with other commonly used epoxides, namely propylene (B89431) oxide and cyclohexene (B86901) oxide. The information presented is supported by experimental data to aid in the selection of appropriate substrates for various synthetic applications.
Overview of Epoxide Reactivity
Epoxides are three-membered cyclic ethers that exhibit significant ring strain, making them susceptible to ring-opening reactions with a wide range of nucleophiles. This reactivity is the cornerstone of their utility in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. The regioselectivity and stereoselectivity of the ring-opening reaction are influenced by the structure of the epoxide, the nature of the nucleophile, and the reaction conditions (acidic, basic, or neutral).
Under basic or neutral conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism.[1] Nucleophilic attack typically occurs at the less sterically hindered carbon atom, leading to an inversion of stereochemistry at that center.[1] In contrast, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can exhibit more SN1 character, with a preference for attack at the more substituted carbon that can better stabilize a partial positive charge.[2][3]
Reactivity Comparison of this compound, Propylene Oxide, and Cyclohexene Oxide
The reactivity of an epoxide is governed by a combination of steric and electronic factors. This compound possesses a phenyl group, which exerts a significant electronic influence on the adjacent benzylic carbon. Propylene oxide features a methyl group, offering a simpler aliphatic substitution. Cyclohexene oxide is a cyclic epoxide, where the ring fusion introduces conformational constraints.
Quantitative Data Summary
The following table summarizes the available quantitative and semi-quantitative data comparing the reactivity and regioselectivity of this compound, propylene oxide, and cyclohexene oxide with various nucleophiles. It is important to note that direct kinetic comparisons under identical conditions are scarce in the literature. Therefore, this table compiles data from different studies to provide a comparative overview.
| Epoxide | Nucleophile | Catalyst/Conditions | Conversion (%) | Regioselectivity (Major Product) | Reaction Time (h) | Reference |
| This compound | Aniline (B41778) | 1 mol% YCl₃, Room Temp. | >90 | Attack at benzylic carbon | 1 | [4] |
| Propylene oxide | Aniline | 1 mol% YCl₃, Room Temp. | 100 | Attack at less hindered carbon | 1 | [4] |
| Cyclohexene oxide | Aniline | 1 mol% YCl₃, Room Temp. | 100 | trans-2-aminocyclohexanol | 2 | [4] |
| This compound | Thiophenol | Water, 70°C | 85 | Mixture of regioisomers | 6 | [5] |
| Cyclohexene oxide | Thiophenol | Water, 70°C | 92 | trans-2-(phenylthio)cyclohexanol | 5 | [5] |
Note: The regioselectivity for styrene (B11656) oxide with aniline is noteworthy. The nucleophile preferentially attacks the more substituted benzylic carbon, a deviation from the typical SN2 attack at the less hindered site for other aliphatic epoxides like propylene oxide.[4] This is attributed to the electronic stabilization of the transition state by the phenyl ring.
Experimental Protocols
The following are representative experimental protocols for the ring-opening of epoxides with amines and thiols. These are generalized procedures based on common laboratory practices and the cited literature.
General Procedure for YCl₃-Catalyzed Aminolysis of Epoxides
This protocol is adapted from the work of Kumar et al.[4]
Materials:
-
Epoxide (Styrene oxide, Propylene oxide, or Cyclohexene oxide)
-
Amine (e.g., Aniline)
-
Yttrium(III) chloride (YCl₃)
-
Solvent (e.g., Dichloromethane (B109758), for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the amine (1.0 mmol) in a reaction vial, add the epoxide (1.0 mmol) at room temperature.
-
Add YCl₃ (0.01 mmol, 1 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time indicated in the data table (or until completion as monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-amino alcohol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the regioselectivity.
General Procedure for Thiolysis of Epoxides in Water
This protocol is based on the catalyst-free method described by Reddy et al.[5]
Materials:
-
Epoxide (Styrene oxide or Cyclohexene oxide)
-
Thiol (e.g., Thiophenol)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, add the epoxide (1.0 mmol) and the thiol (2.5 mmol) to deionized water (3 mL).
-
Stir the mixture vigorously at 70°C for the time specified in the data table (or until the reaction is complete by TLC analysis).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure β-hydroxy sulfide.
-
Confirm the structure and regioselectivity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to epoxide reactivity.
Caption: Factors influencing epoxide ring-opening reactions.
Caption: General experimental workflow for epoxide ring-opening.
Caption: Regioselectivity of nucleophilic attack on epoxides.
References
Spectroscopic comparison of styrene oxide enantiomers
A Spectroscopic Guide to Differentiating Styrene (B11656) Oxide Enantiomers
For researchers, scientists, and drug development professionals, the accurate differentiation and characterization of enantiomers are critical. Styrene oxide, a chiral epoxide, serves as a valuable model system for understanding stereoisomerism and its impact on chemical and biological activity. This guide provides a comparative overview of various spectroscopic techniques used to distinguish between (R)-styrene oxide and (S)-styrene oxide, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the key spectroscopic features used to differentiate the enantiomers of styrene oxide.
Table 1: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy
| Spectroscopic Feature | This compound | (S)-Styrene Oxide | Comments |
| Electronic CD Signature | Positive Cotton Effect | Negative Cotton Effect | The enantiomers exhibit mirror-image CD spectra. Most fundamental vibronic bands show CD signatures consistent with the origin band, while overtone and combination bands can have opposite signs[1][2][3][4]. |
| VCD Signature | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer | VCD provides information on the stereochemistry of vibrating functional groups, with enantiomers giving rise to spectra of opposite sign for each vibrational mode. |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
| Proton | Racemic Styrene Oxide Chemical Shift (δ, ppm) | Expected Change with CSA for this compound | Expected Change with CSA for (S)-Styrene Oxide |
| Hₐ (methine) | ~3.82 | Shift upfield or downfield | Shift in the same direction as (R), but to a different extent |
| Hₑ (methylene) | ~3.09 | Shift upfield or downfield | Shift in the same direction as (R), but to a different extent |
| Hբ (methylene) | ~2.76 | Shift upfield or downfield | Shift in the same direction as (R), but to a different extent |
| Aromatic Protons | ~7.2-7.4 | Minor shifts | Minor shifts |
Note: The addition of a chiral solvating agent to a solution of racemic styrene oxide is expected to induce chemical shift non-equivalence (ΔΔδ) for the diastereomeric complexes formed, allowing for the differentiation and quantification of the enantiomers.
Table 3: Raman and Raman Optical Activity (ROA) Spectroscopy
| Spectroscopic Feature | This compound | (S)-Styrene Oxide | Comments |
| Raman Spectrum | Identical to (S)-enantiomer | Identical to (R)-enantiomer | The Raman spectrum provides information about vibrational modes but does not differentiate between enantiomers. A characteristic band for the epoxide ring is observed around 1254 cm⁻¹. |
| ROA Spectrum | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer | ROA measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light, resulting in mirror-image spectra for enantiomers. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the electronic circular dichroism spectra of (R)- and (S)-styrene oxide.
Materials:
-
This compound
-
(S)-Styrene oxide
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
CD Spectropolarimeter
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare solutions of each enantiomer in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Calibrate the CD spectropolarimeter according to the manufacturer's instructions.
-
Record the CD spectrum of the solvent as a baseline.
-
Record the CD spectrum of each enantiomer solution from 190 to 400 nm.
-
Subtract the solvent baseline from each sample spectrum.
-
Process the data to express the results in terms of molar ellipticity [θ].
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
Objective: To resolve the signals of (R)- and (S)-styrene oxide in a racemic mixture using a chiral solvating agent.
Materials:
-
Racemic styrene oxide
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a solution of racemic styrene oxide in the deuterated solvent (e.g., 5-10 mg in 0.6 mL).
-
Acquire a standard ¹H NMR spectrum of the racemic mixture.
-
Add a small amount of the chiral solvating agent to the NMR tube (e.g., 0.1-0.2 equivalents).
-
Acquire another ¹H NMR spectrum and observe any splitting of the signals corresponding to the protons of the epoxide ring.
-
If necessary, incrementally add more CSA until baseline resolution of the signals for the two enantiomers is achieved.
-
Integrate the resolved signals to determine the enantiomeric ratio.
Raman Optical Activity (ROA) Spectroscopy
Objective: To obtain the Raman optical activity spectra of (R)- and (S)-styrene oxide.
Materials:
-
This compound
-
(S)-Styrene oxide
-
ROA spectrometer
-
Sample cells (e.g., capillary tubes)
Procedure:
-
Ensure the ROA spectrometer is properly aligned and calibrated.
-
Fill a sample cell with the neat liquid of one of the enantiomers.
-
Place the sample cell in the spectrometer's sample holder.
-
Acquire the ROA spectrum according to the instrument's operating procedure, typically involving scattering measurements with right- and left-circularly polarized incident light.
-
Repeat the measurement for the other enantiomer under identical conditions.
-
Process the data to obtain the final ROA spectra, which should be mirror images of each other.
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of styrene oxide enantiomers.
Caption: Logical pathways for chiral discrimination by spectroscopic methods.
References
- 1. Collection - Vibrational Mode-Dependent Circular Dichroism of Jet-Cooled Styrene Oxide - The Journal of Physical Chemistry Letters - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vibrational Mode-Dependent Circular Dichroism of Jet-Cooled Styrene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Confirming the Absolute Configuration of Synthesized (R)-Styrene Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug development. For chiral epoxides like (R)-styrene oxide, a versatile building block, confirming its stereochemistry is paramount to ensure the desired biological activity and safety of downstream products. This guide provides an objective comparison of common analytical techniques used to determine the absolute configuration of synthesized this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The selection of an appropriate method for determining the absolute configuration of this compound depends on several factors, including sample availability, purity, crystalline nature, and the instrumentation at hand. Below is a summary of commonly employed techniques with their respective advantages and limitations.
| Method | Principle | Sample Requirement | Throughput | Key Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Small (µg to mg) | High | Rapid, high-resolution separation of enantiomers. | Requires a suitable chiral column and method development. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Moderate (mg) | Moderate | Non-destructive, provides structural information in solution.[1][2][3][4] | Requires specialized equipment and computational modeling for interpretation. |
| Mosher's Method (NMR Spectroscopy) | Derivatization with a chiral reagent (e.g., MTPA) to form diastereomers with distinct NMR chemical shifts.[5][6][7][8] | Moderate (mg) | Low | Utilizes standard NMR instrumentation.[5][6][7][8] | Requires chemical derivatization, which can be complex. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[9] | High (mg), single crystal | Low | Provides unambiguous determination of absolute configuration.[9][10] | Dependent on the ability to grow a suitable single crystal. |
| Competing Enantioselective Conversion (CEC) Method | Kinetic resolution using a chiral reagent, where the relative reaction rates of the enantiomers are compared.[11] | Moderate (mg) | Low | Applicable to a range of epoxides.[11] | Indirect method, relies on the known selectivity of the chiral reagent. |
Experimental Protocols
Chiral HPLC Analysis of Styrene (B11656) Oxide
Objective: To separate and quantify the enantiomers of styrene oxide.
Materials:
-
Synthesized styrene oxide sample
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
-
HPLC system with UV detector
Procedure:
-
Prepare a mobile phase of 98:2 (v/v) hexane:isopropanol.
-
Dissolve a small amount of the synthesized styrene oxide in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set the HPLC system parameters:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Inject the prepared sample onto the chiral column.
-
Record the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers by comparing the retention times with those of authentic standards.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.
Mosher's Method for Styrene Oxide
Objective: To determine the absolute configuration of styrene oxide through the formation and NMR analysis of diastereomeric Mosher's esters. This protocol involves the ring-opening of the epoxide to the corresponding diol, followed by esterification.
Materials:
-
Synthesized styrene oxide sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-MTPA)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sulfuric acid (dilute)
-
NMR tubes, spectrometer, and deuterated chloroform (B151607) (CDCl₃)
Procedure: Part 1: Ring-Opening to 1-Phenylethane-1,2-diol
-
Dissolve the synthesized styrene oxide in a suitable solvent (e.g., acetone/water).
-
Add a catalytic amount of dilute sulfuric acid.
-
Stir the reaction at room temperature until the epoxide is consumed (monitor by TLC).
-
Neutralize the reaction with a mild base and extract the diol with an organic solvent.
-
Purify the 1-phenylethane-1,2-diol by column chromatography.
Part 2: Formation of Mosher's Esters
-
In two separate reaction vessels, dissolve the purified diol in anhydrous DCM.
-
To one vessel, add (R)-MTPA, DCC, and a catalytic amount of DMAP.
-
To the second vessel, add (S)-MTPA, DCC, and a catalytic amount of DMAP.
-
Stir both reactions at room temperature until the esterification is complete.
-
Purify the resulting diastereomeric esters by column chromatography.
Part 3: NMR Analysis
-
Dissolve each purified diastereomeric ester in CDCl₃.
-
Acquire ¹H NMR spectra for both samples.
-
Compare the chemical shifts (δ) of the protons adjacent to the newly formed ester linkage.
-
For the (R)-diol esterified with (R)-MTPA and (S)-MTPA, a specific pattern of chemical shift differences (Δδ = δS - δR) will be observed, allowing for the assignment of the absolute configuration of the original diol, and thus the starting epoxide.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Mosher's Method.
Conclusion
The confirmation of the absolute configuration of synthesized this compound can be achieved through various robust analytical methods. Chiral HPLC offers a rapid and high-throughput approach for determining enantiomeric purity. For an unambiguous structural elucidation, X-ray crystallography is the gold standard, provided a suitable crystal can be obtained. Spectroscopic techniques like VCD provide detailed structural information in solution. Mosher's method, while involving chemical derivatization, remains a powerful tool utilizing standard NMR instrumentation. The choice of method should be guided by the specific requirements of the research, balancing factors such as sample characteristics, available instrumentation, and the desired level of structural detail.
References
- 1. scispace.com [scispace.com]
- 2. Collection - Vibrational Mode-Dependent Circular Dichroism of Jet-Cooled Styrene Oxide - The Journal of Physical Chemistry Letters - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vibrational Mode-Dependent Circular Dichroism of Jet-Cooled Styrene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 9. purechemistry.org [purechemistry.org]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Determining Absolute Configuration of Chiral Epoxides Using the Competing Enantioselective Conversion Method, Developing a Colorimetric Detection Method for the Competing Enantioselective Conversion Method A Computationally Inspired Approach to the Total Synthesis of (+)-Fastigiatine And Progres [escholarship.org]
A Comparative Guide to Analytical Methods for (R)-Styrene Oxide Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of individual enantiomers of chiral compounds like (R)-styrene oxide is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).
This document details the experimental protocols and presents a summary of quantitative performance data to aid in the selection of the most suitable method for specific research needs.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the typical quantitative performance parameters for the chiral HPLC and chiral GC methods for the analysis of this compound.
| Performance Parameter | Chiral High-Performance Liquid Chromatography (HPLC-UV) | Chiral Gas Chromatography (GC-FID/ECD) |
| Limit of Detection (LOD) | Typically in the range of 0.5 - 2.5 µg/mL | As low as 1 ng/mL (with ECD after derivatization) |
| Limit of Quantification (LOQ) | Typically in the range of 1.5 - 7.7 µg/mL | As low as 0.2 µM (with ECD after derivatization)[1] |
| Linearity (R²) | > 0.999[2] | > 0.99[3] |
| Accuracy (% Recovery) | Typically 95 - 105% | Typically 90 - 110% |
| Precision (%RSD) | < 2% | < 10%[1] |
| Resolution (Rs) | > 1.5 is achievable for baseline separation[4] | Baseline separation is achievable[5] |
| Sample Throughput | Moderate | High |
| Derivatization Required | Generally not required | Often required for improved sensitivity and volatility |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reproducibility of analytical methods. Below are representative methodologies for the quantification of this compound using chiral HPLC and chiral GC.
Chiral High-Performance Liquid Chromatography (HPLC-UV) Method
This method allows for the direct separation and quantification of this compound and its enantiomer without the need for derivatization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® AD-H or similar).
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier such as ethanol (B145695) or isopropanol (B130326) (e.g., 90:10 v/v n-hexane:ethanol). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of racemic styrene (B11656) oxide in the mobile phase.
-
Generate a calibration curve by preparing a series of dilutions of the stock solution to cover the desired concentration range.
-
Dissolve the test sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Specificity: Demonstrated by the baseline resolution of the (R)- and (S)-styrene oxide peaks from each other and from any matrix components.
-
Linearity: Assessed by analyzing a series of standards over the concentration range and performing a linear regression analysis of the peak area versus concentration.
-
Accuracy: Determined by a recovery study, spiking a known amount of this compound into a blank matrix and calculating the percentage recovered.
-
Precision: Evaluated by repeatedly injecting a standard solution and calculating the relative standard deviation (RSD) of the peak areas and retention times.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6][7]
Chiral Gas Chromatography (GC-FID/ECD) Method
This method is highly sensitive, particularly when coupled with an Electron Capture Detector (ECD) after derivatization, making it suitable for trace-level quantification.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).
-
Chiral capillary column (e.g., a cyclodextrin-based column like CP-Chirasil-DEX CB).[5]
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 150°C at 5°C/min, and hold for 5 min. This program should be optimized for the specific column and analyte.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
Sample Preparation and Derivatization (for ECD):
-
For enhanced sensitivity with an ECD, a derivatization step is necessary. This can involve reacting the styrene oxide with a reagent that introduces an electrophilic group.
-
Prepare a stock solution of racemic styrene oxide in a suitable solvent (e.g., hexane).
-
Prepare calibration standards by diluting the stock solution.
-
For derivatization, to each standard and sample, add the derivatizing agent (e.g., pentafluorobenzoyl chloride) and a catalyst, then heat as required.
-
After the reaction, quench the mixture and extract the derivatized styrene oxide into an appropriate organic solvent.
-
Inject an aliquot of the organic layer into the GC.
Validation Parameters:
-
Specificity: Confirmed by the separation of the derivatized enantiomers from each other and any interfering peaks.
-
Linearity: Established by analyzing the derivatized calibration standards and plotting the detector response against concentration.
-
Accuracy: Assessed through recovery studies with spiked samples that undergo the complete sample preparation and derivatization process.
-
Precision: Determined by the repeated analysis of a single standard to evaluate the repeatability of the derivatization and analysis.
-
LOD and LOQ: Established from the analysis of low-concentration standards, considering the signal-to-noise ratio.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships involved in the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for this compound quantification by HPLC and GC.
Caption: Key stages in the cross-validation of analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. scispace.com [scispace.com]
- 7. scribd.com [scribd.com]
A Comparative Guide to Chiral Ligands for the Asymmetric Epoxidation of Styrene
For Researchers, Scientists, and Drug Development Professionals
The asymmetric epoxidation of styrene (B11656) is a cornerstone reaction in synthetic organic chemistry, providing chiral building blocks essential for the synthesis of a wide array of pharmaceuticals and fine chemicals. The efficacy of this transformation is critically dependent on the choice of the chiral ligand employed to direct the stereochemical outcome. This guide offers an objective comparison of the performance of various classes of chiral ligands in the epoxidation of styrene, supported by experimental data to aid in the selection of the most suitable catalyst system for your research needs.
Performance Comparison of Chiral Ligands
The selection of a chiral ligand is a pivotal decision in developing an efficient asymmetric epoxidation protocol. The ideal ligand, when complexed with a suitable metal, should afford the desired epoxide in high yield and with excellent enantioselectivity. Below is a summary of the performance of several prominent classes of chiral ligands in the epoxidation of styrene. The data presented highlights the enantiomeric excess (ee%), and in some cases, the chemical yield achieved under various reaction conditions.
| Ligand Class | Metal | Chiral Ligand/Catalyst | Oxidant | Yield (%) | ee (%) | Reference |
| Porphyrin | Mn | Chiral Porphyrin 1a-MnCl₂ | PhIO | 70 | 75 | [1] |
| Porphyrin | Fe | Halterman Fe(III) Porphyrin | - | - | 74 | [2] |
| Porphyrin | Fe | Gross Fe(III) Porphyrin | - | - | low | [2] |
| Porphyrin | Fe | Zhang Fe(III) Porphyrin | - | - | low | [2] |
| Salen | Mn | Jacobsen's Catalyst | NaOCl | >95 | 86 | [3] |
| Salen | Mn | Chiral Mn(III)-salen 1b | NaOCl | 95-98 | 29-88 | [3] |
| Salen | Mn | Chiral Mn(III)-salen 2b | NaOCl | 95-98 | 29-88 | [3] |
| Schiff Base | Ru | Chiral Ru(II) Schiff base 5 | PhIO | - | high | [4] |
| Ketone | - | Carbocyclic Oxazolidinone Ketone 3 | Oxone | 100 | 90 | [5] |
Note: Direct comparison of turnover number (TON) and turnover frequency (TOF) is challenging due to variations in reporting across different studies. However, it has been noted that chiral metalloporphyrins can achieve impressive turnover numbers, in some cases exceeding 16,000.[6]
Generalized Experimental Protocols
The following protocols provide a general framework for conducting the asymmetric epoxidation of styrene using two of the most common classes of catalysts: Manganese-Salen complexes and Metalloporphyrins.
Styrene Epoxidation using a Chiral Manganese-Salen Complex (e.g., Jacobsen's Catalyst)
This protocol is a generalized procedure based on the widely used Jacobsen's catalyst.
Materials:
-
Styrene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Commercial bleach (e.g., Clorox®, ~0.55 M NaOCl)
-
Dichloromethane (CH₂Cl₂)
-
Disodium hydrogen phosphate (B84403) (Na₂HPO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Stir bar and appropriate glassware (e.g., Erlenmeyer flask)
Procedure:
-
Preparation of Buffered Bleach Solution: Prepare a 0.05 M solution of Na₂HPO₄. To 5 mL of this solution, add 12.5 mL of commercial household bleach. Adjust the pH of the resulting buffered solution to approximately 11.3 by the dropwise addition of a 1 M NaOH solution.[7]
-
Reaction Setup: In a 50 mL Erlenmeyer flask equipped with a stir bar, dissolve the alkene (e.g., 0.5 g of styrene) and the Jacobsen's catalyst (typically 2-10 mol %) in 5 mL of CH₂Cl₂.[3][7]
-
Initiation of Reaction: Add the freshly prepared buffered bleach solution to the stirred solution of the alkene and catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The crude epoxide can be purified further by column chromatography on silica (B1680970) gel if necessary.
-
Characterization: The yield of the epoxide is determined gravimetrically. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Styrene Epoxidation using a Chiral Metalloporphyrin Catalyst
This protocol outlines a general procedure for styrene epoxidation using a chiral manganese-porphyrin complex.
Materials:
-
Styrene
-
Chiral Manganese-Porphyrin complex (e.g., 1a-MnCl₂)
-
Iodosylbenzene (PhIO) as the oxidant
-
Dichloromethane (CH₂Cl₂) as the solvent
-
Stir bar and appropriate glassware
Procedure:
-
Catalyst Preparation (in situ): In a reaction vessel, dissolve the chiral porphyrin ligand (e.g., 5-10 mol%) and a manganese(II) salt (e.g., MnCl₂) in CH₂Cl₂. Stir the solution to allow for the formation of the manganese-porphyrin complex.[1]
-
Reaction Setup: To the solution containing the in situ generated catalyst, add the substrate, styrene.
-
Initiation of Reaction: Add the oxidant, iodosylbenzene (PhIO), to the reaction mixture. The reaction is typically carried out at a controlled temperature, for instance, from 0 °C to room temperature.[1]
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC to determine the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove any insoluble by-products. The filtrate is then concentrated, and the residue is purified by column chromatography on silica gel to isolate the styrene oxide.
-
Analysis: The yield of the purified epoxide is calculated. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the asymmetric epoxidation of styrene, from catalyst preparation to product analysis.
Caption: Generalized workflow for asymmetric styrene epoxidation.
This guide provides a comparative overview and foundational protocols to assist researchers in navigating the selection and implementation of chiral ligands for the asymmetric epoxidation of styrene. The optimal choice of ligand and reaction conditions will ultimately depend on the specific research goals, including desired enantioselectivity, yield, and scalability.
References
- 1. worldscientific.com [worldscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
(R)-Styrene Oxide Synthesis: A Comparative Guide to Enzymatic and Chemical Catalysis
For researchers, scientists, and drug development professionals, the selective synthesis of chiral molecules is a cornerstone of modern chemistry. (R)-styrene oxide is a valuable chiral building block, and its efficient production is of significant interest. This guide provides an objective comparison of enzymatic and chemical catalytic methods for its synthesis, supported by experimental data and detailed protocols.
Performance Comparison: A Head-to-Head Analysis
The choice between enzymatic and chemical catalysis for this compound synthesis hinges on a trade-off between enantioselectivity, activity, and reaction conditions. While chemical catalysts have been historically dominant, biocatalysis is emerging as a powerful alternative, offering exceptional selectivity under mild conditions.
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems based on key metrics such as enantiomeric excess (e.e.), yield, and turnover number (TON).
Table 1: Performance of Enzymatic Catalysts for this compound Synthesis
| Catalyst System | Enantiomeric Excess (e.e.) (%) | Yield (%) | Turnover Number (TON) | Temperature (°C) | Reaction Time | Reference |
| Engineered P450 BM3 Peroxygenase (F87A/T268I/L181Q) | 99 | Moderate | 918 | 0 | - | [1][2][3][4] |
| Engineered P450 BM3 Peroxygenase (F87A/T268I/V78A/A184L) | 98 | Moderate | 4350 | 0 | - | [1][2][3][4] |
| Epoxide Hydrolase (from Aspergillus niger) - Kinetic Resolution | 99 (for remaining (S)-styrene oxide) | ~50 (for each enantiomer) | - | 40 | - | [5][6] |
Table 2: Performance of Chemical Catalysts for this compound Synthesis
| Catalyst System | Enantiomeric Excess (e.e.) (%) | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Reference |
| Jacobsen Catalyst | 57 | - | - | Room Temp. | - | [1][2][3] |
| Jacobsen Catalyst | 86 | - | - | -78 | - | [1][2][3] |
| Modified Shi Epoxidation | 71-85 | - | - | - | - | [1][2][3] |
Delving into the Mechanisms: Two Distinct Approaches
Enzymatic and chemical catalysts employ fundamentally different strategies to achieve enantioselective epoxidation.
Enzymatic Catalysis: Enzymes, such as cytochrome P450 monooxygenases, possess a precisely shaped active site that binds the substrate (styrene) in a specific orientation.[4] This pre-organization dictates the face of the double bond that is exposed to the reactive oxidizing species (often an iron-oxo intermediate), leading to the formation of a single enantiomer of the epoxide.[4] Another enzymatic route is kinetic resolution, where an enzyme, like an epoxide hydrolase, selectively hydrolyzes one enantiomer from a racemic mixture, leaving the other enantiomer in high purity.[5][6][7][8]
Chemical Catalysis: Chiral chemical catalysts, such as the manganese-salen complex in the Jacobsen catalyst, create a chiral environment around the metal center.[9][10] The alkene approaches the metal-oxo active species from a sterically less hindered direction, which is dictated by the chiral ligands.[10] This preferential orientation leads to the enantioselective formation of the epoxide. The mechanism can proceed through a concerted or a stepwise radical pathway depending on the substrate and reaction conditions.[10]
Experimental Workflows and Logical Comparisons
To visualize the processes and the decision-making involved in choosing a catalytic system, the following diagrams are provided.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (R,R)-Jacobsen's Catalyst|Chiral Epoxidation Reagent [benchchem.com]
- 10. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
A Comparative Guide to the Synthesis of (R)-Styrene Oxide: Benchmarking New Enzymatic Methods Against Established Literature
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure form of styrene (B11656) oxide, particularly (R)-Styrene oxide, is a critical chiral building block in the pharmaceutical industry. Its versatile three-membered ring allows for the stereospecific introduction of functional groups, making it a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients. Consequently, the development of efficient and highly selective synthetic methods for its production is of paramount importance. This guide provides an objective comparison of a novel enzymatic approach for the synthesis of this compound against established chemical methods, offering a comprehensive overview of their performance based on experimental data.
Performance Comparison of Synthetic Methods
The following table summarizes the key performance indicators for various methods used in the synthesis of this compound, providing a clear and concise comparison of their efficacy.
| Method | Catalyst/Enzyme | Oxidant/Reagent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reaction Time | Temperature (°C) |
| New Enzymatic Method | Engineered P450 BM3 Mutant (F87A/T268I/L181Q) | H₂O₂ | 43.8 | >99 (R) | Not Specified | 0 |
| Jacobsen Epoxidation | (R,R)-Jacobsen's Catalyst | m-CPBA/NMO | Not Specified | 86 (R) | 30 min | Room Temp. / -78 |
| Modified Shi Epoxidation | Fructose-derived Ketone | Oxone | Not Specified | 71-85 (R) | Not Specified | Not Specified |
| Chemoenzymatic Synthesis | Alcohol Dehydrogenase (ADH) | in situ epoxidation | 99 (analytical) | 98.1 (R) | 14 h | Not Specified |
| Sharpless Epoxidation | Ti(OiPr)₄/(+)-DET | t-BuOOH | 50 | 85-95 (S) | 40 h | -20 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.
Novel Enzymatic Synthesis using Engineered P450 Peroxygenase
This recently developed method utilizes a site-mutated variant of P450BM3 peroxygenase, showcasing exceptional enantioselectivity.[1]
Materials:
-
Engineered P450 BM3 heme domain mutant (F87A/T268I/L181Q)
-
Styrene
-
Hydrogen peroxide (H₂O₂)
-
Im-C6-Phe (a dual-functional small molecule)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Methanol
Procedure:
-
In a 20 mL phosphate buffer (0.1 M, pH 8.0), dissolve styrene (10 mM) in 2% methanol.
-
Add the engineered P450 BM3 mutant (6.0 μM) and Im-C6-Phe (2 mM) to the styrene solution.
-
Cool the reaction mixture to 0 °C.
-
Initiate the reaction by adding hydrogen peroxide (80 mM).
-
The reaction progress can be monitored by chiral GC to determine the consumption of styrene and the enantiomeric excess of the product.
-
Upon completion, the this compound can be isolated. In a semi-preparative scale, an isolated yield of 43.8% with an enantiomeric excess of >99% for the (R)-enantiomer was achieved.[1]
Jacobsen Epoxidation
A well-established method for the asymmetric epoxidation of unfunctionalized olefins. The (R,R)-enantiomer of the Jacobsen's catalyst is utilized to produce this compound.[2]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Styrene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
N-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a suitable reaction vessel, dissolve styrene in dichloromethane.
-
Add (R,R)-Jacobsen's catalyst to the solution.
-
Add N-Methylmorpholine N-oxide (NMO) as a co-catalyst (0.5 equivalents relative to m-CPBA).
-
Add meta-Chloroperoxybenzoic acid (m-CPBA) (1 equivalent relative to styrene) portion-wise to the reaction mixture at room temperature. For improved enantioselectivity (up to 86% e.e.), the reaction can be performed at -78 °C.[1]
-
The reaction is typically rapid, proceeding to completion within 30 minutes at room temperature.[2]
-
Monitor the reaction by TLC or GC.
-
Upon completion, the reaction mixture is worked up to remove the catalyst and byproducts, followed by purification of the this compound.
Modified Shi Epoxidation
This method employs a chiral ketone catalyst derived from fructose (B13574) to achieve asymmetric epoxidation. While the standard Shi epoxidation often yields the (S)-enantiomer, modifications can lead to the (R)-enantiomer.
General Information: The Shi epoxidation uses a fructose-derived ketone catalyst and Oxone (potassium peroxymonosulfate) as the oxidant. For the synthesis of this compound, a modified procedure is required, which has been reported to achieve an enantiomeric excess of 71-85%.[1] The specific modifications to the standard Shi protocol to favor the (R)-enantiomer are not widely detailed in readily available literature, suggesting that this may be a less common or more specialized application of the method.
Chemoenzymatic Synthesis
This two-step, one-pot approach combines a biocatalytic reduction with a chemical epoxidation to achieve high yields and enantioselectivity.
Step 1: Asymmetric Reduction
-
An alcohol dehydrogenase (ADH) is used to asymmetrically reduce α-chloroacetophenone to (R)-2-chloro-1-phenylethanol.
Step 2: In Situ Epoxidation
-
A base is added to the reaction mixture to induce ring closure of the chlorohydrin intermediate, forming this compound.
This method has been reported to achieve an analytical yield of 99% with a 98.1% e.e. for this compound within 14 hours.
Visualizing the Synthetic Pathways
To better understand the workflow and relationships between the different synthetic strategies, the following diagrams are provided.
Caption: A workflow diagram illustrating the different synthetic routes to this compound.
Caption: A decision tree to guide the selection of a synthetic method for this compound.
References
A Comparative Analysis of Protein Adduct Formation by (R)- and (S)-Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Styrene (B11656), a widely used industrial chemical, is metabolized in the body to the reactive electrophile styrene oxide (SO). This epoxide can exist as two enantiomers, (R)-styrene oxide and (S)-styrene oxide, which have been shown to exhibit different toxicological profiles. A key mechanism of styrene oxide's toxicity is its ability to form covalent adducts with cellular macromolecules, including proteins. This guide provides a comparative analysis of protein adduct formation by (R)- and (S)-styrene oxide, summarizing key quantitative data, detailing experimental protocols for their analysis, and illustrating the underlying chemical processes.
Executive Summary
Styrene oxide is a chiral molecule, and its enantiomers display stereoselectivity in their biological interactions. Evidence suggests that this compound is the more mutagenic of the two enantiomers. The formation of protein adducts by styrene oxide is a complex process influenced by the specific amino acid residue, the protein microenvironment, and the stereochemistry of the epoxide. Adduction can occur at two positions on the styrene oxide molecule, the α- and β-carbons, leading to the formation of regioisomers. When reacting with chiral amino acids within proteins, this results in the formation of diastereomeric adducts. Understanding the differential reactivity of (R)- and (S)-styrene oxide is crucial for assessing the risk associated with styrene exposure and for the development of potential therapeutic interventions.
Data Presentation: Quantitative Comparison of Adduct Formation
The reaction of styrene oxide with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine (B10760008), leads to the formation of stable covalent adducts. The stereochemistry of the styrene oxide enantiomer plays a significant role in the profile of adducts formed.
Table 1: Regio- and Stereoselectivity of Styrene Oxide Adduct Formation with Cysteine
| Styrene Oxide Enantiomer | Amino Acid | Regioisomeric Adduct | Diastereomer Formed | Reaction Mechanism |
| This compound | L-Cysteine | S-(2-hydroxy-1-phenylethyl)cysteine (α-adduct) | (R,R)-1 | SN2 (inversion at Cα) |
| This compound | L-Cysteine | S-(2-hydroxy-2-phenylethyl)cysteine (β-adduct) | (R,R)-2 | SN2 (retention at Cβ) |
| (S)-Styrene Oxide | L-Cysteine | S-(2-hydroxy-1-phenylethyl)cysteine (α-adduct) | (S,R)-1 | SN2 (inversion at Cα) |
| (S)-Styrene Oxide | L-Cysteine | S-(2-hydroxy-2-phenylethyl)cysteine (β-adduct) | (S,R)-2 | SN2 (retention at Cβ) |
Data synthesized from Jágr et al., 2007.[1][2]
Table 2: In Vivo Ratio of α- to β-Cysteine Adducts of Styrene Oxide
| Species | Exposure | Protein | α/β Adduct Ratio | Reference |
| Human | Styrene/Styrene Oxide | Hemoglobin/Albumin | 4.0 - 4.7 | Zheng et al., 2011 |
| Mouse | Styrene (400 mg/kg) | Whole Blood Proteins | 4.8 | Zheng et al., 2011[3][4] |
Note: These studies used racemic styrene or styrene oxide, so the data represents the combined contribution of both enantiomers. The higher α/β ratio in vivo compared to in vitro reactions with purified proteins (e.g., 1.5 with BSA) suggests that metabolic and cellular factors influence the regioselectivity of adduction.[3][4]
Experimental Protocols
Detailed methodologies are essential for the accurate analysis of styrene oxide-protein adducts, particularly for distinguishing between diastereomers.
Synthesis of Styrene Oxide-Amino Acid Adduct Standards
Authentic standards of the diastereomeric adducts are crucial for their identification and quantification in biological samples.
Protocol for Synthesis of S-(2-hydroxy-1-phenylethyl)cysteine and S-(2-hydroxy-2-phenylethyl)cysteine diastereomers: [1][2]
-
Reaction Setup: Dissolve L-cysteine in a 1:1 (v/v) mixture of water and ethanol.
-
pH Adjustment: Adjust the pH of the solution to 8.5 by adding triethylamine.
-
Addition of Styrene Oxide: Add either this compound or (S)-styrene oxide to the reaction mixture.
-
Incubation: Stir the mixture at room temperature for 24 hours.
-
Purification: The resulting mixture of regioisomers and diastereomers can be separated by semipreparative High-Performance Liquid Chromatography (HPLC).
A similar protocol can be followed for the synthesis of adducts with other amino acids like histidine and lysine, often requiring Nα-Boc protection of the amino acid prior to reaction with styrene oxide.[1][2]
Analysis of Protein Adducts by Mass Spectrometry
Protocol for LC-MS/MS Analysis of Styrene Oxide Adducts in Globin: [1]
-
Protein Isolation: Isolate globin from red blood cells.
-
Enzymatic Digestion: Digest the globin with a non-specific protease, such as pronase, to release adducted amino acids.
-
Sample Cleanup: Use solid-phase extraction (SPE) to clean up the digest and enrich for the adducts.
-
LC Separation: Separate the diastereomeric adducts using a chiral stationary phase or a reversed-phase column with a suitable mobile phase gradient.
-
MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the adducts. Use deuterated analogues of the adducts as internal standards for accurate quantification.
Protocol for GC-MS Analysis of Cysteine Adducts (Alkaline Permethylation Method): [3][4]
-
Protein Precipitation: Precipitate proteins from the biological sample (e.g., blood, tissue homogenate).
-
Alkaline Permethylation: Treat the protein pellet with sodium hydroxide (B78521) and methyl iodide to cleave the C-S bond of the cysteine adduct and methylate the sulfur, forming volatile derivatives (2-methylthio-1-phenylethanol and 1-methylthio-2-phenylethanol).
-
Extraction: Extract the methylated derivatives with an organic solvent (e.g., hexane).
-
GC-MS Analysis: Analyze the extract by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for quantification.
Visualizations
Reaction Pathway for Styrene Oxide Adduct Formation with Cysteine
Caption: Formation of diastereomeric cysteine adducts from (R)- and (S)-styrene oxide.
General Workflow for Protein Adduct Analysis
Caption: A generalized workflow for the analysis of styrene oxide-protein adducts.
Conclusion
The formation of protein adducts by (R)- and (S)-styrene oxide is a stereospecific process that results in the formation of distinct diastereomeric products. While analytical methods exist to synthesize and identify these adducts, more quantitative data is needed to fully compare the adduction rates and levels of the individual enantiomers in biological systems. Such information would provide a more refined understanding of the stereoselective toxicity of styrene and could lead to the development of more accurate biomarkers of exposure and effect. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the nuanced interactions of styrene oxide enantiomers with proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of styrene oxide adducts with cysteine, histidine, and lysine in human globin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of protein adduction derived from styrene oxide to cysteine residues by alkaline permethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Protein Adduction Derived from Styrene Oxide to Cysteine Residues by Alkaline Permethylation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Substrate Preferences of Styrene Oxide Isomerase: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for their effective application in biocatalysis and synthetic chemistry. This guide provides a detailed comparison of the substrate specificity of styrene (B11656) oxide isomerase (SOI), a key enzyme in the Meinwald rearrangement, with alternative biocatalysts. We present quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow to facilitate a comprehensive understanding.
Styrene oxide isomerase (SOI) is a membrane-bound enzyme that catalyzes the isomerization of epoxides to aldehydes, a synthetically valuable transformation known as the Meinwald rearrangement.[1][2][3] This reaction is of significant interest in the pharmaceutical and chemical industries for the production of fine chemicals and drug intermediates. Recent structural and mechanistic studies have revealed that SOI is a trimeric enzyme containing a ferric haem b cofactor at the subunit interface. The iron center acts as a Lewis acid, coordinating to the epoxide oxygen and facilitating the ring-opening and subsequent hydride or alkyl shift.[2]
Performance Comparison: Styrene Oxide Isomerase vs. Alternatives
The substrate scope of styrene oxide isomerase has been shown to extend beyond its native substrate, styrene oxide. It can accommodate a variety of substitutions on the phenyl ring of styrene oxide and can also catalyze the isomerization of some internal epoxides. A key discovery has been the enzyme's ability to catalyze a regioselective and stereospecific 1,2-methyl shift in internal epoxides, in addition to the more common 1,2-hydride shift.[1]
As a direct biocatalytic alternative, the quinolone epoxide rearrangement protein (PenF) has also been reported to catalyze the Meinwald rearrangement.[3] However, detailed quantitative data on its substrate specificity remains limited, making direct and extensive comparison challenging. Chemical methods, while versatile, often require harsh reaction conditions and can suffer from a lack of stereospecificity, leading to racemic products.
For a clearer understanding, the following table summarizes the available quantitative data on the substrate specificity of various styrene oxide isomerases.
| Substrate | Enzyme Source | Specific Activity (U/mg) | Relative Activity (%) | K_m (mM) | Reference |
| (S)-Styrene oxide | Rhodococcus opacus 1CP | 370 | 100 | - | [4] |
| (R,S)-Styrene oxide | Corynebacterium sp. AC-5 | - | - | 0.077 | [5][6] |
| (R,S)-Styrene oxide | Pseudomonas fluorescens ST (native) | 10.9 ± 1.2 | - | - | [7] |
| (R,S)-Styrene oxide | Sphingopyxis fribergensis Kp5.2 (native) | 23.2 ± 2.8 | - | - | [7] |
| (R,S)-Styrene oxide | Rhodococcus opacus 1CP (codon-optimized) | 61.9 ± 7.5 | - | - | [7] |
| α-Methylstyrene oxide | Pseudomonas putida S12 | - | 15 | - | [8] |
| α-Ethylstyrene oxide | Pseudomonas putida S12 | - | 7.6 | - | [8] |
| trans-β-Methylstyrene oxide | Pseudomonas putida S12 | - | - | - | [8] |
| Indene oxide | Pseudomonas putida S12 | - | 45 | - | [8] |
| 1,2-Dihydronaphthalene oxide | Pseudomonas putida S12 | - | 0.5 | - | [8] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for reproducing and building upon existing research. Below is a typical protocol for determining the substrate specificity of styrene oxide isomerase.
Protocol: Whole-Cell Biocatalysis Assay for Styrene Oxide Isomerase Activity
1. Materials and Reagents:
-
E. coli cells expressing the styrene oxide isomerase gene of interest.
-
Luria-Bertani (LB) medium with appropriate antibiotic for selective growth.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0).
-
Substrates (e.g., styrene oxide and its analogs) dissolved in a suitable organic solvent (e.g., dioxane or DMSO).
-
n-Hexadecane (for two-phase system).
-
Ethyl acetate (B1210297) for extraction.
-
Anhydrous sodium sulfate (B86663) for drying.
-
Internal standard for GC-MS analysis (e.g., dodecane).
2. Cell Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Inoculate 1 L of fresh LB medium with the overnight culture.
-
Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
3. Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 7.0).
-
Resuspend the cells in the same buffer to a desired cell concentration (e.g., 10 mg wet cells/mL).
4. Biotransformation Reaction:
-
Set up the reaction in a sealed vial. A typical 1 mL reaction mixture contains:
-
800 µL of the cell suspension.
-
100 µL of n-hexadecane (to create a two-phase system, which can improve substrate availability and reduce product inhibition).
-
10 µL of the substrate solution (e.g., 100 mM stock solution, final concentration 1 mM).
-
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.
5. Sample Preparation and Analysis:
-
At different time points, withdraw an aliquot of the reaction mixture.
-
Extract the product by adding an equal volume of ethyl acetate containing an internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11]
6. Data Analysis:
-
Quantify the product formation based on the peak area relative to the internal standard using a pre-established calibration curve.
-
Calculate the specific activity of the whole-cell biocatalyst (e.g., in U/mg of dry cell weight, where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute).
Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the experimental workflow for investigating the substrate specificity of styrene oxide isomerase.
Signaling Pathways and Logical Relationships
The catalytic mechanism of styrene oxide isomerase involves a series of steps that can be visualized as a logical pathway. The binding of the substrate to the active site, the role of the heme cofactor, and the subsequent rearrangement are critical events.
References
- 1. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Styrene Oxide Isomerase, a Key Enzyme of Styrene and Styrene Oxide Metabolism in Corynehacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Styrene Oxide Isomerase, a Key Enzyme of Styrene and Styrene Oxide Metabolism in Corynehacterium sp. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Heterologous production of different styrene oxide isomerases for the highly efficient synthesis of phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Ring-Opening Mechanisms for Substituted Styrene Oxides
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a cornerstone transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. Substituted styrene (B11656) oxides, in particular, serve as valuable precursors in the synthesis of pharmaceuticals and biologically active molecules. The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the benzylic (α) or terminal (β) carbon—is critically dependent on the reaction conditions and the nature of the substituents on the aromatic ring. This guide provides a comparative analysis of the primary ring-opening mechanisms, supported by experimental data and detailed protocols.
Mechanistic Overview: A Tale of Two Pathways
The regiochemical outcome of the nucleophilic attack on a substituted styrene oxide is dictated by a balance of steric and electronic factors, which are modulated by the reaction conditions. Two principal mechanisms govern this transformation: the acid-catalyzed and the base-catalyzed (or neutral nucleophilic) ring-opening.
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, creating a highly reactive intermediate.[1][2] This protonation makes the epoxide a better electrophile and weakens the C-O bonds. The subsequent nucleophilic attack occurs at the carbon atom that can best stabilize the developing positive charge. For styrene oxides, this is the benzylic (α) carbon, due to resonance stabilization from the phenyl ring. This pathway exhibits significant SN1-like character, although a discrete carbocation is not always fully formed.[2][3] The result is a strong preference for the formation of the α-attack product.
-
Base-Catalyzed & Nucleophilic Ring-Opening: In the presence of strong, basic nucleophiles or under neutral conditions, the reaction proceeds via a classic SN2 mechanism.[4][5] The nucleophile directly attacks one of the epoxide carbons, simultaneously displacing the oxygen atom. In this scenario, steric hindrance is the dominant factor.[6] The nucleophile will preferentially attack the less sterically hindered terminal (β) carbon, leading to the corresponding regioisomer.[1]
The two primary modes of nucleophilic attack on a substituted styrene oxide are summarized in the diagram below.
Caption: General overview of α- and β-attack on substituted styrene oxides.
Comparative Data on Regioselectivity
The choice of catalyst and nucleophile dramatically influences the ratio of α- to β-attack products. The following table summarizes the regioselectivity observed in the methanolysis of styrene oxide under different catalytic conditions.
| Catalyst/Condition | Nucleophile | Temp (°C) | α-Product (%) | β-Product (%) | Reference |
| Acidic Conditions | |||||
| Sulfuric Acid (cat.) | Methanol (B129727) | 40 | >95 | <5 | [7] |
| SO₃H/g-C₃N₄/Fe₃O₄ | Methanol | 40 | 100 | 0 | [7] |
| Hf-NU-1000 | NaBH₃CN | RT | <2 | >98 (anti-Markovnikov) | [8] |
| Basic/Nucleophilic Conditions | |||||
| Sodium Methoxide (B1231860) | Methanol | 25 | Minor | Major | [2][5] |
| N-Tosylurea | Various | RT | Varies | Varies | [9] |
| No Catalyst | Amines/Alcohols | RT | High | Low (in nitromethane) | [10] |
Note: The Hf-NU-1000 catalyzed reaction with NaBH₃CN represents a reductive ring-opening, which follows a different regiochemical preference due to the nature of the hydride attack.
Influence of Substituents
Aromatic ring substituents further modulate the regioselectivity:
-
Electron-Donating Groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups enhance the stability of the benzylic carbocation-like transition state in acid-catalyzed reactions, thus increasing the preference for α-attack.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups destabilize the benzylic carbocation. This diminishes the electronic preference for α-attack under acidic conditions, potentially leading to mixtures of regioisomers. Under basic SN2 conditions, the effect of substituents on regioselectivity is generally less pronounced.[11]
Key Experimental Protocols
Below are representative protocols for the acid-catalyzed and base-catalyzed methanolysis of styrene oxide.
Protocol 1: Acid-Catalyzed Methanolysis of Styrene Oxide
Objective: To synthesize 2-methoxy-2-phenylethanol (B1584293) (α-product) via acid-catalyzed ring-opening.
Materials:
-
Styrene oxide (1.0 mmol, 120 mg)
-
Anhydrous methanol (5 mL)
-
Concentrated sulfuric acid (98%, 0.05 mmol, ~2.7 µL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve styrene oxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-methoxy-2-phenylethanol.
Protocol 2: Base-Catalyzed Methanolysis of Styrene Oxide
Objective: To synthesize 2-methoxy-1-phenylethanol (B2815661) (β-product) via base-catalyzed ring-opening.
Materials:
-
Styrene oxide (1.0 mmol, 120 mg)
-
Anhydrous methanol (5 mL)
-
Sodium methoxide (1.1 mmol, ~60 mg of 95% reagent, or freshly prepared from sodium metal in methanol)
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add styrene oxide to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to isolate 2-methoxy-1-phenylethanol.
Mechanistic Diagrams
The following diagrams illustrate the stepwise mechanisms for both acid- and base-catalyzed pathways.
Caption: Acid-catalyzed ring-opening proceeds via a protonated intermediate.
Caption: Base-catalyzed ring-opening follows a direct Sₙ2 pathway.
References
- 1. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Proper Disposal of (R)-Styrene Oxide: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat (R)-Styrene oxide as a hazardous waste and dispose of it through an approved waste disposal plant.[1] This guide provides detailed procedures for handling, temporary storage, and the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
This compound is a combustible liquid that is harmful in contact with skin, causes serious eye irritation, and is suspected of causing cancer.[1][2] Proper handling and disposal are crucial to mitigate these risks. This document outlines the necessary procedures for researchers, scientists, and drug development professionals.
Safety and Handling
Before handling this compound, it is imperative to be familiar with its associated hazards. Always work in a well-ventilated area, preferably under a chemical fume hood.[1][2][3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[3] An eyewash station and safety shower should be readily accessible.[3]
Quantitative Data
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₈H₈O |
| Molecular Weight | 120.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 192-194 °C |
| Flash Point | 74-80 °C |
| Density | 1.051 g/mL at 25 °C |
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Never dispose of this compound down the drain.
Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and sealed container for collecting this compound waste. The container should be made of a compatible material (e.g., glass or a suitable plastic).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents.[1][2][3]
Spill Management:
In the event of a small spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Absorb: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spilled liquid.[3]
-
Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Experimental Protocol: Neutralization of Small Residual Amounts
For small residual amounts of this compound (e.g., rinsing of contaminated glassware), chemical neutralization through acid-catalyzed hydrolysis to the less toxic 1-phenyl-1,2-ethanediol (B126754) (styrene glycol) can be performed by trained personnel with extreme caution. This procedure should be carried out in a chemical fume hood.
Materials:
-
This compound residue
-
Dilute sulfuric acid (e.g., 1 M) or dilute hydrochloric acid (e.g., 1 M)
-
Stir plate and stir bar
-
Ice bath
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Dilution: If dealing with a concentrated residue, dilute it with a water-miscible solvent like acetone (B3395972) to control the reaction rate.
-
Cooling: Place the container with the diluted this compound residue in an ice bath to manage any heat generated during the reaction.
-
Acidification: Slowly, and with constant stirring, add the dilute acid to the solution. The acid acts as a catalyst for the ring-opening hydrolysis reaction.
-
Reaction Monitoring: Monitor the reaction. The disappearance of the water-insoluble styrene (B11656) oxide and the formation of the more water-soluble styrene glycol can be an indicator of reaction completion. For confirmation, analytical methods such as TLC or GC-MS would be required in a research setting.
-
Neutralization: Once the reaction is complete, neutralize the solution by slowly adding a weak base (e.g., sodium bicarbonate) until the pH is between 6 and 8.
-
Disposal: The resulting neutralized aqueous solution, containing primarily styrene glycol, should be disposed of as hazardous aqueous waste according to your institution's guidelines.
Disposal Workflow
Caption: Flowchart for the proper disposal of this compound.
Logical Relationship of Safety Measures
Caption: Relationship between hazards of this compound and control measures.
References
Essential Safety and Operational Guide for Handling (R)-Styrene Oxide
This guide provides critical safety protocols and logistical procedures for the handling and disposal of (R)-Styrene oxide, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
This compound is classified as a combustible liquid that is harmful if swallowed, toxic in contact with skin, causes serious skin and eye irritation, and may cause an allergic skin reaction.[1][2][3] It is also toxic if inhaled, may cause drowsiness or dizziness, and is suspected of causing genetic defects and cancer.[1][2][3] Long-term or repeated exposure may cause damage to organs, particularly the liver.[3]
Personal Protective Equipment (PPE)
All personnel must use the appropriate PPE when handling this compound. Engineering controls, such as a chemical fume hood, are the primary line of defense, and PPE serves as essential secondary protection.
| Protection Area | Equipment | Specification & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5] |
| Skin & Body | Chemical-Resistant Gloves | Based on data for Styrene, Butyl rubber (breakthrough >30 min) or Neoprene (breakthrough >12 min) are options.[4] It is critical to consult the manufacturer's specific chemical resistance data.[6] Always inspect gloves before use and use proper removal technique to avoid skin contact.[7] |
| Lab Coat / Protective Clothing | Wear a lab coat and appropriate protective clothing to prevent skin exposure.[4] For tasks with a higher risk of exposure, Tyvek-type disposable clothing or sleeves are recommended.[8][9] Contaminated clothing must be removed immediately and washed before reuse.[4] | |
| Respiratory | NIOSH-Approved Respirator | All handling of this compound must be conducted in a chemical fume hood.[1] If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] For weighing and diluting neat chemical, a half-face respirator with a combination organic vapor/acid gas/HEPA filter is recommended.[8][9] |
Safe Handling and Experimental Protocol
A systematic approach is crucial when working with this compound. The following protocol outlines the key steps for its safe handling in a laboratory setting.
1. Pre-Operational Safety Checks
-
Risk Assessment: Conduct a thorough risk assessment for the specific procedure.
-
Information Review: Ensure all personnel have read and understood the Safety Data Sheet (SDS) for this compound.[1][2]
-
Engineering Controls: Verify that the chemical fume hood is operational and has been certified within the last year. Ensure an eyewash station and safety shower are accessible and unobstructed.[4]
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
2. Handling and Use
-
Work Area: Conduct all manipulations of this compound inside a designated and properly functioning chemical fume hood.[1]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of vapors.[6]
-
Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][4]
-
Dispensing: When transferring or dispensing the liquid, do so slowly to minimize splashing and the generation of mists.[5]
-
Container Handling: Keep containers tightly closed when not in use.[4] Do not pressurize, cut, weld, or grind empty containers as they may retain hazardous residues.[4]
3. Post-Operational Procedures
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (such as 60-70% ethanol) followed by soap and water.[9]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[4]
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items in the designated hazardous waste stream.
Figure 1. Workflow for the safe handling and disposal of this compound.
Storage and Transport
Proper storage is critical to maintain the stability and safety of this compound.
-
Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4][6]
-
Temperature: The material should be kept refrigerated at temperatures below 4°C (39°F).[1][4]
-
Incompatibilities: Store away from incompatible materials such as acids, bases, and strong oxidizing agents.[4][6] Do not use brass or copper containers or stirrers.[6]
-
Security: The storage location should be locked up or otherwise accessible only to authorized personnel.
Spill, Leak, and Exposure Procedures
Immediate and correct response to a spill, leak, or exposure is vital.
-
Minor Spills (in Fume Hood):
-
Ensure all ignition sources are removed.[6]
-
Absorb the spill using an inert material like vermiculite, sand, or earth.[4]
-
Collect the absorbent material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate the area as described in the post-operational procedures.
-
-
Major Spills:
-
Evacuate the immediate area and alert personnel.
-
Move upwind from the spill.[6]
-
Alert the institution's emergency response team or fire brigade, informing them of the material and location.[6]
-
Only personnel with full-body protective clothing and self-contained breathing apparatus (SCBA) should enter the area.[5][6]
-
-
Personnel Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek medical aid.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.[4]
-
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads, pipette tips), in a dedicated, properly labeled hazardous waste container.
-
Containerization: Use a sealable, chemically compatible container for liquid waste.[5] Solid waste should be sealed in a vapor-tight plastic bag or container.[8][9]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials while awaiting disposal.
-
Final Disposal: All waste must be disposed of through a certified hazardous waste disposal service in accordance with all local, state, and federal regulations.[6] Burning in a chemical incinerator with an afterburner and scrubber is a suitable disposal method. Do not dispose of this chemical down the drain or into waterways.[6]
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 3. safetyware.com [safetyware.com]
- 4. auckland.ac.nz [auckland.ac.nz]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
